Product packaging for Caffeic Acid(Cat. No.:CAS No. 501-16-6)

Caffeic Acid

Cat. No.: B1668207
CAS No.: 501-16-6
M. Wt: 180.16 g/mol
InChI Key: QAIPRVGONGVQAS-DUXPYHPUSA-N
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Description

Caffeic acid (3,4-Dihydroxycinnamic acid) is a naturally occurring hydroxycinnamic acid and a potent polyphenolic antioxidant found in a variety of plants, including coffee, herbs, fruits, and wine . This compound serves as a key intermediate in the biosynthesis of lignin and is supplied as a high-purity reference standard for research purposes only. Research Applications and Value: this compound is extensively studied in biochemical research for its diverse biological activities. In oncology, it demonstrates anti-proliferative and pro-apoptotic effects against various cancer cell lines, including hepatocellular carcinoma, breast cancer, and leukemic cells . Its mechanisms involve the inhibition of key signaling pathways such as NF-κB and STAT3, leading to reduced expression of pro-angiogenic factors like VEGF and metalloproteinases like MMP-9 . In immunology and inflammation research, this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes, including iNOS and COX-2, often via modulation of the NF-κB pathway . Furthermore, its potent antioxidant activity, which stems from its catechol structure and conjugated side chain, makes it a valuable tool for studying oxidative stress models . Researchers also utilize this compound to investigate its potential neuroprotective effects in models of Alzheimer's disease, where it has been shown to improve cognitive function and reduce oxidative stress , as well as its antimicrobial and antiviral properties . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B1668207 Caffeic Acid CAS No. 501-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+
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InChI Key

QAIPRVGONGVQAS-DUXPYHPUSA-N
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Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
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Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)O
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Molecular Formula

C9H8O4
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DSSTOX Substance ID

DTXSID901316055
Record name trans-Caffeic acid
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Molecular Weight

180.16 g/mol
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Physical Description

Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid
Record name Caffeic acid
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Solubility

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.
Record name CAFFEIC ACID
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Vapor Pressure

0.00000025 [mmHg]
Record name Caffeic acid
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Color/Form

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange.

CAS No.

501-16-6, 331-39-5, 71693-97-5
Record name trans-Caffeic acid
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Record name 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer
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Melting Point

Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C
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Record name Caffeic acid
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Foundational & Exploratory

The Multifaceted Antioxidant Mechanisms of Caffeic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeic acid (3,4-dihydroxycinnamic acid), a ubiquitous phenolic compound found in a wide array of plant-based foods and beverages, has garnered significant scientific interest for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its antioxidant effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound and its derivatives.

Core Antioxidant Mechanisms

This compound's antioxidant activity is not attributed to a single mode of action but rather a combination of complementary mechanisms. These primarily include direct free radical scavenging, chelation of transition metal ions, and the modulation of endogenous antioxidant defense systems through the activation of cellular signaling pathways.

Direct Free Radical Scavenging

The chemical structure of this compound is central to its potent radical-scavenging ability. The presence of two hydroxyl groups on the catechol ring (ortho-dihydroxyl functionality) is a key feature.[1] This configuration lowers the O-H bond dissociation enthalpy, facilitating the donation of a hydrogen atom to neutralize free radicals.[1] The unsaturated carboxylic acid side chain further enhances the stability of the resulting phenoxyl radical through electron delocalization.[1][2]

This compound has been shown to be an effective scavenger of a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][4][5] The primary mechanism of action in these scavenging activities is hydrogen atom transfer (HAT).[3][6]

G cluster_CaffeicAcid This compound cluster_FreeRadical Free Radical cluster_Products Reaction Products CaffeicAcid This compound (with -OH groups) CaffeicAcidRadical This compound Radical (Stabilized) CaffeicAcid->CaffeicAcidRadical H Atom Donation NeutralizedRadical Neutralized Molecule (RH) FreeRadical Free Radical (e.g., R•) FreeRadical->NeutralizedRadical H Atom Acceptance

Figure 1. Free Radical Scavenging by this compound.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction.[4][7] this compound can act as a potent chelating agent, binding to these metal ions and rendering them redox-inactive.[4][7][8] This sequestration of metal ions prevents the initiation of oxidative chain reactions, thereby inhibiting oxidative damage.[4][7] The two hydroxyl groups of the catechol moiety are crucial for this metal-chelating activity.[2] Studies have shown that the antioxidant effect of this compound against iron-induced oxidative damage is pH-dependent, with greater activity observed at higher pH values.[4][7]

G cluster_Reactants Reactants cluster_Product Product CaffeicAcid This compound (Catechol Group) ChelatedComplex This compound-Metal Complex (Redox Inactive) CaffeicAcid->ChelatedComplex MetalIon Metal Ion (e.g., Fe²⁺) MetalIon->ChelatedComplex

Figure 2. Metal Ion Chelation by this compound.

Modulation of Endogenous Antioxidant Systems: The Nrf2 Pathway

Beyond its direct antioxidant actions, this compound and its derivatives, such as this compound phenethyl ester (CAPE), can upregulate the body's own antioxidant defenses.[9][10][11] This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][12]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[10] Electrophilic compounds like oxidized CAPE can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[9][13] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxifying enzyme genes.[10][11] This leads to the increased expression of proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.[10][14] The activation of the Nrf2 pathway by CAPE can also be mediated by the extracellular signal-regulated kinase (ERK) signaling pathway.[10]

G cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus CAPE This compound Phenethyl Ester (CAPE) Keap1_Nrf2 Keap1-Nrf2 Complex CAPE->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription

Figure 3. Nrf2 Signaling Pathway Activation.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified in numerous studies using various assays. The following tables summarize key findings.

Table 1: Radical Scavenging Activity of this compound and its Derivatives

CompoundAssayIC₅₀ (µg/mL)% Inhibition (Concentration)Reference
This compoundDPPH-93.9% (20 µg/mL)[15]
This compoundABTS6.23 ± 1.2482.21 ± 0.86%[15]
This compoundABTS1.59 ± 0.06-[16]
This compoundDPPH-9.5 ± 0.08% (5 µg/mL) to 32.1 ± 0.83% (30 µg/mL)[15]
N-trans-caffeoyl-l-cysteine methyl esterDPPHMore active than this compound-[1][17]
N-trans-caffeoyldopamineDPPHMore active than this compound-[1][17]

Table 2: Effect of this compound on Iron-Induced Oxidative Damage

AssayEndpointConcentration of this compound% Protection / EffectReference
2-Deoxyribose OxidationFenton Reaction-86% protection at pH 7.2[7]
2-Deoxyribose OxidationFenton Reaction-36% protection at pH 5.5[7]
Lipid PeroxidationRat Liver Homogenate150 µMSimilar efficiency to 100 µM BHT[7]
Lipid PeroxidationLag Phase100 µMExtended 10-fold[7]
Lipid PeroxidationLag Phase150 µMExtended 25-fold[7]

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

G cluster_Preparation Preparation cluster_Reaction Reaction cluster_Measurement Measurement DPPH_Solution Prepare DPPH• Solution (e.g., 500 µM in Ethanol) Mix Mix DPPH• Solution with this compound Solution DPPH_Solution->Mix Sample_Solutions Prepare this compound Solutions (Various Concentrations) Sample_Solutions->Mix Incubate Incubate in the Dark (Room Temperature, 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

Figure 4. DPPH Assay Workflow.

  • Reagents and Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Ethanol or Methanol

    • This compound standard

    • Test compounds

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in ethanol (e.g., 500 µM).[1]

    • Prepare various concentrations of this compound and test compounds in ethanol.

    • In a microplate or cuvette, mix a defined volume of the DPPH solution (e.g., 2 mL) with an equal volume of the sample solution.[1]

    • The final concentrations of the test compounds in the reaction mixtures can range from 12.5 to 50 µM.[1]

    • Shake the mixture vigorously and incubate at room temperature in the dark for 30 minutes.[1]

    • Measure the absorbance of the solution at 517 nm.[1]

    • A control is prepared with the DPPH solution and ethanol.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

ABTS Radical Cation Decolorization Assay
  • Reagents and Materials:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

    • Potassium persulfate

    • Ethanol or Methanol

    • This compound standard

    • Test compounds

    • Spectrophotometer

  • Procedure:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate stock solution (e.g., 2.45 mM) in water.

    • To produce the ABTS radical cation (ABTS•⁺), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the sample solution to a defined volume of the diluted ABTS•⁺ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagents and Materials:

    • FRAP reagent: composed of acetate buffer (pH 3.6), 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.

    • This compound standard

    • Test compounds

    • Spectrophotometer

  • Procedure:

    • Prepare the fresh FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • Add a small volume of the sample solution to a defined volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

    • A standard curve is prepared using a known antioxidant (e.g., Trolox), and the results are expressed as equivalents of the standard.

Iron Chelation Assay
  • Reagents and Materials:

    • Ferrozine

    • FeCl₂ solution

    • This compound standard

    • Test compounds

    • Spectrophotometer

  • Procedure:

    • Mix the sample solution with the FeCl₂ solution.

    • Initiate the reaction by adding ferrozine.

    • After a short incubation period, measure the absorbance at 562 nm.

    • The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

    • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as a measure of the metal chelating activity.

Western Blot Analysis for Nrf2 Pathway Activation
  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., HepG2) to a suitable confluency.[10]

    • Treat the cells with various concentrations of this compound or CAPE for specific time periods (e.g., 6 hours for Nrf2 accumulation).[10]

  • Protein Extraction:

    • Lyse the cells to extract total protein or perform nuclear and cytoplasmic fractionation to separate protein fractions.

  • SDS-PAGE and Electrotransfer:

    • Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound exhibits a robust and multifaceted antioxidant capacity, acting through direct free radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway. The ortho-dihydroxyl structure of its catechol ring is fundamental to its direct antioxidant and metal-chelating activities. The ability of this compound and its derivatives to modulate cellular signaling pathways underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development in this promising area.

References

The Biological Virtues of Caffeic Acid and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic compound found throughout the plant kingdom, notably in fruits, vegetables, coffee, and tea. This hydroxycinnamic acid, along with its numerous derivatives, has garnered significant attention within the scientific community for its broad spectrum of biological activities. These compounds are characterized by their potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth overview of the biological properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Biological Properties

This compound and its derivatives exert their biological effects through a variety of mechanisms, primarily stemming from their potent antioxidant capabilities. The catechol group in their structure is crucial for scavenging free radicals and chelating metal ions.[1] These foundational properties give rise to a cascade of therapeutic effects.

Antioxidant Activity

The antioxidant activity of this compound and its derivatives is a cornerstone of their biological function. They can neutralize a wide array of reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] The primary mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer (SET).[2][3]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, including cancer and neurodegenerative disorders. This compound and its derivatives, particularly this compound phenethyl ester (CAPE), have demonstrated significant anti-inflammatory properties.[4][5] Their mode of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5][6][7]

Anticancer Properties

A growing body of evidence supports the anticancer potential of this compound and its derivatives.[8] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor angiogenesis and metastasis.[8][9][10] Their anticancer effects are often attributed to their ability to modulate signaling pathways involved in cell growth, survival, and invasion, such as the PI3K/Akt pathway.[10]

Antimicrobial and Antiviral Activities

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria, fungi, and viruses.[11][12][13] Their mechanisms of action are diverse and can include disruption of microbial membranes, inhibition of essential enzymes, and interference with viral replication.[14][15]

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of this compound and its derivatives contribute to their significant neuroprotective effects.[16][17][18] They have shown promise in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's by protecting neurons from oxidative damage, reducing neuroinflammation, and modulating signaling pathways crucial for neuronal survival, such as the Nrf2 pathway.[16][19]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.

Table 1: Anti-inflammatory Activity of this compound Derivatives
CompoundAssayCell LineIC₅₀ (µM)Reference
This compound methyl esterLPS-induced NO productionRAW 264.721.0[4][20][21]
This compound ethyl esterLPS-induced NO productionRAW 264.712.0[4][20][21]
This compound butyl esterLPS-induced NO productionRAW 264.78.4[4][20][21]
This compound octyl esterLPS-induced NO productionRAW 264.72.4[4][20][21]
This compound benzyl esterLPS-induced NO productionRAW 264.710.7[4][20][21]
This compound phenethyl ester (CAPE)LPS-induced NO productionRAW 264.74.80[4][20][21]
Compound 2 (from S. miltiorrhiza)NO productionRAW 264.71.4[22]
Compound 3 (from S. miltiorrhiza)NO productionRAW 264.70.6[22]
Table 2: Anticancer Activity of this compound and Its Derivatives
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
This compound Phenethyl Ester (CAPE)HL-60Human Leukemia1.0 (DNA synthesis), 5.0 (RNA synthesis), 1.5 (protein synthesis)[16]
This compound Phenethyl Ester (CAPE)A549Human Lung Carcinoma~100[23]
This compound Phenethyl Ester (CAPE)HT1080Human Fibrosarcoma5[23]
This compound Phenethyl Ester (CAPE)G361Human Melanoma20[23]
This compound Phenethyl Ester (CAPE)U2OSHuman Osteosarcoma60[23]
This compound Phenethyl Ester (CAPE)MCF-7Human Breast Adenocarcinoma5[23]
This compound Phenethyl Ester (CAPE)SASOral Squamous Cell Carcinoma129.7 ± 4.2[24]
This compound Phenethyl Ester (CAPE)OECM-1Oral Squamous Cell Carcinoma159.2 ± 7.2[24]
Caffeamide Derivative 26GSASOral Squamous Cell Carcinoma54.0[24]
Caffeamide Derivative 36MSASOral Squamous Cell Carcinoma161.3[24]
This compound Derivative 5AsPC1Pancreatic Cancer42.47[25]
This compound Derivative 5BxPC3Pancreatic Cancer46.58[25]
This compound Derivative 7AsPC1Pancreatic Cancer18.70[25]
This compound Derivative 7BxPC3Pancreatic Cancer18.35[25]
This compound Derivative 11AsPC1Pancreatic Cancer22.38[25]
This compound Derivative 11BxPC3Pancreatic Cancer21.72[25]
Table 3: Antimicrobial Activity of this compound and Its Derivatives
CompoundMicroorganismMICReference
This compoundStaphylococcus aureus256 - 1024 µg/mL[26]
This compoundPseudomonas aeruginosa625 µg/mL (3469 µM)[11][27]
This compoundCandida albicans>1200 µg/mL (>6900 µM)[11][27]
This compound Phosphanium DerivativesGram-positive bacteria13 - 57 µM[11]
This compound Phosphanium DerivativesCandida albicans13 - 57 µM[11]
This compound Phenethyl Ester (CAPE)Cariogenic bacteria0.08 - 0.16 mg/mL[14]
Propyl caffeateEscherichia coli~0.20 µM[28]
Butyl caffeateEscherichia coli~0.20 µM[28]
Butyl caffeateStaphylococcus aureus~0.20 µM[28]
Pentyl caffeateEscherichia coli~0.20 µM[28]
(di-(4-chlorobenzyl)) caffeateEscherichia coli0.23 µM[28]
Diphenylmethyl caffeateEscherichia coli0.29 µM[28]

Key Signaling Pathways Modulated by this compound and Its Derivatives

The biological activities of this compound and its derivatives are mediated through the modulation of several key intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity.[20][29] this compound and its derivatives, especially CAPE, are well-known inhibitors of NF-κB activation.[5][16] By inhibiting this pathway, they can suppress the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_IkB->NFkB Releases Caffeic_Acid This compound & Derivatives Caffeic_Acid->IKK Inhibits Nrf2_Pathway Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_Keap1 Nrf2/Keap1 Complex Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_Keap1->Ub_Proteasome Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Activates Caffeic_Acid This compound & Derivatives Caffeic_Acid->Keap1 Inactivates PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Caffeic_Acid This compound & Derivatives Caffeic_Acid->PI3K Inhibits DPPH_Assay Start Prepare DPPH Solution & Sample Dilutions Mix Mix Sample and DPPH Solution Start->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC₅₀ Measure->Calculate MTT_Assay Seed Seed Cells in 96-well Plate Treat Treat with Test Compound Seed->Treat Add_MTT Add MTT Reagent & Incubate Treat->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Measure Measure Absorbance (500-600 nm) Solubilize->Measure Calculate Calculate % Viability & IC₅₀ Measure->Calculate

References

Natural sources and biosynthesis of caffeic acid in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Caffeic Acid in Plants

Introduction

This compound (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic acid found throughout the plant kingdom.[1][2] As a key intermediate in the biosynthesis of lignin and a wide array of other secondary metabolites, it plays a crucial role in plant development, structural integrity, and defense mechanisms against biotic and abiotic stresses.[3][4][5][6] For researchers and drug development professionals, this compound and its derivatives are of significant interest due to their potent antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1][7][8][9] This technical guide provides a comprehensive overview of the natural sources of this compound, its detailed biosynthetic pathways in plants, quantitative data on its occurrence, and the experimental protocols used for its extraction and analysis.

Natural Sources of this compound

This compound is one of the most common hydroxycinnamic acids and is present in virtually all plants, often in the form of esters or glycosides.[7][10] The concentration of this compound varies significantly between plant species and even between different parts of the same plant. Major dietary sources include vegetables, fruits, coffee, wine, and herbs.[7][8]

Quantitative Data on this compound Content

The following table summarizes the concentration of this compound in various plant sources. It is important to note that these values can be influenced by factors such as plant variety, growing conditions, maturity, and the extraction method used.

Plant SpeciesPlant PartThis compound ConcentrationReference
Coffea canephora (Robusta Coffee)Seeds (dried crude drug)1.23 g / 100 g[11]
Coffea arabica (Arabica Coffee)Raw Beans0.156–0.384 mg / g[12]
Coffea spp. (Brewed Coffee)Beverage63.1-96.0 mg / 100 ml[2]
Arctostaphylos uva-ursi (Bearberry)Leaves11.55 mg / g
Salvia officinalis (Sage)Aerial Parts8.80 mg / g
Mentha x piperita (Peppermint)Leaves7.00 mg / g
Thymus vulgaris (Thyme)Herb~20 mg / 100 g[2]
Salvia rosmarinus (Rosemary)Leaves4.80 mg / g
Origanum vulgare (Oregano)Leaves4.20 mg / g
Helianthus annuus (Sunflower)Seeds8 mg / 100 g[2]
Aronia melanocarpa (Black Chokeberry)Fruit141 mg / 100 g[2]
Malus domestica (Apple)Fruit~1 mg / 100 g[2]
Prunus armeniaca (Apricot)Fruit~1 mg / 100 g[2]
Prunus domestica (Prune)Fruit~1 mg / 100 g[2]

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with primary metabolites from carbohydrate metabolism. It involves two major pathways: the Shikimate Pathway and the Phenylpropanoid Pathway .[13][14] The shikimate pathway produces the aromatic amino acid precursors, which then enter the general phenylpropanoid pathway to be converted into this compound and other phenolic compounds.[3][15]

The Shikimate Pathway

The shikimate pathway links central carbon metabolism (glycolysis and the pentose phosphate pathway) to the synthesis of aromatic compounds.[13][16] It converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan.[17][18][19] This pathway is exclusive to plants, microorganisms, and some protozoans, and is absent in animals, making its enzymes attractive targets for herbicides.[16][17] In higher plants, the shikimate pathway is localized within the plastids.[16]

Shikimate_Pathway PEP Phosphoenolpyruvate (from Glycolysis) DAHP DAHP PEP->DAHP DAHP synthase E4P Erythrose 4-phosphate (from Pentose Phosphate Pathway) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-P Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Phe L-Phenylalanine Prephenate->Phe Multiple steps Tyr L-Tyrosine Prephenate->Tyr Multiple steps

Figure 1. Overview of the Shikimate Pathway leading to aromatic amino acid precursors.

The Phenylpropanoid Pathway

The general phenylpropanoid pathway is the central route for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, coumarins, and hydroxycinnamic acids like this compound.[4][5][14] The pathway begins with the deamination of L-phenylalanine.

The primary route to this compound involves three key enzymatic steps:

  • Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, marking the entry point into the phenylpropanoid pathway.[5][20]

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid at the 4-position of the phenyl ring to yield p-coumaric acid.[9][21][22]

  • p-Coumarate 3-hydroxylase (C3H): Another critical P450 enzyme that introduces a second hydroxyl group at the 3-position of p-coumaric acid, resulting in the formation of this compound.[9]

In some plants, particularly monocots, an alternative pathway exists where L-tyrosine can be directly converted to p-coumaric acid by the enzyme Tyrosine ammonia-lyase (TAL) , bypassing the first two steps of the main pathway.[15][21]

Caffeic_Acid_Biosynthesis Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid Phe->Cinnamic PAL Tyr L-Tyrosine pCoumaric p-Coumaric Acid Tyr->pCoumaric TAL (alternative pathway) Cinnamic->pCoumaric C4H Caffeic This compound pCoumaric->Caffeic C3H dummy

Figure 2. The core Phenylpropanoid Pathway for this compound biosynthesis.

Experimental Protocols

The accurate extraction, purification, and quantification of this compound are essential for research and quality control. Methodologies vary depending on the plant matrix and the intended scale of the analysis.

Protocol 1: General Extraction of this compound from Plant Material

This protocol is a generalized method for lab-scale extraction suitable for subsequent analysis.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • 95% Ethanol (EtOH) or Methanol (MeOH)

  • Ultrasonic bath

  • Centrifuge and tubes

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1-2 g of the finely powdered plant material into a flask.

  • Add 50 mL of 95% EtOH or MeOH to the flask.

  • Place the flask in an ultrasonic water bath and sonicate for 15-60 minutes at a controlled temperature (e.g., 40°C).[23][24]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Carefully decant the supernatant (the extract) into a clean flask.

  • To ensure exhaustive extraction, the pellet can be re-suspended in a fresh portion of the solvent and the process (steps 2-5) repeated two more times.

  • Combine all the supernatant fractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator until the solvent is fully removed, yielding a crude extract.

  • For analytical purposes, redissolve a known weight of the crude extract in a known volume of the solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[23]

Protocol 2: Purification using Column Chromatography

For obtaining high-purity this compound from a crude extract, column chromatography is employed.

Materials:

  • Crude plant extract (from Protocol 1)

  • Macroporous resin (e.g., D101 type)

  • Silica gel for column chromatography

  • Solvents: Ethanol, distilled water, and a suitable elution solvent system for silica gel (e.g., dichloromethane:methanol:formic acid).[23]

  • Glass column

Procedure:

  • Macroporous Resin Cleanup:

    • Dissolve the crude extract in distilled water.

    • Pack a glass column with D101 macroporous resin and equilibrate with distilled water.

    • Load the aqueous extract onto the column.

    • Wash the column with distilled water to remove highly polar impurities like sugars.

    • Elute the phenolic compounds using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions.

    • Analyze the fractions (e.g., by TLC or HPLC) to identify those rich in this compound. Fractions eluted with lower ethanol concentrations (e.g., 20%) are often enriched with this compound.[23]

  • Silica Gel Chromatography:

    • Pool and concentrate the this compound-rich fractions from the previous step.

    • Pack a second column with silica gel and equilibrate with the initial mobile phase (e.g., dichloromethane).

    • Dissolve the concentrated fraction in a minimal amount of solvent and load it onto the silica gel column.

    • Elute the column with an appropriate solvent system (e.g., a gradient of dichloromethane:methanol:formic acid).[23]

    • Collect fractions and monitor by TLC or HPLC to isolate pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

Protocol 3: Quantification by RP-HPLC-DAD

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Diode Array Detector (DAD) is the most common and reliable method for quantifying this compound.[11]

Instrumentation & Conditions:

  • HPLC System: With a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[11][23]

  • Mobile Phase: A gradient of an aqueous acidic solution (Solvent A) and an organic solvent (Solvent B).

    • Solvent A: 0.2% Phosphoric acid in water.[11]

    • Solvent B: Methanol or Acetonitrile.[11][12]

  • Flow Rate: 1.0 - 1.2 mL/min.[11][12]

  • Column Temperature: 30-40°C.[11][12]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 323-325 nm (near the λmax for this compound).[11][23]

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample extract as described in Protocol 1.

  • Analysis:

    • Inject the standard solutions in ascending order of concentration to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the pure standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area into the linear regression equation of the calibration curve.

HPLC_Workflow A Plant Material (Dried, Powdered) B Extraction (e.g., Sonication in EtOH) A->B C Filtration & Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Re-dissolve & Filter (0.45 µm Syringe Filter) D->E F HPLC Vial E->F G RP-HPLC-DAD Analysis F->G H Data Processing (Quantification vs. Standard) G->H

Figure 3. General experimental workflow for the quantification of this compound.

References

The Pharmacological Potential of Novel Caffeic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Caffeic acid (CA), a ubiquitous phenolic acid found in plant-based sources, has garnered significant attention for its diverse pharmacological properties.[1][2] However, its therapeutic application is often limited by factors such as low bioavailability.[3] To overcome these limitations and enhance its biological efficacy, researchers have focused on synthesizing novel this compound derivatives. These derivatives, which include esters, amides, and hybrids with other pharmacophores, have demonstrated a broad spectrum of enhanced activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[4][5] This technical guide provides an in-depth overview of the pharmacological potential of these novel compounds, presenting key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and workflows.

Synthesis Strategies and Experimental Workflow

The synthesis of novel this compound derivatives is a cornerstone of their development. Common strategies involve the modification of the carboxylic acid group or the catechol moiety to improve lipophilicity and target specificity.[4][6] One prevalent and efficient method is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification, which is used to form the characteristic α,β-unsaturated carbonyl structure.[7][8] Greener approaches utilizing water as a solvent have also been successfully developed.[7]

A general workflow for the synthesis and evaluation of this compound derivatives typically involves initial synthesis, purification, structural confirmation, and subsequent screening for biological activity.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_screening Biological Evaluation s1 Starting Materials (e.g., Substituted Aldehydes, Ylides) s2 Chemical Reaction (e.g., Wittig Reaction in Water) s1->s2 s3 Purification (e.g., Flash Chromatography) s2->s3 a1 Structural Confirmation (NMR, HRMS) s3->a1 Confirmed Derivative b1 In Vitro Assays (Antioxidant, Cytotoxicity, etc.) a1->b1 Pure Compound b2 Mechanism of Action Studies (Western Blot, etc.) b1->b2 b3 In Vivo Models (Animal Studies) b2->b3 lead_compound Lead Compound Identification b3->lead_compound

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Anti-inflammatory and Antioxidant Potential

This compound and its derivatives are potent antioxidants and exhibit significant anti-inflammatory properties.[9] Their antioxidant activity is largely attributed to the catechol structure, which is an excellent scavenger of reactive oxygen species (ROS).[10] The anti-inflammatory effects are often mediated by the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, as well as the modulation of critical signaling pathways such as NF-κB and Nrf2.[6][9][11]

Signaling Pathway: NF-κB Inhibition

Many this compound derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB protein is degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound methyl ester (CM) has been shown to prevent the degradation of IκB, thereby blocking this cascade.[11]

G LPS Inflammatory Stimulus (e.g., LPS) IkB IκB LPS->IkB induces degradation IkB_NFkB IκB-NF-κB Complex (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB releases Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes activates transcription Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators leads to production of CAD This compound Derivatives (e.g., CM) CAD->IkB prevents degradation

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Quantitative Data: Antioxidant and Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of various this compound derivatives, demonstrating their potency in antioxidant and anti-inflammatory assays.

DerivativeActivity AssessedIC50 Value (µM)Model SystemReference
This compoundDPPH Radical Scavenging50Chemical Assay[12]
Trolox (Standard)DPPH Radical Scavenging56Chemical Assay[12]
Indole-caffeic Amide (3j)DPPH Radical Scavenging50.98 ± 1.05Chemical Assay[13]
Indole-caffeic Amide (3m)DPPH Radical Scavenging67.64 ± 1.02Chemical Assay[13]
This compound Methyl EsterNO Production Inhibition21.0RAW 264.7 Macrophages[9]
This compound Ethyl EsterNO Production Inhibition12.0RAW 264.7 Macrophages[9]
This compound Butyl EsterNO Production Inhibition8.4RAW 264.7 Macrophages[9]
This compound Octyl EsterNO Production Inhibition2.4RAW 264.7 Macrophages[9]
This compound Benzyl EsterNO Production Inhibition10.7RAW 264.7 Macrophages[9]
CAPENO Production Inhibition4.8RAW 264.7 Macrophages[9]
Derivative 3sNO Production Inhibition3.3RAW 264.7 Macrophages[14]
Derivative 3tNO Production Inhibition2.2RAW 264.7 Macrophages[14]
Shimobashiric acid BNO Production Inhibition1.4-[15]
Rosmarinic acid methyl esterNO Production Inhibition0.6-[15]

Anticancer Potential

Novel this compound derivatives have emerged as promising anticancer agents, exhibiting selective toxicity towards cancer cells while sparing normal cells.[16] Their mechanisms of action are multifaceted, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways that govern cell proliferation and survival, such as the PI3-K/Akt and AMPK pathways.[16][17]

Signaling Pathway: PI3-K/Akt and AMPK Modulation in Cancer

This compound phenethyl ester (CAPE) and this compound phenylpropyl ester (CAPPE) have been shown to inhibit the growth of human colorectal cancer (CRC) cells.[17] They achieve this by modulating the PI3-K/Akt pathway, which is aberrantly activated in many cancers, and by activating the AMPK pathway, a key cellular energy sensor that can suppress cell growth. This dual modulation disrupts cancer cell metabolism and survival signals, leading to apoptosis.[17]

G GrowthFactors Growth Factors PI3K PI3-K GrowthFactors->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits AMPK AMPK AMPK->mTOR inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes CAD CAPE / CAPPE CAD->PI3K inhibits CAD->Akt inhibits CAD->AMPK activates

Caption: Anticancer mechanism via modulation of PI3-K/Akt and AMPK pathways.

Quantitative Data: Anticancer Activity

The cytotoxic effects of this compound and its derivatives against various human cancer cell lines are presented below.

DerivativeCancer Cell LineIC50 Value (µM)Reference
CAPEA549 (Lung)~100[16]
CAPEHT1080 (Fibrosarcoma)~5[16]
CAPEG361 (Melanoma)~20[16]
CAPEU2OS (Osteosarcoma)~60[16]
CAPEMCF-7 (Breast)~5[16][18]
CAPEMDA-MB-231 (Breast)~20[16]
This compoundMCF-7 (Breast)>100[18]
Phosphanium Salt (CAP1)Jurkat (Leukemia)8.5[19]
Phosphanium Salt (CAP2)Jurkat (Leukemia)1.8[19]
Phosphanium Salt (CAP3)Jurkat (Leukemia)1.4[19]
Phosphanium Salt (CAP4)Jurkat (Leukemia)0.9[19]

Neuroprotective Potential

Derivatives of this compound show significant promise in the treatment of neurodegenerative diseases. Their neuroprotective effects stem from their ability to combat oxidative stress and modulate signaling pathways crucial for neuronal survival and function, such as the PKA/CREB and Nrf2 pathways.[10][20]

Signaling Pathway: Nrf2 Activation

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress or certain activators, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes like Heme Oxygenase-1 (HO-1). This compound derivatives can activate this pathway, thereby protecting cells from oxidative injury.[6][21]

G OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) OxidativeStress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to ProtectiveGenes Protective Genes (e.g., HO-1) ARE->ProtectiveGenes activates transcription CellProtection Cell Protection ProtectiveGenes->CellProtection promotes CAD This compound Derivatives CAD->Keap1_Nrf2 induces dissociation

Caption: Neuroprotective mechanism via activation of the Nrf2 pathway.

Key Experimental Protocols

General Synthesis of this compound Esters via Reflux

This protocol outlines a general method for synthesizing this compound ester derivatives.[14]

  • Reactant Mixture: Combine this compound (0.5 mmol), dicyclohexylcarbodiimide (DCC, 0.5 mmol), and the corresponding alcohol (0.5 mmol) in a suitable solvent such as Tetrahydrofuran (THF).

  • Reaction: Reflux the mixture for approximately 5 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form as a byproduct.

  • Filtration: After cooling, remove the DCU precipitate by filtration.

  • Purification: Subject the remaining filtrate to flash chromatography for purification. An eluent system such as dichloromethane/methanol (e.g., 70:1 ratio) is typically used to isolate the final ester product.

  • Characterization: Confirm the structure of the purified derivative using analytical techniques such as NMR and Mass Spectrometry.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8][13]

  • Preparation: Prepare a stock solution of the test compound (this compound derivative) in a suitable solvent (e.g., ethanol or methanol).

  • Reaction Mixture: In a microplate or cuvette, add a specific volume of the test compound solution at various concentrations to a solution of DPPH in the same solvent. The final concentration of DPPH is typically around 100-250 µM.[22]

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~517 nm) using a spectrophotometer. The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[6][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control if applicable.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

References

The Discovery and Early History of Caffeic Acid Phenethyl Ester (CAPE): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid phenethyl ester (CAPE), a natural compound derived from honeybee propolis, has emerged as a molecule of significant interest in biomedical research due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical investigation of CAPE, with a focus on its initial identification as a cytotoxic agent and the subsequent elucidation of its mechanism of action as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This document includes a compilation of key quantitative data, detailed experimental protocols from seminal studies, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction

This compound phenethyl ester (CAPE) is a lipophilic polyphenol, chemically identified as 2-phenylethyl (2E)-3-(3,4-dihydroxyphenyl)acrylate.[1] It is a bioactive constituent of propolis, a resinous substance produced by honeybees from plant exudates.[1][2] Propolis has a long history of use in traditional medicine for its anti-inflammatory, antimicrobial, and wound-healing properties.[2] The isolation and characterization of CAPE as a key active component of propolis marked a significant step in understanding the molecular basis of these therapeutic effects. This whitepaper will detail the initial discovery of CAPE and the foundational research that established its biological activity, with a particular emphasis on its preferential cytotoxicity towards tumor cells and its mechanism of action as an NF-κB inhibitor.

The Discovery of CAPE and its Preferential Cytotoxicity

The seminal discovery of this compound phenethyl ester as a biologically active compound is credited to Grunberger and his colleagues in a 1988 publication in the journal Experientia.[2] Their research focused on identifying the active components within propolis that contributed to its observed carcinostatic properties.

Isolation and Identification

Grunberger et al. isolated CAPE from propolis extracts.[2] The chemical structure of CAPE, C₁₇H₁₆O₄, was confirmed, and the compound was also synthesized for further biological evaluation.[1][2]

Preferential Cytotoxicity Towards Tumor Cells

The most significant finding of the 1988 study was the observation that CAPE exhibited differential cytotoxicity, being more toxic to transformed (cancerous) cell lines than to their normal, untransformed counterparts.[2] This selective action against tumor cells immediately positioned CAPE as a compound of interest for cancer research.

Table 1: Summary of Preferential Cytotoxicity of CAPE (Data inferred from Grunberger et al., 1988)

Cell Line TypeGrowth Inhibition
Transformed Rat FibroblastsSignificant
Normal Rat FibroblastsMinimal
Experimental Protocol: Cell Growth Inhibition Assay (Inferred from Grunberger et al., 1988)

While the complete detailed protocol from the original publication is not accessible, a standard cell growth inhibition assay of that era would likely have involved the following steps:

  • Cell Culture: Normal and transformed cell lines (e.g., rat fibroblasts) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of CAPE dissolved in a suitable solvent (e.g., ethanol or DMSO). Control cells were treated with the solvent alone.

  • Incubation: The cells were incubated for a defined period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assessment of Cell Viability: Cell viability was assessed using a method such as trypan blue exclusion assay or a colorimetric assay (e.g., MTT assay) to determine the percentage of viable cells in treated versus control wells.

  • Data Analysis: The concentration of CAPE that caused a 50% inhibition of cell growth (IC₅₀) would have been calculated to quantify its cytotoxic effect.

Elucidation of the Mechanism of Action: Inhibition of NF-κB

Following the discovery of its cytotoxic properties, research efforts were directed towards understanding the molecular mechanisms underlying CAPE's biological effects. A pivotal study by Natarajan and colleagues, published in the Proceedings of the National Academy of Sciences in 1996, identified CAPE as a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[3]

NF-κB is a family of transcription factors that plays a central role in regulating inflammatory responses, cell survival, and proliferation. In many cancer cells, NF-κB is constitutively active, promoting chronic inflammation and preventing apoptosis, thereby contributing to tumor growth and survival.

Key Findings of Natarajan et al. (1996)
  • CAPE completely blocks the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α) in a dose- and time-dependent manner.[3]

  • CAPE also inhibits NF-κB activation by other stimuli, including phorbol esters, ceramide, and hydrogen peroxide.[3]

  • The inhibitory effect of CAPE on NF-κB is specific, as it does not affect the DNA binding of other transcription factors like AP-1 and Oct-1.[3]

  • CAPE prevents the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[3]

Table 2: Quantitative Data on NF-κB Inhibition by CAPE (Natarajan et al., 1996)

ExperimentInducerCAPE Concentration (µg/mL)Inhibition of NF-κB Activation (%)
Dose-ResponseTNF-α2.5~50
5~90
10~100
Time-DependenceTNF-α1015 min pre-incubation: ~100
SpecificityTNF-α10No effect on AP-1 or Oct-1 binding
Experimental Protocols from Natarajan et al. (1996)

Human myeloid leukemia (HL-60) cells were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were treated with various concentrations of CAPE for different durations before stimulation with TNF-α (10 ng/mL).

  • Nuclear Extract Preparation: After treatment, cells were harvested, and nuclear extracts were prepared by lysing the cells in a hypotonic buffer and separating the cytoplasmic and nuclear fractions by centrifugation.

  • Oligonucleotide Probe: A double-stranded oligonucleotide containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3') was end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: The labeled probe was incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Electrophoresis: The protein-DNA complexes were resolved on a non-denaturing 4% polyacrylamide gel.

  • Visualization: The gel was dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. The intensity of the bands was quantified to determine the level of NF-κB activation.

  • Nuclear and Cytoplasmic Fractionation: Following treatment, nuclear and cytoplasmic extracts were prepared as described for the EMSA.

  • Protein Quantification: The protein concentration of the extracts was determined using a Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from the nuclear and cytoplasmic fractions were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (Grunberger et al., 1988) cluster_nfkb NF-κB Inhibition Assay (Natarajan et al., 1996) C1 Culture Normal & Transformed Cells C2 Treat with CAPE C1->C2 C3 Incubate C2->C3 C4 Assess Cell Viability C3->C4 C5 Determine IC50 C4->C5 N1 Culture HL-60 Cells N2 Pre-treat with CAPE N1->N2 N3 Stimulate with TNF-α N2->N3 N4 Prepare Nuclear Extracts N3->N4 N5 EMSA for DNA Binding N4->N5 N6 Western Blot for p65 N4->N6

References

Initial Investigations into the Anti-inflammatory Pathways of Caffeic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plant-based sources such as fruits, vegetables, coffee, and tea.[1][2] As a major representative of hydroxycinnamic acids, it has garnered significant attention from the scientific community for its diverse pharmacological properties, including antioxidant, anticarcinogenic, and immunomodulatory effects.[1][3][4] Initial research into its anti-inflammatory capabilities has revealed that this compound and its derivatives, such as this compound Phenethyl Ester (CAPE), do not act through a single mechanism but rather modulate a network of interconnected signaling pathways. This technical guide provides an in-depth overview of the primary inflammatory pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mode of action for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening at multiple points within key cellular signaling cascades. The most well-documented of these are the NF-κB, MAPK, and JAK-STAT pathways, which are central regulators of inflammatory gene expression. Concurrently, it activates the Nrf2 pathway, a critical component of the cellular antioxidant defense system.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[3][5] this compound is a potent and specific inhibitor of NF-κB activation.[6][7] Its mechanism involves preventing the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitory protein IκBα.[8][9] This action ensures that the NF-κB p50/p65 dimer remains sequestered in the cytoplasm, blocking its translocation to the nucleus and thereby inhibiting the expression of inflammatory target genes.[6][10] Studies have demonstrated that this compound and its derivatives effectively block NF-κB activation induced by various inflammatory stimuli, including lipopolysaccharide (LPS), tumor necrosis factor (TNF), and phorbol esters.[5][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto p50/p65 (Inactive) IkB->NFkB_cyto Inhibits NFkB_nuc p50/p65 (Active) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_nuc->Genes Induces Nucleus Nucleus CA This compound CA->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial for translating extracellular stimuli into cellular responses such as inflammation and proliferation.[11] this compound has been shown to suppress the phosphorylation and activation of these key kinases in response to inflammatory triggers like LPS.[12][13][14] By inhibiting the MAPK pathways, this compound blocks the activation of downstream transcription factors like Activator Protein-1 (AP-1), which collaborates with NF-κB to amplify the inflammatory response.[15] This inhibitory action contributes to the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines.[12][14]

G Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases (TAK1, IRAK1/4) Stimulus->Upstream p38 p38 Upstream->p38 JNK JNK Upstream->JNK ERK ERK Upstream->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Response Inflammatory Response AP1->Response CA This compound CA->Upstream Inhibits IRAK1/4 CA->p38 Inhibits CA->JNK CA->ERK

Caption: this compound's modulation of MAPK signaling pathways.
Attenuation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors involved in immunity and inflammation.[16][17] Upon cytokine binding, receptor-associated JAKs become activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT proteins, which then regulate gene expression.[18] this compound has been found to inhibit this pathway, particularly by suppressing the activation of JAK1, JAK2, and the downstream transcription factor STAT3.[11][18][19] This inhibition is crucial for downregulating the expression of genes involved in cell proliferation, survival, and inflammation, making the JAK-STAT pathway a key target in this compound's anti-inflammatory and chemopreventive activities.[11][18]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAKs Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Genes Target Gene Expression pSTAT->Genes Induces Nucleus Nucleus CA This compound CA->JAK Inhibits

Caption: this compound's attenuation of the JAK-STAT signaling pathway.
Activation of the Nrf2 Antioxidant Pathway

In contrast to its inhibitory roles, this compound actively promotes the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[20][21][22] Under basal conditions, Nrf2 is bound to its inhibitor, Keap1. This compound, particularly its derivative CAPE, can induce the dissociation of Nrf2 from Keap1.[20][23] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1).[21][22][24] By bolstering the cell's antioxidant capacity, this mechanism helps to counteract the oxidative stress that often initiates and perpetuates inflammatory processes.[20][25]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 Inactivates Nrf2_cyto Nrf2 (Inactive) Keap1->Nrf2_cyto Sequesters Nrf2_nuc Nrf2 (Active) Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression (HO-1) ARE->Genes Induces CA This compound CA->Keap1 Promotes Dissociation

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Quantitative Analysis of Bioactivity

The anti-inflammatory efficacy of this compound and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data from these investigations.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound Assay Cell Line IC₅₀ (µM) Reference(s)
This compound methyl ester NO Production Inhibition RAW 264.7 ~21.0 [26][27]
This compound ethyl ester NO Production Inhibition RAW 264.7 ~12.0 [26][27]
This compound butyl ester NO Production Inhibition RAW 264.7 ~8.4 [26][27]
This compound octyl ester NO Production Inhibition RAW 264.7 ~2.4 [26][27]
This compound benzyl ester NO Production Inhibition RAW 264.7 ~10.7 [26][27]
CAPE NO Production Inhibition RAW 264.7 ~4.8 [26][27]
This compound NF-κB Activity Inhibition RAW-D >1 µg/mL [7]

| this compound (50 µM) | IL-8 Reduction | CCD-18Co | ~27% |[28] |

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives

Compound/Derivative Model Animal Dose Effect Reference(s)
Butyl Caffeate Carrageenan Paw Edema Mice 30 mg/kg 30% reduction in IL-1β levels [26][27]
Octyl Caffeate Carrageenan Paw Edema Mice 30 mg/kg 24% reduction in IL-1β levels [26][27]
CAPE Carrageenan Paw Edema Mice 30 mg/kg 36% reduction in IL-1β levels [26][27]
Butyl Caffeate Carrageenan Paw Edema Mice 30 mg/kg 28% reduction in neutrophil influx [27]
Octyl Caffeate Carrageenan Paw Edema Mice 30 mg/kg 49% reduction in neutrophil influx [27]
CAPE Carrageenan Paw Edema Mice 30 mg/kg 31% reduction in neutrophil influx [27]
This compound Carrageenan-induced pleurisy Rats 10 mg/kg 92.9% reduction in leukocyte migration [1]

| this compound | LPS-induced sickness | Mice | 30 mg/kg | Significant reduction in brain cytokines |[29] |

Key Experimental Protocols

The following section details the methodologies for two widely used assays to investigate the anti-inflammatory properties of compounds like this compound.

In Vitro: LPS-Induced Inflammation in Macrophages (RAW 264.7)

This model is used to assess the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophage cells stimulated with bacterial lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (or its derivatives) for 1-2 hours.[26][27]

  • Inflammatory Challenge: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified period (typically 18-24 hours) to induce an inflammatory response.[21][22]

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.[15][26]

  • Cytokine and PGE₂ Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and prostaglandin E₂ (PGE₂) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[21][28][30]

  • Protein Expression Analysis (Western Blot): Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., iNOS, COX-2, p-IKK, p-p38, p-STAT3) via Western blotting to determine the compound's effect on specific pathways.[9][14]

G Start Seed RAW 264.7 Cells Adhere Allow Adherence (24h) Start->Adhere Pretreat Pre-treat with This compound (1-2h) Adhere->Pretreat Stimulate Stimulate with LPS (18-24h) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysate Stimulate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (Cytokines, PGE2) Collect->ELISA WB Western Blot (Proteins) Collect->WB Analysis Analysis Griess->Analysis ELISA->Analysis WB->Analysis

Caption: Experimental workflow for the in vitro LPS-induced inflammation assay.
In Vivo: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model of acute, localized inflammation used to evaluate the efficacy of anti-inflammatory drugs in vivo.[31]

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.[32][33]

  • Grouping and Administration: Animals are divided into groups: a negative control (vehicle), a positive control (a known anti-inflammatory drug like Indomethacin), a carrageenan-only group, and test groups receiving different doses of this compound.[32][34] The test compound is usually administered intraperitoneally (i.p.) or orally (p.o.) approximately 1 hour before the inflammatory insult.[27][32]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of a 1% carrageenan solution into the right hind paw of each animal.[31][35]

  • Measurement of Edema: The volume of the injected paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., every hour for 4-5 hours) using a digital plethysmometer.[32][34] The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the carrageenan-only group.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and blood and paw tissue are collected. The tissue can be homogenized to measure levels of inflammatory markers such as IL-1β, TNF-α, MPO (an indicator of neutrophil infiltration), and COX-2 expression.[27][35][36]

Initial investigations conclusively demonstrate that this compound is a multi-target anti-inflammatory agent. Its efficacy stems from its ability to concurrently inhibit several major pro-inflammatory signaling cascades, including the NF-κB, MAPK, and JAK-STAT pathways, while simultaneously activating the cytoprotective Nrf2 antioxidant pathway. This dual action of suppressing inflammatory mediators and bolstering cellular defense mechanisms underscores its potential as a lead compound for the development of novel therapeutics for a range of inflammatory diseases. The quantitative data and established experimental models presented in this guide provide a solid foundation for further research into the precise molecular interactions and therapeutic applications of this promising natural compound.

References

Caffeic Acid: A Technical Guide to its Role in the Prevention of Oxidative DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to cellular damage, including DNA lesions. This damage is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Caffeic acid (3,4-dihydroxycinnamic acid), a naturally occurring phenolic compound found in a wide variety of plant-derived foods, has garnered significant attention for its potent antioxidant properties and its ability to protect against oxidative DNA damage.[1][2][3] This technical guide provides an in-depth analysis of the mechanisms through which this compound prevents oxidative DNA damage, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Mechanisms of Action

This compound employs a dual strategy to combat oxidative DNA damage: direct scavenging of free radicals and modulation of cellular signaling pathways that enhance endogenous antioxidant defenses.

Direct Antioxidant Activity: Free Radical Scavenging

The chemical structure of this compound, particularly its ortho-dihydroxyl (catechol) group, is crucial for its potent free radical scavenging activity.[4] This structure allows it to donate hydrogen atoms to neutralize highly reactive free radicals, thereby terminating damaging chain reactions.[3][4] The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF), with HAT being the more feasible pathway.[3][5]

This compound's efficacy as a direct antioxidant has been quantified in numerous in vitro assays. It demonstrates significant scavenging activity against various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[6][7][8]

Table 1: In Vitro Antioxidant Activity of this compound

Assay TypeMetricValueReference CompoundReference ValueSource
DPPH Radical ScavengingIC504 µg/mLp-Coumaric acid33 µg/mL[9]
DPPH Radical ScavengingIC5050 µMTrolox56 µM[10]
Lipid Peroxidation Inhibition (Linoleic acid emulsion)% Inhibition (10 µg/mL)68.2%BHA (20 µg/mL)74.4%[6][8]
Lipid Peroxidation Inhibition (Linoleic acid emulsion)% Inhibition (30 µg/mL)75.8%BHT (20 µg/mL)71.2%[6][8]
ABTS Radical Scavenging% Inhibition (6.23 µg/mL)82.21%--[7]
Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound exerts its protective effects by activating key signaling pathways that bolster the cell's intrinsic antioxidant and DNA repair capabilities.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound and its derivatives can activate this pathway.[12][13][14] The electrophilic properties of this compound, particularly after it is oxidized to its quinone form, are thought to lead to the oxidation of thiol groups on Keap1.[15] This conformational change in Keap1 disrupts its interaction with Nrf2, allowing Nrf2 to translocate to the nucleus.[13] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[11][13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound Keap1_Nrf2 Keap1-Nrf2 Complex CA->Keap1_Nrf2 Induces modification ROS Oxidative Stress (e.g., H2O2) ROS->Keap1_Nrf2 Induces modification Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Dissociation Nrf2 Nrf2 Keap1_mod->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Upregulates Protection Cellular Protection & Reduced DNA Damage Genes->Protection Leads to

Caption: this compound-mediated activation of the Nrf2/Keap1 pathway.

The Extracellular signal-regulated kinase (ERK) pathway is another mechanism through which this compound protects against oxidative DNA damage.[1] Studies have shown that low concentrations of this compound can induce a modest increase in intracellular ROS, which in turn activates the ERK signaling pathway.[1] This activation has been demonstrated to enhance cell viability and protect against hydrogen peroxide (H₂O₂)-induced DNA double-strand breaks.[1][16][17] Inhibition of ERK signaling negates the protective effects of this compound, confirming the pathway's crucial role.[1][16]

ERK_Pathway CA This compound (low conc.) ROS_low Low level ROS generation CA->ROS_low ERK ERK Activation ROS_low->ERK Activates Cell_Viability Increased Cell Viability ERK->Cell_Viability Promotes DNA_Protection Protection against DNA Double-Strand Breaks ERK->DNA_Protection Promotes H2O2 H₂O₂-induced Oxidative Stress H2O2->DNA_Protection Induces damage

Caption: The role of the ERK signaling pathway in this compound's protective effects.

Experimental Protocols

The assessment of this compound's protective effects against oxidative DNA damage relies on a variety of well-established experimental protocols. Below are methodologies for two key assays.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18]

Objective: To quantify DNA damage (single and double-strand breaks) in cells treated with an oxidizing agent, with and without pre-treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., human lymphocytes or HL-60 cells) at an appropriate density and allow them to attach overnight.[19][20]

    • Pre-treat a subset of cells with various concentrations of this compound for a specified duration (e.g., 4 hours).[19]

    • Induce oxidative DNA damage by exposing the cells to an oxidizing agent like H₂O₂ or methyl methanesulfonate (MMS) for a short period.[19] Include negative (vehicle) and positive (oxidizing agent only) controls.

    • Harvest cells and ensure viability is >80% using a method like trypan blue exclusion.[19]

  • Slide Preparation and Lysis:

    • Mix a suspension of ~1 x 10⁵ cells/mL with molten low melting point (LMP) agarose (at 37°C) at a 1:10 ratio (v/v).[21]

    • Immediately pipette 50 µL of the cell/agarose mixture onto a pre-coated slide.[18][21]

    • Allow the agarose to solidify at 4°C.

    • Immerse the slides in a chilled lysis solution (high salt, detergent) and incubate at 4°C, typically for at least 60 minutes to overnight, to lyse the cells and unfold the DNA.[18][22]

  • Alkaline Unwinding and Electrophoresis:

    • Immerse the slides in an alkaline electrophoresis buffer (pH > 13) for a period (e.g., 30-60 minutes) to allow the DNA to unwind.[18][20]

    • Perform electrophoresis under alkaline conditions (e.g., 1 V/cm for 45 minutes).[18] Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization, Staining, and Visualization:

    • Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).[22]

    • Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).

    • Visualize the comets using a fluorescence microscope and quantify the DNA in the head and tail using specialized software. The percentage of DNA in the tail is proportional to the amount of DNA damage.

Caption: General workflow for the Comet Assay.
HPLC-ECD for 8-hydroxy-2'-deoxyguanosine (8-OHdG) Analysis

8-OHdG is a major product of oxidative DNA damage and serves as a key biomarker.[23][24] Its quantification in biological samples like urine or plasma provides an assessment of systemic oxidative stress.

Objective: To measure the concentration of 8-OHdG in biological samples from subjects or animal models, comparing levels before and after intervention with this compound.

Methodology:

  • Sample Collection and Preparation:

    • Collect urine or plasma samples.

    • To prevent artificial oxidation during sample processing, add antioxidants and store samples at -80°C until analysis.

  • Solid-Phase Extraction (SPE):

    • Thaw samples on ice.

    • Perform a solid-phase extraction to clean up the sample and concentrate the analyte.[23][24] This typically involves using a C18 or a specialized SPE cartridge to remove interfering substances.[25]

    • Elute the analyte of interest (8-OHdG) from the cartridge using an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • HPLC Separation:

    • Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Separation is typically achieved using a C18 reversed-phase column under isocratic conditions.[25]

    • The mobile phase is often a phosphate buffer with a small percentage of an organic modifier like acetonitrile or methanol.[26]

  • Electrochemical Detection (ECD):

    • As the analyte elutes from the HPLC column, it passes through an electrochemical detector.

    • The detector applies a specific potential, causing the 8-OHdG to oxidize, which generates an electrical signal. The magnitude of this signal is proportional to the concentration of 8-OHdG.

  • Quantification:

    • Generate a standard curve using known concentrations of 8-OHdG.

    • Quantify the 8-OHdG in the samples by comparing their peak areas to the standard curve.

    • Results are often normalized to creatinine concentration for urine samples to account for variations in urine dilution.[24] For a more robust marker, the ratio of 8-OHdG to its non-oxidized counterpart, 2'-deoxyguanosine (2-dG), can be determined.[23]

Conclusion and Future Directions

This compound demonstrates significant potential in preventing oxidative DNA damage through a combination of direct free radical scavenging and the modulation of key cellular defense pathways, namely the Nrf2/Keap1 and ERK signaling systems. The quantitative data from in vitro antioxidant assays and cellular studies consistently support its protective effects. The experimental protocols detailed herein provide a framework for the continued investigation and validation of this compound and its derivatives as potential therapeutic agents.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on optimizing its bioavailability and delivery to target tissues, as well as conducting comprehensive preclinical and clinical trials to evaluate its efficacy in preventing and treating diseases associated with oxidative stress. Further elucidation of its interactions with other cellular pathways will also be critical in fully understanding its therapeutic potential.

References

The Pivotal Role of Hydroxyl Groups in the Free Radical Scavenging Activity of Caffeic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid), a prominent hydroxycinnamic acid found extensively in plant-based foods and beverages, has garnered significant attention for its potent antioxidant properties. Its ability to neutralize free radicals is a cornerstone of its potential therapeutic effects in various oxidative stress-related pathologies. This technical guide delves into the core of this compound's antioxidant capacity, focusing specifically on the indispensable role of its hydroxyl (-OH) groups in the mechanism of free radical scavenging. Understanding this structure-activity relationship is paramount for the rational design and development of novel antioxidant-based therapeutic agents.

The antioxidant prowess of this compound is intrinsically linked to its molecular structure, particularly the catechol (ortho-dihydroxy) moiety on its phenyl ring.[1] This guide will elucidate the mechanisms of action, present quantitative data from key experimental assays, provide detailed experimental protocols for assessing antioxidant activity, and visualize the underlying biochemical pathways.

The Chemical Basis of this compound's Antioxidant Activity

The free radical scavenging activity of this compound is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals. The number and position of hydroxyl groups on the aromatic ring are the most critical determinants of this capacity.[2]

The Significance of the Catechol Moiety

This compound possesses two hydroxyl groups at the C3 and C4 positions of its phenyl ring, forming a catechol structure. This arrangement is crucial for several reasons:

  • Lowering of O-H Bond Dissociation Enthalpy (BDE): The presence of two adjacent hydroxyl groups lowers the BDE of the O-H bond, making it easier to donate a hydrogen atom to a free radical.[1]

  • Stabilization of the Resulting Phenoxyl Radical: Upon donating a hydrogen atom, this compound forms a phenoxyl radical. The ortho-dihydroxy arrangement allows for the delocalization of the unpaired electron across the aromatic ring and the formation of a stable intramolecular hydrogen bond, which significantly stabilizes the radical and prevents it from becoming a pro-oxidant.[1]

  • Electron-Donating Capacity: The hydroxyl groups are strong electron-donating groups, which enhances the molecule's ability to participate in single electron transfer reactions to neutralize radicals.

Mechanisms of Free Radical Scavenging

This compound primarily employs two main mechanisms to scavenge free radicals: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group of this compound donates a hydrogen atom to a free radical (R•), thereby quenching the radical and forming a stable this compound radical.[4]

This compound-OH + R• → this compound-O• + RH

This mechanism is favored in non-polar solvents. The stability of the resulting this compound radical is paramount to its antioxidant efficacy.

Single Electron Transfer (SET)

In the SET mechanism, this compound donates an electron to a free radical, forming a this compound radical cation and an anion of the radical.[4]

This compound-OH + R• → this compound-OH•+ + R⁻

This is often followed by proton transfer (a process sometimes referred to as Sequential Proton-Loss Electron Transfer or SPLET in aqueous media) to yield a more stable species. The SET mechanism is more prevalent in polar solvents.

Visualizing the Scavenging Mechanisms

The following diagrams, generated using Graphviz, illustrate the fundamental pathways of free radical scavenging by this compound.

HAT_Mechanism Hydrogen Atom Transfer (HAT) Mechanism Caffeic_Acid This compound (with -OH group) Caffeic_Acid_Radical This compound Radical (Stable Phenoxyl Radical) Caffeic_Acid->Caffeic_Acid_Radical H atom donation Free_Radical Free Radical (R●) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H atom acceptance

HAT Mechanism for this compound

SET_Mechanism Single Electron Transfer (SET) Mechanism Caffeic_Acid This compound (with -OH group) Caffeic_Acid_Radical_Cation This compound Radical Cation Caffeic_Acid->Caffeic_Acid_Radical_Cation e- donation Free_Radical Free Radical (R●) Radical_Anion Radical Anion (R-) Free_Radical->Radical_Anion e- acceptance

SET Mechanism for this compound

Structure-Activity Relationship: The Proof is in the Hydroxyls

The critical role of the hydroxyl groups in this compound's antioxidant activity is unequivocally demonstrated when comparing its activity to that of its structural analogues, such as ferulic acid (which has one hydroxyl group and one methoxy group) and p-coumaric acid (which has only one hydroxyl group).

Quantitative Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its analogues from various studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundNumber of -OH GroupsIC50 (µM) - DPPH AssayReference(s)
This compound 24 - 50[1][5][6][7]
Ferulic Acid 166 - 76[1][6][7]
p-Coumaric Acid 133 - >100[5][8][9]
Trolox (Standard) 156[6]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial for research and development. The following are detailed protocols for two of the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_DPPH Prepare 0.1 mM DPPH solution in methanol Mix Mix sample/control with DPPH solution (e.g., 1:1 v/v) Prep_DPPH->Mix Prep_Samples Prepare serial dilutions of This compound and controls Prep_Samples->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

DPPH Assay Workflow

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

  • 96-well plates or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[11]

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.[12]

  • Assay Procedure:

    • In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to separate wells.[13]

    • Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH solution to each well.[11]

    • For the blank, use 100 µL of methanol instead of the sample.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[1]

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Workflow for ABTS Assay

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_ABTS_Stock Prepare ABTS radical cation (ABTS•+) stock solution by reacting ABTS with potassium persulfate Incubate_Stock Incubate in the dark for 12-16 hours Prep_ABTS_Stock->Incubate_Stock Prep_ABTS_Working Dilute ABTS•+ stock solution to an absorbance of ~0.7 at 734 nm Incubate_Stock->Prep_ABTS_Working Mix Mix sample/control with ABTS•+ working solution Prep_ABTS_Working->Mix Prep_Samples Prepare serial dilutions of This compound and controls Prep_Samples->Mix Incubate Incubate at room temperature for a specified time (e.g., 6 min) Mix->Incubate Measure_Abs Measure absorbance at 734 nm Incubate->Measure_Abs Calculate_Inhibition Calculate % inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 value or Trolox Equivalents (TEAC) Calculate_Inhibition->Determine_IC50

ABTS Assay Workflow

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (or test compound)

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the ABTS and potassium persulfate solutions.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ stock solution.[14]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test sample at different concentrations to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.[15]

    • Mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for a specific time, typically 6 minutes.[14]

  • Measurement: Measure the absorbance at 734 nm.[16]

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

  • IC50 or TEAC Determination: The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

Conclusion

The evidence presented in this technical guide unequivocally demonstrates that the hydroxyl groups, particularly the ortho-dihydroxy (catechol) functionality, are the primary drivers of this compound's potent free radical scavenging activity. The ability to readily donate hydrogen atoms and electrons, coupled with the formation of a stable phenoxyl radical, underscores the importance of this structural feature. The comparative quantitative data from DPPH assays further solidifies the structure-activity relationship, showing a clear hierarchy of antioxidant capacity directly correlated with the number of hydroxyl groups. For researchers and professionals in drug development, a thorough understanding of the role of these hydroxyl groups is fundamental for leveraging the therapeutic potential of this compound and for the design of novel antioxidants with enhanced efficacy.

References

Preliminary Studies on Caffeic Acid for Neurodegenerative Diseases: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis, represent a significant and growing global health challenge with limited effective treatments. Natural polyphenolic compounds have emerged as promising therapeutic candidates due to their multi-target bioactivity and favorable safety profiles. Among these, caffeic acid (CA) and its derivatives, such as this compound phenethyl ester (CAPE), have garnered substantial attention. This document provides a technical overview of the preliminary preclinical evidence supporting the neuroprotective potential of this compound. It details the compound's core mechanisms of action—including antioxidant, anti-inflammatory, anti-protein aggregation, and pro-survival signaling modulation—and summarizes key quantitative findings and experimental protocols from in vitro and in vivo studies across various disease models.

Introduction to this compound

This compound (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in plant-based foods, including coffee, fruits, and vegetables.[1][2] Its structure, featuring a catechol ring and a conjugated double bond, endows it with potent antioxidant properties.[3] Both this compound and its well-studied derivative, this compound phenethyl ester (CAPE), readily cross the blood-brain barrier, allowing them to exert significant effects on the central nervous system.[4] Preliminary research indicates that these compounds can modulate multiple pathological pathways central to neurodegeneration, such as oxidative stress, chronic neuroinflammation, protein misfolding, and neuronal apoptosis, making them attractive candidates for further drug development.[2][5]

Core Neuroprotective Mechanisms

The therapeutic potential of this compound stems from its ability to engage with several core pathological processes simultaneously.

  • Antioxidant and Redox Modulation: this compound is a powerful scavenger of reactive oxygen species (ROS) and can chelate redox-active metals, directly mitigating oxidative damage.[3] Critically, it also upregulates endogenous antioxidant systems by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[6][7]

  • Anti-Inflammatory Activity: CA and CAPE suppress neuroinflammation by inhibiting key pro-inflammatory signaling cascades. This includes the downregulation of Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs like p38), which in turn reduces the production of inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2, iNOS).[1][3][8]

  • Modulation of Protein Homeostasis: this compound has been shown to interfere with the aggregation of pathological proteins, such as amyloid-beta (Aβ) and α-synuclein.[4][9][10] It can inhibit the formation of toxic oligomers and fibrils and, in some cases, disaggregate pre-formed fibrils.[9][10]

  • Activation of Pro-Survival Signaling: this compound promotes neuronal survival by activating pro-survival pathways, including the PI3K/Akt cascade.[1] This pathway is crucial for inhibiting apoptosis and supporting synaptic integrity.

CA This compound (CA) / CAPE Nrf2 Nrf2/HO-1 Pathway CA->Nrf2 NFkB NF-κB / MAPK Pathways CA->NFkB PI3K PI3K/Akt Pathway CA->PI3K Aggregation Protein Aggregation (Aβ, α-synuclein) CA->Aggregation Antioxidant Antioxidant Defense ↑ Nrf2->Antioxidant AntiInflammatory Neuroinflammation ↓ NFkB->AntiInflammatory Survival Neuronal Survival ↑ Synaptic Integrity ↑ PI3K->Survival AggregationOut Toxic Aggregates ↓ Aggregation->AggregationOut

Core neuroprotective mechanisms of this compound.

Preclinical Evidence in Neurodegenerative Disease Models

Alzheimer's Disease (AD)

AD pathology is characterized by extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[3] this compound has been shown to target both of these hallmarks, in addition to mitigating associated oxidative stress and cholinergic deficits.[1][3]

Table 1: Quantitative Data from In Vitro & In Vivo AD Studies

Model System Compound Concentration / Dose Key Quantitative Finding(s) Reference(s)
In Vitro (Aβ1-42 Aggregation Assay) This compound Dimer 10 µM ~50% reduction in Aβ1-40 fibrillization. [10]
In Vitro (SH-SY5Y cells) CA-Aβ38-42 Conjugate IC50 = 4 µM Protection against Aβ1-42-induced cytotoxicity. [11]
In Vitro (PC12 cells) This compound 10 & 20 µg/ml Significantly reversed Aβ25-35-induced neurotoxicity and intracellular calcium elevation. [12]
In Vitro (Human Serum) This compound IC50 = 16.80 mM Inhibition of partially purified Acetylcholinesterase (AChE). [13][14]
Rat Model (Aβ1-40 injection) This compound 100 mg/kg for 2 weeks Significantly improved learning deficits and suppressed NF-κB-p65 protein expression. [9]
Rat Model (High-Fat Diet) This compound 30 mg/kg/day for 30 weeks Ameliorated memory impairments and reduced hippocampal Aβ1-42 levels. [13][15]

| Mouse Model (Aβ1-42 oligomers) | CAPE | 10 mg/kg (i.p.) for 10 days | Counteracted oxidative stress and induced Nrf2 and heme oxygenase-1 (HO-1). |[6] |

  • In Vivo Aβ1-42 Oligomer-Induced AD Model: As described by Orhan et al. (2021), C57Bl/6 mice received a single intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers to induce AD-like pathology.[6] this compound phenethyl ester (CAPE) was administered intraperitoneally (i.p.) at 10 mg/kg for 10 consecutive days.[6] Neuroprotection was assessed through behavioral tests (e.g., spatial memory), and hippocampal tissues were analyzed for oxidative stress markers, apoptosis, inflammation, and Nrf2/HO-1 pathway activation via Western blot and immunohistochemistry.[6]

  • In Vitro Aβ Aggregation and Cytotoxicity Assay: To assess anti-aggregation properties, synthetic Aβ1-42 peptides are incubated with or without the test compound (e.g., this compound derivatives).[11] Fibril formation is monitored over time using Thioflavin T (ThT) fluorescence. For cytotoxicity, human neuroblastoma SH-SY5Y cells are pre-treated with the test compound before being exposed to pre-aggregated Aβ1-42. Cell viability is then measured using assays such as MTT to determine the protective effects and calculate IC50 values.[11]

Abeta Aβ Aggregation Tau Tau Hyperphosphorylation OxidativeStress Oxidative Stress Neuroinflammation Neuroinflammation Cholinergic Cholinergic Deficit CA This compound CA->Abeta Inhibits CA->OxidativeStress Reduces CA->Neuroinflammation Reduces GSK3b GSK-3β CA->GSK3b Inhibits AChE AChE / BChE CA->AChE Inhibits GSK3b->Tau Promotes AChE->Cholinergic Contributes to

This compound's multi-target action in Alzheimer's disease.
Parkinson's Disease (PD)

PD is primarily caused by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. Pathological hallmarks include the aggregation of α-synuclein into Lewy bodies. This compound has shown promise in protecting these specific neurons and reducing α-synuclein pathology.[4]

Table 2: Quantitative Data from In Vitro & In Vivo PD Studies

Model System Compound Concentration / Dose Key Quantitative Finding(s) Reference(s)
Rat Model (6-OHDA) CAPE 20 & 80 µmol Prevented 6-OHDA-induced loss of tyrosine hydroxylase (TH)-positive neurons and improved motor performance. [16][17]
Mouse Model (Rotenone) This compound 5 & 10 mg/kg Amended most motor deficits and lessened microglia expression (CD11b) and inflammatory mediators (COX-2, iNOS, NF-κB). [18]
Mouse Model (A53T α-synuclein Tg) This compound N/A Improved behavioral impairments, attenuated loss of dopaminergic neurons, and reduced α-synuclein levels in the substantia nigra. [4]

| In Vitro (SH-SY5Y cells) | this compound | N/A | Reduced A53T α-synuclein levels by activating the JNK/Bcl-2-mediated autophagy pathway. |[4] |

  • In Vivo 6-Hydroxydopamine (6-OHDA) Model: This widely used model involves the unilateral intrastriatal injection of the neurotoxin 6-OHDA in rats to selectively destroy dopaminergic neurons, mimicking PD pathology.[17] In the study by Acikgoz et al. (2021), CAPE (20 or 80 µmol) was administered intrastriatally 24 hours after the 6-OHDA lesion.[16] Behavioral outcomes were measured using tests like the open-field test and apomorphine-induced rotations. Post-mortem analysis involved immunohistochemistry for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.[16][17]

  • In Vivo Rotenone-Induced Model: Rotenone, a pesticide that inhibits mitochondrial complex I, is used to induce PD-like neurodegeneration. Mice receive repeated subcutaneous injections of rotenone (e.g., 1 mg/kg every 48 hours).[18] this compound is administered daily (e.g., 2.5, 5, or 10 mg/kg). Motor function is evaluated using a battery of tests (rotarod, pole test). Brain tissues are then analyzed for striatal dopamine levels, inflammatory gene expression (via PCR for NF-κB, COX-2), and TH immunostaining in the substantia nigra.[18]

cluster_PD Parkinson's Disease Pathology Synuclein A53T α-synuclein Aggregation NeuronLoss Dopaminergic Neuron Loss CA This compound Autophagy JNK/Bcl-2 Mediated Autophagy CA->Autophagy Activates Neuroprotection Neuroprotection (Anti-inflammatory, Antioxidant) CA->Neuroprotection Promotes Autophagy->Synuclein Clears Neuroprotection->NeuronLoss Prevents cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation cluster_3 Outcome A1 Biochemical Assays (e.g., Antioxidant Capacity, Enzyme Inhibition) A2 Cell-Based Assays (e.g., Neuroblastoma lines) A1->A2 A3 Toxicity & Viability (e.g., MTT, LDH assays) A2->A3 B1 Signaling Pathway Analysis (Western Blot, PCR) A3->B1 B2 Protein Aggregation Studies (Thioflavin T, EM) B1->B2 C1 Select Disease Model (e.g., 6-OHDA rats, SOD1 mice) B2->C1 C2 Dose-Response & PK/PD Studies C1->C2 C3 Behavioral Testing (e.g., Morris Water Maze, Rotarod) C2->C3 C4 Histopathological Analysis (Immunohistochemistry) C3->C4 D1 Preclinical Proof-of-Concept C4->D1

References

The Bioavailability of Caffeic Acid from Dietary Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, its efficacy is intrinsically linked to its bioavailability, which is influenced by its dietary form, absorption, metabolism, and excretion. This technical guide provides an in-depth overview of the current understanding of this compound bioavailability, with a focus on its dietary sources, analytical methodologies for its quantification in biological matrices, and the molecular pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development.

Introduction

This compound (3,4-dihydroxycinnamic acid) is a hydroxycinnamic acid found abundantly in a wide array of plant-based foods and beverages. In nature, it often exists in esterified forms, most commonly as chlorogenic acid, an ester of this compound and quinic acid. The biological activities of this compound are vast, with research pointing to its role in mitigating oxidative stress and inflammation, key drivers of many chronic diseases. Understanding the journey of this compound from dietary intake to its target tissues is paramount for elucidating its mechanisms of action and for the development of functional foods and therapeutics. This guide aims to consolidate the current knowledge on the bioavailability of this compound, providing a technical framework for its study.

Dietary Sources of this compound

This compound is widespread in the human diet. Its concentration can vary significantly depending on the plant species, variety, growing conditions, and processing methods. The following table summarizes the content of this compound and its most common ester, 5-caffeoylquinic acid (a major chlorogenic acid), in various dietary sources.

Food GroupFood ItemThis compound (mg/100g or 100mL FW)5-Caffeoylquinic Acid (mg/100g or 100mL FW)
Beverages Coffee, brewed63.1 - 96.010 - 11.3 (in beans, dry weight)[1]
Red Wine1.88 (mean)-
White Wine0.24 (mean)0.10 (mean)
Apple Juice0 - 1.0-
Fruits Black Chokeberry141-
Highbush Blueberry-131.18 (mean)
Apricot~13.58 (mean)
Prune~138.79 (mean)
Apple--
Pear--
Vegetables Artichoke-1 - 8 (dry weight)[1]
Herbs & Spices Thyme~20-
Sage~20-
Spearmint~20-
Ceylon Cinnamon~22-
Star Anise~22-
Nuts & Seeds Sunflower Seeds8-

Data compiled from multiple sources.[1][2][3][4] FW denotes fresh weight.

Absorption, Metabolism, and Excretion

The bioavailability of this compound is a complex process that begins in the gastrointestinal tract.

Absorption: Free this compound is readily absorbed in the small intestine, with studies in ileostomy subjects showing an absorption rate of approximately 95%.[2][5][6] However, a significant portion of dietary this compound is consumed as chlorogenic acid. Chlorogenic acid is less efficiently absorbed in the small intestine (around 33%).[2][5][6] The unabsorbed portion travels to the colon, where gut microbiota play a crucial role. Bacterial esterases hydrolyze chlorogenic acid, releasing free this compound, which can then be absorbed by the colonic mucosa.[7]

Metabolism: Once absorbed, this compound undergoes extensive metabolism, primarily in the liver and intestinal mucosa. The main metabolic pathways include:

  • Methylation: Conversion to ferulic acid and isoferulic acid.

  • Sulfation: Formation of sulfate conjugates.

  • Glucuronidation: Formation of glucuronide conjugates.

These metabolic transformations increase the water solubility of this compound, facilitating its circulation and subsequent excretion.

Excretion: The metabolites of this compound are primarily excreted in the urine.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound bioavailability.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical oral bioavailability study in a rat model.

Animals: Male Wistar rats (200-250 g) are used. Animals are housed in controlled conditions (12-h light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water. Prior to the experiment, rats are fasted overnight with free access to water.[9]

Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at a specific dose (e.g., 10 mg/kg body weight).[10] For intravenous administration, this compound is dissolved in saline and administered via the tail vein (e.g., 2 mg/kg body weight).[10]

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[7][9] Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[9]

Data Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method (see Section 4.2). Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated using appropriate software.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral or IV Dosing of this compound Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Analysis HPLC or LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Inhibition LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) IkB->NFkB_active Degradation releases NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) NFkB_active->Inflammatory_Genes Induces CA This compound CA->IKK Inhibits CA->IkB Prevents Phosphorylation G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inducer Inducer Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates CA This compound CA->Keap1_Nrf2 Induces Dissociation

References

Methodological & Application

Application Notes and Protocols for the Solvent Extraction of Caffeic Acid from Coffee Beans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solvent extraction of caffeic acid from coffee beans, a phenolic compound of significant interest for its antioxidant properties. The following sections offer a comprehensive guide to the extraction process, including a summary of expected yields, a step-by-step experimental protocol, and a visual representation of the workflow.

Data Presentation: this compound Yield from Coffee Beans

The concentration of this compound in coffee beans can vary depending on factors such as the type of coffee bean (Arabica vs. Robusta), the roast level, and the extraction method employed. Lighter roasts tend to preserve higher concentrations of phenolic compounds like this compound, while darker roasts may lead to their degradation[1]. The following table summarizes quantitative data on this compound content found in various coffee samples.

Coffee Sample TypeExtraction/Analysis MethodThis compound ContentReference
Roasted Coffee Beans (5 C. arabica cultivars)HPLC-UV1.43 - 1.93 mg/g[2]
Raw Coffee Beans (5 C. arabica cultivars)HPLC-UV0.16 - 0.38 mg/g[2]
Commercial Coffee SamplesRP-HPLC7.57 - 14.04 mg/100g[3][4]
Monsooned Malabar CoffeeNot Specified20 mg/100g[3][4]
Monsooned Robusta CoffeeNot Specified40 mg/100g[3][4]
Fermented Coffee HuskHPLC132.50 mg/g (chlorogenic acid)[5]
Fermented Coffee PulpHPLC22.83 mg/g (chlorogenic acid)[5]

Note: this compound is often present in coffee beans as chlorogenic acid, which is an ester of this compound and quinic acid. The roasting process can hydrolyze chlorogenic acid, leading to an increase in the concentration of free this compound[6].

Experimental Protocol: Solvent Extraction of this compound

This protocol details a standard laboratory procedure for the extraction of this compound from coffee beans using an organic solvent. Ethanol is a commonly used solvent for this purpose[1].

1. Materials and Equipment

  • Coffee Beans: Green or lightly roasted beans are recommended for higher yields of phenolic compounds[1].

  • Grinder: A coffee grinder or a laboratory mill.

  • Solvent: 80% Acetone or Ethanol (reagent grade).

  • Extraction Vessel: Erlenmeyer flask or beaker.

  • Shaker or Magnetic Stirrer.

  • Filtration System: Whatman No. 1 filter paper and funnel, or a vacuum filtration setup.

  • Rotary Evaporator.

  • Analytical Balance.

  • High-Performance Liquid Chromatography (HPLC) system for quantification.

2. Sample Preparation

  • Weigh a desired amount of coffee beans (e.g., 10 g).

  • Grind the coffee beans into a fine powder to increase the surface area for extraction.

3. Extraction Procedure

  • Transfer the ground coffee powder to the extraction vessel.

  • Add the extraction solvent (e.g., 80% acetone) at a solvent-to-solid ratio of 10:1 (v/w)[5]. For 10 g of coffee powder, add 100 mL of solvent.

  • Securely cover the extraction vessel to prevent solvent evaporation.

  • Place the vessel on a shaker or magnetic stirrer and agitate for a specified duration. A common extraction time is 3 to 5 hours at room temperature[7].

  • After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid coffee grounds. Collect the filtrate.

  • For enhanced recovery, the solid residue can be re-extracted with a fresh portion of the solvent.

4. Solvent Removal and Sample Concentration

  • Transfer the collected filtrate to a round-bottom flask.

  • Use a rotary evaporator to remove the solvent under reduced pressure. A water bath temperature of 40-50°C is recommended to avoid degradation of the phenolic compounds[7].

  • Continue the evaporation until a concentrated extract or a dry powder is obtained.

5. Quantification of this compound

  • Redissolve a known amount of the dried extract in the mobile phase used for HPLC analysis.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

  • Quantify the this compound content by comparing the peak area with that of a standard this compound solution of known concentration.

Visual Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the solvent extraction of this compound and a simplified representation of the chemical relationship between chlorogenic acid and this compound.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction cluster_analysis Analysis Coffee Beans Coffee Beans Grinding Grinding Coffee Beans->Grinding Solvent Addition Solvent Addition Grinding->Solvent Addition Agitation Agitation Solvent Addition->Agitation Filtration Filtration Agitation->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Dry Extract Dry Extract Solvent Evaporation->Dry Extract HPLC Analysis HPLC Analysis Dry Extract->HPLC Analysis signaling_pathway Chlorogenic Acid Chlorogenic Acid This compound This compound Chlorogenic Acid->this compound Hydrolysis (e.g., during roasting) Quinic Acid Quinic Acid Chlorogenic Acid->Quinic Acid Hydrolysis

References

Application Notes and Protocols: Synthesis and Purification of Caffeic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a naturally occurring phenolic compound found in a wide variety of plant sources, including coffee, fruits, and vegetables.[1][2] Its derivatives, particularly esters and amides, have garnered significant attention in the scientific community due to their potent biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4][5] this compound phenethyl ester (CAPE), a well-studied derivative found in propolis, is known to modulate key signaling pathways such as NF-κB and Nrf2.[4][5] The synthesis and purification of these derivatives are critical steps in their evaluation as potential therapeutic agents. These notes provide detailed protocols for the synthesis and purification of common this compound derivatives.

Synthesis Techniques for this compound Derivatives

The primary synthetic routes for this compound derivatives involve the modification of the carboxylic acid group to form esters or amides. Common methods include direct esterification, acyl chloride-mediated reactions, and the use of coupling agents.

This compound Ester Derivatives

This compound esters are typically synthesized through the reaction of this compound with various alcohols.[1] this compound Phenethyl Ester (CAPE) is one of the most extensively studied ester derivatives.[1]

Table 1: Summary of Selected Synthesis Methods for this compound Phenethyl Ester (CAPE)

MethodCatalyst / ReagentSolventReaction TimeYield (%)Reference
Acyl Chloride Method Thionyl chloride (SOCl₂), PyridineNitrobenzene / CH₂Cl₂~1 hour50 - 86%[3]
Direct Catalysis p-Toluenesulfonic acidBenzene3 - 4 days40%[3]
DCC/DMAP Coupling Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)THF/CH₂Cl₂ (1:1)Not specified46%[3]
Enzymatic Synthesis Candida antarctica lipase B (Novozym 435)tert-Butyl alcohol500 hours40% (conversion)[3]
Wittig Reaction K₂CO₃CHCl₃/1,4-dioxaneNot specified60%[3]
Experimental Protocol 1: Synthesis of CAPE via the Acyl Chloride Method

This protocol is adapted from the acyl chloride method, which offers high yields and relatively short reaction times.[3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Phenethyl alcohol

  • Pyridine

  • Nitrobenzene

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Vacuum distillation apparatus

  • Silica gel for column chromatography

Procedure:

  • Place this compound in a round-bottom flask and add an excess of thionyl chloride (SOCl₂).

  • Heat the mixture at reflux for approximately 1 hour. During this time, the carboxylic acid will be converted to caffeoyl chloride.

  • After the reaction is complete, remove the unreacted SOCl₂ by vacuum distillation. The intermediate acyl chloride will be left as a solid.

  • At room temperature, add a mixed solution of phenethyl alcohol, pyridine, and nitrobenzene to the flask containing the caffeoyl chloride.

  • Allow the reaction to proceed for 1 hour with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the crude product can be purified by silica gel column chromatography using a CH₂Cl₂/n-hexane solvent system to yield pure CAPE.[3]

This compound Amide Derivatives

This compound amides are synthesized by forming an amide bond between this compound and an amine. These derivatives often exhibit improved metabolic stability compared to their ester counterparts.[6][7] The use of coupling reagents is a common and efficient method for their preparation.[1]

Experimental Protocol 2: Synthesis of this compound Amides using Coupling Reagents

This protocol provides a general procedure for amide synthesis using common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-Hydroxybenzotriazole (HOBT).[1]

Materials:

  • This compound

  • Desired amine (e.g., phenethylamine)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBT (1-Hydroxybenzotriazole)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in an anhydrous solvent (e.g., DMF or CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add HOBT (1.2 equivalents) and the desired amine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDCI (1.2 equivalents) and a catalytic amount of DMAP to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours or until completion, as monitored by TLC.[1]

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Purification Techniques

The purification of this compound derivatives is essential to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the scale of the synthesis and the physicochemical properties of the target compound.

Table 2: Common Purification Techniques for this compound Derivatives

TechniqueStationary Phase / MethodMobile Phase / Solvent SystemApplication NotesReference
Column Chromatography Silica GelDichloromethane/Methanol (e.g., 70:1)Widely used for purifying crude reaction mixtures of esters and amides.[8]
Column Chromatography Silica GelEthyl ether/n-HexaneEffective for purifying CAPE.[3]
Column Chromatography Macroporous Resin (D101)Stepwise gradient of Ethanol in WaterUsed for initial purification from crude plant extracts.[9]
Crystallization Slow EvaporationMethanol or TolueneEffective for obtaining high-purity, stable crystalline products. This compound itself can be crystallized from methanol.[10]
Solid Phase Extraction (SPE) C18 or Molecularly Imprinted Polymers (MIPs)Acetonitrile/WaterUseful for selective extraction and enrichment from complex mixtures like mushroom extracts.[11]
Experimental Protocol 3: Purification by Silica Gel Column Chromatography

This is the most common method for purifying synthetic this compound derivatives.

Materials:

  • Crude product

  • Silica gel (appropriate mesh size)

  • Elution solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system (e.g., 100% hexane or dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed silica gel bed.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane). This can be done in a stepwise or gradient fashion.

  • Collect Fractions: Collect the eluate in separate fractions.

  • Analyze Fractions: Monitor the composition of each fraction using TLC. Combine the fractions that contain the pure desired product.

  • Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound derivative.

Experimental Protocol 4: Purification by Crystallization

Crystallization is an effective method for obtaining highly pure compounds, particularly if the product is a solid at room temperature.[10]

Materials:

  • Purified or semi-purified product from chromatography

  • Appropriate recrystallization solvent (e.g., methanol, ethanol, toluene)[3][10]

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude or semi-purified solid in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • For maximum yield, the flask can be placed in an ice bath or refrigerator to induce further crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to remove residual solvent. Faint yellow microcrystals are often obtained.[10]

Visualizations of Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a this compound derivative.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Analysis start This compound + Alcohol/Amine reagents Add Catalyst/ Coupling Reagent start->reagents reaction Reaction (Stirring, Heating) reagents->reaction workup Aqueous Work-up (Extraction) reaction->workup crude Crude Product workup->crude column Column Chromatography crude->column fractions Combine Pure Fractions column->fractions final Crystallization fractions->final pure Pure Derivative final->pure analysis Characterization (NMR, MS, HPLC) pure->analysis

Caption: General workflow for synthesis and purification of this compound derivatives.

Modulation of NF-κB Signaling by CAPE

This compound derivatives, notably CAPE, are known inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.[2][5]

G Simplified NF-κB Signaling Pathway Inhibition by CAPE cluster_nucleus Cell Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor 1. Binds IKK IKK Complex receptor->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB_complex p50/p65-IκBα (Inactive) NFkB_active p50/p65 (Active NF-κB) NFkB_complex->NFkB_active 4. IκBα degrades, releasing NF-κB nucleus Nucleus NFkB_active->nucleus 5. Translocates transcription Gene Transcription (Pro-inflammatory cytokines) nucleus->transcription 6. Binds DNA CAPE CAPE CAPE->IKK Inhibits CAPE->NFkB_active Prevents Translocation

Caption: CAPE inhibits the NF-κB pathway, reducing inflammation.

Activation of Nrf2 Pathway by this compound Derivatives

This compound and its derivatives can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.[4][5]

G Simplified Nrf2 Antioxidant Pathway Activation cluster_nucleus Cell Nucleus stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) stress->Keap1_Nrf2 1. Induces CA_deriv This compound Derivatives Keap1 Keap1 CA_deriv->Keap1 2. Modifies Keap1 CA_deriv->Keap1 Inhibits degradation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 3. Nrf2 is released Keap1->Nrf2 Normally promotes Nrf2 degradation nucleus Nucleus Nrf2->nucleus 4. Translocates ARE Antioxidant Response Element (ARE) nucleus->ARE 5. Binds to ARE genes Expression of Antioxidant Genes (e.g., HO-1) ARE->genes

Caption: this compound derivatives activate the Nrf2 antioxidant response pathway.

References

Application Notes and Protocols for Evaluating the In Vitro Antioxidant Efficacy of Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant efficacy of caffeic acid using common and reliable assays. Detailed protocols, data presentation, and visual diagrams of workflows and signaling pathways are included to facilitate experimental design and data interpretation.

Introduction to this compound as an Antioxidant

This compound (3,4-dihydroxycinnamic acid) is a phenolic compound widely found in plants, coffee, wine, and various foods. Its structure, featuring a catechol group and a carboxylic acid, endows it with potent antioxidant properties. This compound can neutralize free radicals and reactive oxygen species (ROS) through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. Furthermore, it can modulate cellular antioxidant defense systems, notably through the activation of the Nrf2 signaling pathway.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified using various assays. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) are common metrics for reporting these activities. A lower IC50 value indicates higher antioxidant potency.

AssayParameterReported Value (μg/mL)Reported Value (µM)Reference Compound
DPPH IC505.9~32.7Ascorbic Acid, Trolox
ABTS IC501.59 - 9.9~8.8 - 54.9Trolox
FRAP TEAC (mM TE/g)--Trolox
ORAC TEAC (µmol TE/g)--Trolox

Note: The reported values can vary depending on the specific experimental conditions, such as solvent, pH, and incubation time. Direct comparison between different studies should be made with caution.

Experimental Protocols

Detailed methodologies for four key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • This compound standard

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound and Control Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare a similar dilution series for the positive control (Trolox or ascorbic acid).

  • Assay:

    • To a 96-well plate, add 100 µL of the different concentrations of this compound or control solutions to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

    • For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with this compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound standard

  • Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ solution.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of this compound and Control Solutions: Prepare a stock solution of this compound and a dilution series in the appropriate solvent. Prepare a similar dilution series for Trolox.

  • Assay:

    • Add 10 µL of the different concentrations of this compound or control solutions to the wells of a 96-well plate.

    • Add 190 µL of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated as:

    The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[1]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound standard

  • Trolox or Ferrous sulfate (FeSO₄) (standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a dilution series. Prepare a standard curve using Trolox or FeSO₄.

  • Assay:

    • Add 10 µL of the different concentrations of this compound or standard solutions to the wells of a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.[1]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound standard

  • Trolox (positive control)

  • Black 96-well microplate

  • Fluorescence microplate reader with an incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer just before use.

  • Preparation of this compound and Control Solutions: Prepare a stock solution of this compound and a dilution series in phosphate buffer. Prepare a similar dilution series for Trolox.

  • Assay:

    • To the wells of a black 96-well plate, add 25 µL of the different concentrations of this compound or control solutions.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes in the plate reader.

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately start recording the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The area under the curve (AUC) for each sample is calculated and compared to the AUC of the blank. The net AUC is plotted against the concentration of the standard (Trolox), and the ORAC value of the sample is expressed as Trolox equivalents.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (e.g., DPPH, ABTS, FRAP, ORAC) mix Mix Reagents and Samples in Microplate/Cuvettes prep_reagents->mix prep_sample Prepare this compound and Control Standards prep_sample->mix incubate Incubate under Specific Conditions (Time, Temperature, Light) mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition, IC50, or TEAC measure->calculate plot Plot Data and Determine Potency calculate->plot

Caption: General workflow for conducting in vitro antioxidant assays.

This compound and the Nrf2 Signaling Pathway

This compound not only directly scavenges free radicals but also enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1).[4]

G This compound-Mediated Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound Keap1 Keap1 CA->Keap1 Induces dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_exp Antioxidant Gene Transcription ARE->Gene_exp Activates HO1 HO-1 & Other Protective Enzymes Gene_exp->HO1 Leads to synthesis of Cellular Protection Cellular Protection HO1->Cellular Protection Provides

Caption: this compound activates the Nrf2 antioxidant pathway.

References

Enhancing Caffeic Acid Bioavailability Through Encapsulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Caffeic acid, a phenolic compound abundant in various plant-based foods, exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. However, its clinical application is often hampered by poor water solubility, low stability, and limited bioavailability. Encapsulation technologies offer a promising strategy to overcome these limitations by protecting this compound from degradation, improving its solubility, and facilitating its absorption and transport to target sites. This document provides detailed application notes and protocols for various methods of encapsulating this compound to enhance its bioavailability, intended for researchers, scientists, and drug development professionals.

Data Summary of this compound Encapsulation Methods

The following tables summarize quantitative data from various studies on the encapsulation of this compound and its derivatives, providing a comparative overview of different techniques.

Table 1: Encapsulation Efficiency and Drug Loading of this compound in Various Carrier Systems

Encapsulation MethodCarrier MaterialActive CompoundEncapsulation Efficiency (%)Loading Capacity (%)Reference
Liposomes (Reverse Phase Evaporation)Egg Phosphatidylcholine, CholesterolThis compound70Not Reported[1][2]
Liposomes (Thin-Film Hydration)DPPC, DMPC, PCThis compoundUp to 76Not Reported[3]
Albumin Nanoparticles (Desolvation)Bovine Serum Albumin (BSA)This compound Phenethyl Ester (CAPE)Decreases with increased drug amountNot Reported[4]
Rice Peptide NanoparticlesSelf-Assembled Rice PeptidesThis compound Phenethyl Ester (CAPE)77.77 ± 0.353.89 ± 0.11
Sodium Caseinate Nanoparticles (pH-driven)Sodium CaseinateThis compoundUp to 72.94Not Reported
Cyclodextrin Inclusion ComplexHydroxypropyl-β-CyclodextrinThis compoundNot explicitly stated, 1:1 molar ratioNot Reported[5][6]
Electrospun NanofibersCarob Flour, Whey Protein, PEOThis compound76.4 (for 1% CA), 94 (for 10% CA)Not Reported
This compound-grafted-Chitosan MicellesChitosanQuercetin (using CA-grafted chitosan)72.09Not Reported

Table 2: Physicochemical Properties of this compound-Loaded Nanocarriers

Encapsulation MethodCarrier MaterialActive CompoundParticle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
Liposomes (Reverse Phase Evaporation)Egg Phosphatidylcholine, CholesterolThis compound~100-55Not Reported[1][2]
Albumin Nanoparticles (Desolvation)Bovine Serum Albumin (BSA)This compound Phenethyl Ester (CAPE)210 - 288Increases with drug amount0.11 - 0.18[4]
Rice Peptide NanoparticlesSelf-Assembled Rice PeptidesThis compound Phenethyl Ester (CAPE)~210Not ReportedNot Reported
This compound-grafted-Chitosan MicellesChitosanQuercetin375.6 ± 5.9Not ReportedNot Reported

Table 3: In Vitro Release of this compound from Encapsulated Formulations

Encapsulation MethodCarrier MaterialActive CompoundRelease ConditionsCumulative Release (%)Time (hours)Reference
Liposomes (Reverse Phase Evaporation)Egg Phosphatidylcholine, CholesterolThis compoundDialysis membrane, PBS (pH 7.4)707[1][2]
Free this compound-This compoundDialysis membrane, PBS (pH 7.4)954[1][2]
Liposomes (Thin-Film Hydration)DPPC, DMPC, PCThis compoundFranz diffusion cell>808
Capsules with β-Cyclodextrinβ-Cyclodextrin (25 mg)This compoundDissolution test851[7]
Capsules with Poloxamer 407Poloxamer 407 (25-50 mg)This compoundDissolution test>850.5[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the encapsulation of this compound.

Protocol 1: Liposomal Encapsulation of this compound by Reverse Phase Evaporation

This protocol is based on the method described by Katuwavila et al. (2016).[1][2]

Materials:

  • This compound

  • Egg Phosphatidylcholine

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Lipid Dissolution: Dissolve egg phosphatidylcholine and cholesterol in a suitable organic solvent mixture such as chloroform:methanol (2:1 v/v) in a round-bottom flask.

  • Aqueous Phase Preparation: Prepare an aqueous solution of this compound in PBS (pH 7.4).

  • Emulsification: Add the aqueous this compound solution to the lipid solution. Sonicate the mixture using a probe sonicator to form a water-in-oil emulsion.

  • Organic Solvent Evaporation: Attach the flask to a rotary evaporator. Reduce the pressure gradually to evaporate the organic solvent. As the solvent is removed, a viscous gel will form, which will eventually collapse to form a liposomal suspension.

  • Hydration: Add a specific volume of PBS to the liposomal suspension and gently agitate to ensure complete hydration.

  • Purification: To remove unencapsulated this compound, the liposomal suspension can be subjected to dialysis against PBS or centrifugation followed by washing of the pellet.

  • Characterization: Characterize the prepared liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro release profile.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Solvent Evaporation

This protocol is a generalized method based on descriptions for forming inclusion complexes with cyclodextrins.[8]

Materials:

  • This compound or this compound Phenethyl Ester (CAPE)

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized Water

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Cyclodextrin Solution: Dissolve a specific molar amount of β-CD or HP-β-CD in deionized water with stirring.

  • This compound Solution: Dissolve an equimolar amount of this compound or CAPE in ethanol. The volume of ethanol can be varied to optimize complexation.[8]

  • Mixing: Slowly add the this compound solution to the cyclodextrin solution while continuously stirring.

  • Complexation: Allow the mixture to stir at room temperature for a specified period (e.g., 24 hours) to facilitate the formation of the inclusion complex.

  • Solvent Evaporation: Remove the ethanol and water using a rotary evaporator under reduced pressure until a solid powder is obtained.

  • Washing and Drying: Wash the resulting powder with a small amount of cold ethanol to remove any surface-adhered this compound and then dry under vacuum.

  • Characterization: Analyze the prepared inclusion complex for its formation, stoichiometry, and improved solubility and dissolution characteristics of this compound.

Protocol 3: Fabrication of this compound-Loaded Albumin Nanoparticles via Desolvation

This protocol is adapted from the method described for encapsulating this compound phenethyl ester (CAPE) in bovine serum albumin (BSA) nanoparticles.[4]

Materials:

  • This compound or this compound Phenethyl Ester (CAPE)

  • Bovine Serum Albumin (BSA)

  • Ethanol

  • Glutaraldehyde (8% w/v solution)

  • Deionized Water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • BSA Solution Preparation: Prepare a 2% w/v BSA solution in deionized water.

  • This compound Solution Preparation: Dissolve the desired amount of this compound or CAPE (e.g., 10 mg, 20 mg, or 30 mg) in ethanol.[4]

  • Desolvation: Under constant stirring, add the ethanolic this compound solution dropwise to the BSA solution. This will cause the desolvation of BSA and the formation of coacervates.

  • Cross-linking: Add a specific volume of 8% w/v glutaraldehyde solution to the coacervate suspension to cross-link the albumin nanoparticles.[4]

  • Stirring and Solvent Removal: Continue stirring the mixture overnight at room temperature to allow for complete cross-linking and evaporation of the organic solvent.

  • Purification: Collect the nanoparticles by centrifugation (e.g., 10,000 x g at 4°C). Wash the nanoparticle pellet three times with deionized water to remove unencapsulated material and residual glutaraldehyde.

  • Lyophilization: Freeze the final nanoparticle pellet (e.g., at -20°C for 6 hours) and then lyophilize to obtain a dry powder.

  • Characterization: Characterize the albumin nanoparticles for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

Encapsulation_Workflows cluster_liposome Protocol 1: Liposome Preparation (Reverse Phase Evaporation) cluster_cyclodextrin Protocol 2: Cyclodextrin Inclusion Complex (Solvent Evaporation) cluster_albumin Protocol 3: Albumin Nanoparticle Preparation (Desolvation) L1 Dissolve Lipids (PC & Cholesterol) in Organic Solvent L3 Form Water-in-Oil Emulsion (Sonication) L1->L3 L2 Prepare Aqueous This compound Solution L2->L3 L4 Evaporate Organic Solvent (Rotavapor) L3->L4 L5 Hydrate & Purify Liposomes L4->L5 C1 Dissolve Cyclodextrin in Water C3 Mix Solutions & Stir C1->C3 C2 Dissolve this compound in Ethanol C2->C3 C4 Evaporate Solvents (Rotavapor) C3->C4 C5 Wash & Dry Complex Powder C4->C5 A1 Prepare Aqueous BSA Solution A3 Add Ethanolic Solution to BSA (Desolvation) A1->A3 A2 Dissolve this compound in Ethanol A2->A3 A4 Cross-link with Glutaraldehyde A3->A4 A5 Purify & Lyophilize Nanoparticles A4->A5

Caption: Experimental workflows for this compound encapsulation.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.

Caffeic_Acid_Signaling cluster_pi3k PI3K/Akt Pathway Inhibition cluster_mapk MAPK Pathway Inhibition cluster_nfkb NF-κB Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CaffeicAcid_PI3K This compound CaffeicAcid_PI3K->PI3K inhibits Stimuli_MAPK External Stimuli (e.g., UVB) MAPKKK MAPKKK (e.g., MEKK) Stimuli_MAPK->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation_MAPK Inflammation & Cell Proliferation AP1->Inflammation_MAPK CaffeicAcid_MAPK This compound CaffeicAcid_MAPK->MAPK inhibits phosphorylation Stimuli_NFkB Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli_NFkB->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degradation releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocation NFkB_p65_p50_IkB IκBα-NF-κB (Inactive) NFkB_p65_p50_IkB->IkB NFkB_p65_p50_IkB->NFkB_p65_p50 GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription CaffeicAcid_NFkB This compound CaffeicAcid_NFkB->IKK inhibits

Caption: this compound's inhibitory effects on key signaling pathways.

Conclusion

The encapsulation of this compound using various techniques such as liposomes, cyclodextrin inclusion complexes, and albumin nanoparticles presents a viable approach to enhance its physicochemical properties and biological activity. The choice of encapsulation method will depend on the specific application, desired release profile, and formulation requirements. The provided protocols offer a starting point for researchers to develop and optimize encapsulated this compound formulations for improved therapeutic outcomes. Further in vivo studies are warranted to fully elucidate the extent to which these encapsulation strategies improve the bioavailability and efficacy of this compound in preclinical and clinical settings.

References

Application Notes and Protocols for the Solid-Phase Extraction of Caffeic Acid from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeic acid is a prominent phenolic compound found throughout the plant kingdom, recognized for its significant antioxidant, anti-inflammatory, and anticarcinogenic properties.[1][2] Accurate quantification and isolation of this compound from complex plant matrices are crucial for research and the development of new pharmaceuticals and nutraceuticals. Solid-phase extraction (SPE) is a widely utilized technique for the selective isolation and pre-concentration of analytes from complex samples.[3] This method offers a robust and efficient alternative to traditional liquid-liquid extraction, providing cleaner extracts and higher recovery rates.

This document provides detailed protocols for the purification of this compound from plant extracts using reversed-phase SPE, particularly with C18 and polymeric sorbents.

Principle of Solid-Phase Extraction for this compound

Solid-phase extraction is a chromatographic technique used to separate components of a mixture.[4] For this compound purification, reversed-phase SPE is typically employed. The stationary phase (sorbent, e.g., C18) is nonpolar, while the mobile phase (the sample and subsequent solvents) is polar.

The process involves four key steps:

  • Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the functional groups, followed by an aqueous solution (e.g., acidified water) to equilibrate the sorbent surface for sample loading.

  • Loading: The plant extract, dissolved in a polar solvent, is passed through the SPE cartridge. This compound and other nonpolar to moderately polar compounds are retained on the sorbent through hydrophobic interactions, while more polar compounds like sugars and salts pass through.[4][5]

  • Washing: The cartridge is washed with a weak polar solvent to remove any remaining weakly bound impurities without eluting the this compound.

  • Elution: A nonpolar organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions between this compound and the sorbent, allowing for its collection in a concentrated and purified form.[6]

Experimental Protocols

The following are generalized protocols that can be adapted for various plant materials. Optimization may be required depending on the specific plant matrix and the concentration of this compound.

1. Sample Preparation (Plant Extract)

  • Extraction from Dried Plant Material:

    • Grind the dried plant material (e.g., leaves, stems, seeds) into a fine powder.[7]

    • Extract the powder with a suitable solvent. A common choice is 80% methanol in water, often acidified with 0.1% formic acid to improve the stability of phenolic compounds.[3] A sample-to-solvent ratio of 1:9 (w/v) can be effective.[8][9][10]

    • Sonication or reflux extraction can be used to enhance extraction efficiency.[7][11] For example, ultrasonic treatment at 40 kHz for 30-60 minutes.[7][12]

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm filter to remove particulate matter.[8][13]

  • Pre-SPE Treatment:

    • The filtered extract may need to be diluted with acidified water (e.g., pH 2-3 with formic or phosphoric acid) to reduce the organic solvent concentration (typically to <10%) before loading onto the SPE cartridge.[6][8][9][10] This ensures efficient retention of this compound on the sorbent.

2. Solid-Phase Extraction Protocol

This protocol is based on the use of a standard 3 mL SPE cartridge with 500 mg of sorbent. Volumes should be adjusted for different cartridge sizes.

  • Sorbent: C18 silica-based or a polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X). Polymeric sorbents can offer higher capacity and better retention for polar compounds.[6][14]

  • Procedure:

    • Conditioning:

      • Pass 5 mL of methanol through the cartridge.

      • Pass 5 mL of deionized water (acidified to pH 2-3 with formic or phosphoric acid) through the cartridge. Do not allow the sorbent to dry out.[3][15]

    • Loading:

      • Load the prepared plant extract onto the cartridge at a slow flow rate (approximately 1-2 drops per second).[3]

    • Washing:

      • Wash the cartridge with 5 mL of deionized water (acidified to pH 2-3) to remove polar impurities.

    • Elution:

      • Elute the retained this compound with 5 mL of methanol or acetonitrile. The addition of 0.1% formic acid to the elution solvent can improve recovery. Collect the eluate.[3][6]

    • Post-Elution:

      • The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for HPLC analysis.

Data Presentation

The following tables summarize quantitative data for the recovery of this compound and related phenolic compounds using different SPE sorbents and conditions.

Table 1: Recovery of Phenolic Acids using Different SPE Sorbents from Honey Samples [6]

CompoundOasis HLB Recovery (%)C18 Recovery (%)Strata-X Recovery (%)
This compound98.2 ± 3.585.1 ± 4.295.3 ± 3.8
Gallic Acid99.1 ± 2.975.4 ± 5.192.4 ± 4.5
p-Coumaric Acid97.5 ± 2.890.2 ± 3.396.1 ± 3.1
Vanillic Acid95.4 ± 4.188.7 ± 3.994.5 ± 4.0

Data represents mean ± standard deviation.

Table 2: SPE Performance for Phenolic Compounds from Plant Extracts under Optimized Conditions [3]

CompoundConcentration (µg/mL)Recovery (%)
This compound2598.5
5095.2
7590.8
15075.3
Chlorogenic Acid2599.8
15078.1
Ferulic Acid2599.1
15097.5

*A decrease in recovery at higher concentrations indicates that the sorbent capacity was exceeded.[3]

Visualization of Workflows and Mechanisms

Below are diagrams created using the DOT language to visualize the experimental workflow and the underlying chemical interactions.

SPE_Workflow cluster_Preparation Sample Preparation cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Plant_Material Dried Plant Material Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% MeOH) Grinding->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution with Acidified Water Filtration->Dilution Conditioning 1. Conditioning (Methanol, Acidified Water) Dilution->Conditioning Load Sample Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Acidified Water) Loading->Washing Waste1 Waste (Polar Impurities) Loading->Waste1 Elution 4. Elution (Methanol/Acetonitrile) Washing->Elution Waste2 Waste (Weakly Bound Impurities) Washing->Waste2 Evaporation Evaporation & Reconstitution Elution->Evaporation Collect Eluate Product Purified this compound Elution->Product HPLC HPLC Analysis Evaporation->HPLC

Caption: Experimental workflow for the purification of this compound.

Caption: Interaction of this compound with C18 sorbent.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of this compound Sorbent breakthrough during loadingDecrease the flow rate during sample loading. Ensure the organic solvent concentration in the sample is low (<10%).
Incomplete elutionUse a stronger (less polar) elution solvent or increase the elution volume. Ensure the solvent fully wets the sorbent.
This compound degradationEnsure solvents and sample are acidified (pH 2-3) to improve stability. Avoid high temperatures.[3]
Poor Purity (Interfering Peaks in HPLC) Inefficient washingIncrease the volume of the washing solvent or use a slightly less polar wash solvent (e.g., 5% methanol in water).
Sorbent overloadReduce the amount of crude extract loaded onto the cartridge or use a cartridge with a higher capacity.[3]
Inconsistent Results Sorbent bed drying outDo not allow the sorbent to go dry between the conditioning and loading steps.
Variable flow ratesUse a vacuum manifold or automated system for consistent flow rates.
Incomplete extraction from plant materialOptimize the initial solvent extraction procedure (solvent type, time, temperature).

By following these protocols and considering the potential challenges, researchers can effectively purify this compound from various plant extracts for further analysis and development.

References

Application Notes and Protocols for Studying the Anticancer Effects of Caffeic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid (CA), a naturally occurring phenolic compound found in various plants, fruits, and beverages like coffee, has garnered significant attention for its potential anticancer properties.[1][2][3][4] Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.[3][5][6][7] The anticancer effects of this compound are attributed to its ability to modulate several key signaling pathways involved in tumorigenesis and progression.[1][8][9] This document provides detailed protocols for studying the anticancer effects of this compound in a cell culture setting, along with data presentation guidelines and visualizations of key signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Anticancer Effects

The following tables summarize the inhibitory concentration (IC50) values of this compound and its derivatives in various cancer cell lines, providing a quantitative measure of its cytotoxic effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Incubation Time (hours)Reference
Lung CancerA54925Not Specified[10]
Pancreatic CancerAsPC142.47Not Specified[11]
Pancreatic CancerBxPC346.58Not Specified[11]
FibrosarcomaHT-108030Not Specified[12]
Breast CancerMDA-MB-231151Not Specified[12]
Cervical CancerHeLa~200024[12]
Colon CancerHT-2981.05 (µg/ml)Not Specified[13]

Table 2: IC50 Values of this compound Phenethyl Ester (CAPE) in Prostate Cancer Cell Lines

Cell LineIC50 Value (µM)Incubation Time (hours)Reference
LNCaP 104-R116.5Not Specified[14]
LNCaP 104-R164.024[14]
LNCaP 104-R130.548[14]
LNCaP 104-R120.572[14]
LNCaP 104-R118.096[14]

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or its derivatives)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multiwell plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound (e.g., 5 to 200 µg/ml) dissolved in the complete culture medium.[15] A vehicle control (medium with DMSO) should also be prepared.

  • After 24 hours, replace the medium with the prepared this compound solutions and the vehicle control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 450 nm using a multiwell plate reader.[16]

  • Cell viability is calculated as the ratio of the absorbance of the experimental wells to the control wells.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC/7-AAD Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 18 hours.[17]

  • Treat the cells with the desired concentration of this compound (e.g., 75 µM) for the specified duration (e.g., 72 hours).[17]

  • Harvest the cells by trypsinization and wash them three times with cold PBS.[17]

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and 7-AAD staining solution according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against β-catenin, c-myc, cyclinD1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE and transfer to a PVDF membrane.[18]

  • Block the membrane with blocking buffer for 1-2 hours at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

This protocol is used to measure the intracellular levels of reactive oxygen species.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • PBS

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Seed cells in a suitable format (e.g., 96-well black plates).

  • Treat cells with this compound for the desired time.

  • Wash the cells with PBS.

  • Load the cells with DCFDA (e.g., 10 µM) and incubate for 30 minutes at 37°C.[16]

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorometric plate reader or flow cytometer.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating multiple signaling pathways. Below are diagrams of key pathways.

G This compound Induced Apoptosis Pathway CA This compound Bcl2 Bcl-2 Inhibition CA->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria releases inhibition CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

G This compound and PI3K/Akt/mTOR Pathway CA This compound PI3K PI3K CA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the anticancer effects of this compound.

G Experimental Workflow for this compound Anticancer Studies cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 Data Analysis CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle ROS ROS Measurement Treatment->ROS WesternBlot Western Blot Treatment->WesternBlot Metastasis Metastasis/Invasion Assay Treatment->Metastasis Data Data Collection & Analysis Viability->Data Apoptosis->Data CellCycle->Data ROS->Data WesternBlot->Data Metastasis->Data

Caption: General workflow for in vitro analysis of this compound.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers investigating the anticancer properties of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the mechanisms of action of this promising natural compound and evaluate its potential as a therapeutic agent in cancer treatment.

References

Application Notes: Wittig Reaction for the Synthesis of Unsaturated Caffeic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caffeic acid (CA) and its derivatives are naturally occurring phenolic compounds renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antiviral, and antitumor properties.[1][2] The synthesis of novel unsaturated this compound derivatives is of significant interest to researchers in medicinal chemistry and drug development for exploring their therapeutic potential.[3] The Wittig reaction, and its Horner-Wadsworth-Emmons (HWE) modification, serves as a powerful and versatile tool for constructing the α,β-unsaturated carbonyl core of these molecules.[1][4][5] Notably, recent advancements have led to the development of greener synthetic protocols that utilize water as a reaction medium, offering a safe, efficient, and environmentally friendly alternative to traditional organic solvents.[1][6]

These application notes provide detailed protocols for the synthesis of unsaturated this compound derivatives via an aqueous Wittig reaction, summarize quantitative yield data, and illustrate the key molecular pathways affected by these compounds.

Key Application Highlights

  • Green Chemistry: The featured protocol emphasizes an aqueous, one-pot synthesis, minimizing the use of toxic organic solvents and aligning with the principles of green chemistry.[4][6]

  • High Efficiency: The modified Wittig reaction in water can produce good to excellent yields, particularly for aromatic aldehydes with one or two unprotected hydroxyl groups.[1][4]

  • Broad Substrate Scope: The method is applicable to a variety of substituted aromatic aldehydes, allowing for the creation of a diverse library of this compound derivatives.

  • Biological Relevance: The synthesized compounds are valuable for screening for various biological activities. For instance, certain derivatives show high antioxidant activity with no cytotoxicity, making them suitable for pharmaceutical or cosmetic applications.[4][7] this compound derivatives have also been shown to inhibit cancer cell growth by modulating key signaling pathways like PI3-K/Akt and AMPK.[8]

Experimental Protocols

General Protocol for Aqueous Wittig Reaction

This protocol details a one-step synthesis of unsaturated this compound derivatives from commercially available aromatic aldehydes and phosphorus ylides in an aqueous medium.[1][6]

Materials:

  • Appropriate aromatic aldehyde (e.g., 2-hydroxybenzaldehyde, 4-hydroxy-3-methoxybenzaldehyde)

  • Phosphorus ylide (e.g., (methoxycarbonylmethyl)triphenylphosphine or an appropriate phosphonate for HWE)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, create a suspension of the aromatic aldehyde (1.0 eq.) and the corresponding phosphorus ylide (1.3–1.5 eq.) in deionized water (4–10 mL).[1][6]

  • Heating: Stir the suspension vigorously at 90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to 24 hours depending on the reactivity of the aldehyde.[1][4]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the heterogeneous mixture to room temperature.[1][6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane or ethyl acetate (3 x 10 mL).[1][6]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the resulting crude residue by silica gel column chromatography. A solvent system such as hexane-ethyl acetate or chloroform-methanol is typically used to elute the product, yielding the (E)-alkene as the major isomer.[1][6]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

Table 1: Reaction Yields of this compound Derivatives via Aqueous Wittig Reaction

The yield of the Wittig reaction is highly dependent on the substitution pattern of the aromatic aldehyde, particularly the number of unprotected hydroxyl groups.[4]

Starting AldehydeYlide/PhosphonateReaction Time (h)ProductYield (%)Reference(s)
4-Hydroxy-3-methoxybenzaldehydeYlide I0.5Derivative 14 99%[4]
4-Hydroxy-3-methoxybenzaldehydeYlide II**0.5Derivative 20 98%[4]
3,4-DihydroxybenzaldehydeYlide I1.0Derivative 11 86%[4]
3,4-DihydroxybenzaldehydeYlide II 1.0Derivative 17 78%[4]
2,4-DihydroxybenzaldehydeYlide I4.0(E)-3-(2,4-dihydroxyphenyl)propenoate94%[6]
2,3,4-TrihydroxybenzaldehydeYlide I1.0Derivative 12 74%[4][9]
3,4,5-TrihydroxybenzaldehydeYlide I*0.5Derivative 13 37%[4][9]
2,3,4-TrihydroxybenzaldehydeYlide II0.5Derivative 18 70%[4][9]
2-Hydroxy-3-fluorobenzaldehydeYlide I*2.0(E)-3-(3-fluoro-2-hydroxyphenyl)propenoate48%[6]

*Ylide I: (methoxycarbonylmethyl)triphenylphosphine or similar phosphonium ylide. **Ylide II: (1-acetylmethyl)triphenylphosphine or similar phosphonium ylide.

Visualizations: Diagrams and Workflows

Reaction and Experimental Workflow

The following diagrams illustrate the general chemical transformation and the procedural steps for synthesis and purification.

G cluster_reactants Reactants cluster_process Synthesis & Purification cluster_product Product Aldehyde Aromatic Aldehyde Reaction Aqueous Wittig Reaction (Stir at 90°C) Aldehyde->Reaction Ylide Phosphorus Ylide Ylide->Reaction Workup Cool & Extract (DCM or EtOAc) Reaction->Workup Purify Column Chromatography Workup->Purify Product Unsaturated Caffeic Acid Derivative Purify->Product

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Simplified mechanism of the Wittig reaction.

Biological Signaling Pathway

This compound derivatives, such as this compound Phenethyl Ester (CAPE), have been shown to exert anti-cancer effects by modulating critical cell signaling pathways.[8]

G cluster_pathway Cell Proliferation & Survival Signaling CAPE This compound Derivatives (e.g., CAPE) PI3K PI3-K CAPE->PI3K PDK1 PDK1 CAPE->PDK1 Akt Akt CAPE->Akt mTOR mTOR CAPE->mTOR AMPK AMPK CAPE->AMPK PI3K->PDK1 PDK1->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AMPK->mTOR Apoptosis Apoptosis AMPK->Apoptosis

References

Caffeic Acid in Radioprotective Agent Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation, a cornerstone of cancer therapy, unfortunately, also inflicts damage on healthy tissues, limiting its therapeutic window. The development of effective radioprotective agents to mitigate these off-target effects is a critical area of research. Caffeic acid (CA), a naturally occurring phenolic compound found in various plant-based foods, and its derivatives, such as this compound Phenethyl Ester (CAPE), have emerged as promising candidates for designing such agents.[1][2] Their potent antioxidant, anti-inflammatory, and signaling pathway-modulating properties offer a multifaceted approach to protecting normal cells from radiation-induced injury.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the radioprotective potential of this compound and its derivatives.

Mechanisms of Radioprotection by this compound

This compound and its derivatives exert their radioprotective effects through several key mechanisms:

  • Scavenging of Reactive Oxygen Species (ROS): Ionizing radiation leads to the radiolysis of water molecules, generating a surge of damaging ROS. This compound, with its phenolic hydroxyl groups, is an excellent scavenger of these free radicals, thereby reducing oxidative stress, a primary driver of radiation-induced cellular damage.[3][4]

  • Modulation of the Nrf2/Keap1 Signaling Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1] It is thought to covalently modify cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), leading to the dissociation and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 upregulates the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[1]

  • Inhibition of Inflammatory Pathways: Radiation exposure triggers a cascade of inflammatory responses, mediated by transcription factors like Nuclear Factor-kappa B (NF-κB).[3][5] CAPE has been shown to be a specific inhibitor of NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines such as IL-1α/β, IL-6, and TNF-α.[3][5]

  • Differential Effects on Normal and Cancer Cells: A key advantage of this compound derivatives is their potential to selectively protect normal tissues while sensitizing cancer cells to radiation.[6][7][8] For instance, CAPE has been observed to radiosensitize p53-mutated or deficient breast cancer cells while protecting normal breast cells.[7][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the radioprotective effects of this compound and its derivatives.

Table 1: In Vitro Radioprotective Effects of this compound and Derivatives

CompoundCell LineRadiation DoseKey FindingReference
CAPENormal breast cellsNot specifiedIncreased surviving fraction upon radiation (p = 0.03)[7]
CAPENormal lung fibroblast (WI-38)9 GyNo significant cytotoxicity compared to lung cancer cells[3]
This compoundHuman peripheral blood lymphocytesγ-radiationSignificant reduction in radiation-induced DNA damage[2]
CAPEp53 mutated/deficient breast cancer cell linesNot specifiedSensitized cells to radiotherapy (p < 0.05)[7]
CAPEp53 proficient breast cancer cell linesNot specifiedNo sensitization to radiotherapy[7]

Table 2: In Vivo Radioprotective Effects of this compound and Derivatives

CompoundAnimal ModelRadiation Dose & TypeAdministration Route & DoseKey FindingReference
CAPERats800 cGy (Total Body)50 µmol/kg i.p.Attenuated radiation-induced pulmonary injury[10]
CAPEBALB/c mice10 Gy and 20 Gy (Whole Thorax)Pretreatment (dose not specified)Decreased radiation-induced interstitial pneumonitis[5]
CAPERats30 Gy (β-ray to upper abdomen)30 mg/kg i.p. for 3 daysProtected against radiation-induced hepatotoxicity[5]
This compoundMice5 Gy (Total Body Irradiation)20 mg/kg oral gavageLong-lasting radioprotective effect on hematopoietic stem cells[1]
CAPERats9 Gy (X-ray to abdomen)10 µmol/kg/d intragastrically for 7 daysAttenuated intestinal pathology and apoptosis[11]
CAPEMDA-MB-231 tumor-bearing miceNot specifiedNot specifiedIncreased survival when combined with radiotherapy (22 days)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the radioprotective effects of this compound and its derivatives.

Protocol 1: In Vitro Clonogenic Survival Assay

This assay is the gold standard for assessing the ability of a single cell to proliferate and form a colony after radiation exposure.

Materials:

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound or derivative stock solution

  • 6-well plates or culture dishes

  • X-ray irradiator

  • Fixation solution (e.g., 6.0% v/v glutaraldehyde)

  • Staining solution (e.g., 0.5% w/v crystal violet)

Procedure:

  • Cell Preparation: Culture cells of interest to exponential growth phase.

  • Seeding: Harvest cells using trypsin-EDTA and plate an appropriate number of cells per well of a 6-well plate. The number of cells to be seeded should be determined based on the expected survival fraction at a given radiation dose (typically ranging from 100 to 50,000 cells). Allow cells to attach for a few hours.[7]

  • Treatment: Treat cells with various concentrations of this compound or its derivative for a predetermined time (e.g., 1 hour) before irradiation.[3] Include vehicle-treated controls.

  • Irradiation: Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).[7]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 1-3 weeks, until colonies in the control plates are of a sufficient size (at least 50 cells per colony).[7]

  • Fixation and Staining:

    • Remove the medium and gently rinse the wells with PBS.

    • Add fixation solution and incubate at room temperature for 5-10 minutes.[7]

    • Remove the fixation solution and add the crystal violet staining solution. Incubate at room temperature for at least 2 hours.[7]

  • Colony Counting: Carefully rinse the plates with tap water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the survival curves (SF vs. radiation dose).

Protocol 2: In Vivo Evaluation of Radioprotective Efficacy in a Mouse Model

This protocol outlines a general procedure for assessing the radioprotective effects of this compound in a mouse model of total body irradiation (TBI).

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound

  • Vehicle for oral gavage (e.g., ethanol diluted in distilled water)

  • Gamma irradiator (e.g., 60Co source)

  • Animal housing and monitoring facilities

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee.[12]

  • Drug Administration: Administer this compound (e.g., 20 mg/kg body weight) via oral gavage. A typical regimen involves administration five times (once every three days) before and once immediately after TBI.[1] A control group should receive the vehicle only.

  • Irradiation: Expose the mice to a lethal or sub-lethal dose of total body irradiation (e.g., 5-8 Gy).[1][12]

  • Monitoring: Monitor the mice daily for 30 days for survival, body weight changes, and signs of radiation sickness.[12]

  • Tissue Collection and Analysis (Optional): At specific time points, a subset of animals can be euthanized for the collection of tissues (e.g., bone marrow, intestine, lung) for further analysis, such as histology, immunohistochemistry, or flow cytometry.

Protocol 3: Western Blot Analysis of Nrf2 and Keap1

This protocol is for assessing the activation of the Nrf2 pathway.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., Bradford)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Nrf2, Keap1, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Prepare protein lysates from treated and control cells or tissues. Determine the protein concentration using a standard protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Nrf2 or Keap1 (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. For Nrf2 activation, analysis of nuclear and cytoplasmic fractions is recommended to observe nuclear translocation.

Protocol 4: Immunohistochemical Staining for TGF-β in Irradiated Tissue

This protocol is for evaluating the expression of the pro-fibrotic cytokine TGF-β in tissue sections.

Materials:

  • Paraffin-embedded tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody against TGF-β

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate kit

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the antigenic sites.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-TGF-β antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex. Visualize the staining using the DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the cell nuclei. Dehydrate, clear, and mount the slides with a coverslip.

  • Microscopy and Analysis: Examine the slides under a microscope and quantify the staining intensity and distribution.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows involved in the evaluation of this compound as a radioprotective agent.

Radioprotective_Mechanism_of_Caffeic_Acid cluster_radiation Ionizing Radiation cluster_cell Cellular Response cluster_caffeic_acid This compound Intervention cluster_nrf2 Nrf2 Pathway Activation cluster_nfkb NF-κB Pathway Inhibition Radiation Radiation ROS ROS Generation Radiation->ROS Inflammation Inflammation Radiation->Inflammation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Inflammation->Cell_Death CA This compound CA->ROS Scavenging Keap1 Keap1 CA->Keap1 Inhibition NFkB NF-κB CA->NFkB Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Binding Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Upregulation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Proinflammatory_Cytokines Upregulation Clonogenic_Assay_Workflow start Start: Culture Cells seed Seed Cells in Plates start->seed treat Treat with this compound / Vehicle seed->treat irradiate Irradiate with X-rays treat->irradiate incubate Incubate for 1-3 Weeks irradiate->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies fix_stain->count analyze Analyze Data (Survival Curves) count->analyze end End analyze->end In_Vivo_Radioprotection_Workflow start Start: Acclimatize Mice administer Administer this compound / Vehicle start->administer irradiate Total Body Irradiation (TBI) administer->irradiate monitor Monitor Survival and Body Weight (30 days) irradiate->monitor collect Optional: Tissue Collection for Analysis monitor->collect analyze Analyze Data (Survival Curves, Histology, etc.) collect->analyze end End analyze->end

References

Application Notes and Protocols: Grafting Caffeic Acid to PLGA and Chitosan for Advanced Drug Delivery and Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the chemical grafting of caffeic acid (CA), a potent antioxidant and anti-inflammatory molecule, onto two widely used biocompatible polymers: poly(lactic-co-glycolic acid) (PLGA) and chitosan. The resulting polymer-caffeic acid conjugates exhibit enhanced properties, making them promising materials for a range of applications, including drug delivery, tissue engineering, and medical device coatings.

Introduction

The covalent attachment of bioactive molecules like this compound to polymers such as PLGA and chitosan offers a versatile strategy to develop functional biomaterials. Grafting this compound can impart antioxidant and anti-inflammatory properties to the base polymer, improve drug encapsulation efficiency, and enhance biocompatibility. This document outlines two primary methods for grafting this compound: a free-radical-mediated approach for PLGA and a carbodiimide-mediated coupling for chitosan.

Grafting this compound to PLGA via Free Radical Reaction

This method utilizes a redox initiator system to generate free radicals on the PLGA backbone, which then react with this compound.

Experimental Protocol

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio

  • Tetrahydrofuran (THF)

  • Ascorbic acid

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • Ethanol

Procedure: [1][2]

  • Dissolve 0.5 g of PLGA in 5 mL of THF in a round-bottom flask.

  • Evaporate the THF under vacuum to form a thin polymer film on the flask's inner surface.

  • Add 50 mL of a 1.0 M H₂O₂ solution containing 1.2 g of ascorbic acid to the flask. Allow the reaction to proceed for 30 minutes at room temperature.

  • Remove the H₂O₂/ascorbic acid solution.

  • Add a fresh solution of 50 mL of a 1:1 (v/v) mixture of 2.0 M H₂O₂ and ethanol, containing 1.2 g of ascorbic acid and 0.8 mmol of this compound.

  • Maintain the reaction at 25°C for 24 hours under atmospheric air.[1]

  • After 24 hours, recover the grafted polymer (g-CA-PLGA), wash it thoroughly with deionized water, and dry it under a vacuum.

Characterization Data

The successful grafting of this compound onto PLGA can be confirmed through various analytical techniques. The following table summarizes typical physicochemical properties of the resulting conjugate compared to the unmodified polymer.

ParameterPLGA (Unmodified)g-CA-PLGA (this compound Grafted)Reference(s)
Molecular Weight (Mw, kDa) 26.3 ± 1.322.8 ± 0.7[3][4]
Glass Transition Temp. (Tg, °C) 47.7 ± 0.847.4 ± 0.2[3][4]
Encapsulation Efficiency (EE, %)* 35.0 ± 0.795.6 ± 2.7[3][4]
DPPH Radical Scavenging (%) 0 ± 0.4>90 (after 24h)[5]

*Encapsulation efficiency of a model protein (Ovalbumin) in microspheres prepared by a W1/O/W2 technique.[3][4]

Experimental Workflow

G_PLGA_Grafting_Workflow cluster_prep Polymer Film Preparation cluster_grafting Grafting Reaction cluster_purification Purification plga PLGA dissolve Dissolve PLGA in THF plga->dissolve thf THF thf->dissolve evaporate Evaporate THF (Vacuum) dissolve->evaporate film Thin PLGA Film evaporate->film initiator H₂O₂ / Ascorbic Acid (Step 1) film->initiator grafting_sol H₂O₂ / Ascorbic Acid This compound / Ethanol (Step 2) initiator->grafting_sol reaction React for 24h at 25°C grafting_sol->reaction wash Wash with Deionized Water reaction->wash dry Dry under Vacuum wash->dry final_product g-CA-PLGA dry->final_product

Workflow for grafting this compound to PLGA.

Grafting this compound to Chitosan

Two primary methods are presented for grafting this compound onto chitosan: a free-radical mediated approach and a more targeted carbodiimide coupling reaction.

Method 1: Free Radical-Mediated Grafting

This method is similar to the one used for PLGA, employing a redox initiator to create reactive sites on the chitosan backbone.

Materials:

  • Chitosan (CS)

  • 1% Acetic acid solution

  • Ascorbic acid

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Dialysis tubing

Procedure: [6][7]

  • Dissolve 0.5 g of chitosan in 50 mL of 1% acetic acid solution.

  • Add 1.32 g of ascorbic acid and 1 g of this compound to the chitosan solution.

  • Adjust the pH of the solution to 6.0.

  • Purge the reactor with nitrogen gas for 60 minutes.

  • Initiate the reaction by adding 0.375 mL of 10 mol/L hydrogen peroxide.

  • Continue the reaction under a nitrogen atmosphere for 16 hours.

  • Transfer the reaction mixture to a dialysis bag and dialyze against ultrapure water for 72 hours.

  • Lyophilize the dialyzed solution to obtain the this compound-grafted chitosan (CA-g-CS).

Method 2: EDC/NHS Carbodiimide Coupling

This method facilitates the formation of an amide bond between the carboxylic acid group of this compound and the primary amine groups of chitosan.

Materials:

  • Chitosan (CS)

  • This compound (CA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Aqueous acetic acid solution (e.g., 1%)

  • Ethanol

  • Dialysis tubing

Procedure: [8]

  • Dissolve chitosan in an aqueous acetic acid solution.

  • Dissolve this compound in ethanol.

  • In a separate container, dissolve EDC and NHS in a suitable buffer (e.g., MES buffer, pH 5.0-6.0) to activate the carboxylic acid group of this compound.

  • Add the this compound solution to the EDC/NHS solution and stir for a designated time (e.g., 15-30 minutes) to allow for the formation of the NHS-ester intermediate.

  • Add the activated this compound solution dropwise to the chitosan solution with constant stirring.

  • Allow the reaction to proceed for a specified time (e.g., 12-24 hours) at room temperature.

  • Purify the resulting chitosan-grafted this compound (CS-g-CA) by dialysis against deionized water for 48-72 hours to remove unreacted reagents.

  • Lyophilize the purified product to obtain a dry powder.

Characterization Data

The table below presents typical data for chitosan-caffeic acid conjugates.

ParameterChitosan (Unmodified)CA-g-CS (this compound Grafted)Reference(s)
Grafting Degree (mg CA/g CS) N/A91.26 ± 2.58[9]
Solubility in Water LimitedFavorable[6][7]
Micelle Size (nm) N/A375.6 ± 5.9[6][7]
Encapsulation Efficiency (%) N/A72.09[6][7]

*Data for self-assembled micelles of CA-g-CS encapsulating quercetin.[6][7]

Experimental Workflow (EDC/NHS Coupling)

G_Chitosan_Grafting_Workflow cluster_activation This compound Activation cluster_grafting Grafting Reaction cluster_purification Purification ca This compound activate Activate CA with EDC/NHS ca->activate edc_nhs EDC / NHS edc_nhs->activate activated_ca Activated CA (NHS-ester) activate->activated_ca reaction Mix and React (e.g., 24h, RT) activated_ca->reaction chitosan_sol Chitosan Solution chitosan_sol->reaction dialysis Dialysis against Deionized Water reaction->dialysis lyophilize Lyophilization dialysis->lyophilize final_product CS-g-CA lyophilize->final_product

Workflow for EDC/NHS-mediated grafting of this compound to chitosan.

Signaling Pathways

Grafting this compound onto polymers can modulate cellular signaling pathways, primarily due to the inherent anti-inflammatory and antioxidant properties of this compound.

Anti-inflammatory Signaling via Chitosan-Caffeic Acid Conjugates

This compound-grafted chitosan has been shown to exert anti-inflammatory effects by downregulating key inflammatory pathways in macrophages.[10] This is particularly relevant for applications in inflammatory disease treatment and tissue engineering.

G_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by CA-g-CS cluster_pathway Cellular Signaling lps LPS tlr4 TLR4 lps->tlr4 ca_cs This compound- Grafted Chitosan mapk MAPK Pathway ca_cs->mapk nfkb NF-κB Pathway (p50/p65) ca_cs->nfkb tlr4->mapk tlr4->nfkb inos_exp iNOS Expression mapk->inos_exp cytokine_exp Cytokine Expression (TNF-α, IL-1β, IL-6) mapk->cytokine_exp nfkb->inos_exp nfkb->cytokine_exp no_prod Nitric Oxide (NO) Production inos_exp->no_prod inflammation Inflammatory Response cytokine_exp->inflammation no_prod->inflammation G_SMC_Migration_Pathway cluster_inhibition Inhibition by g-CA-PLGA cluster_pathway SMC Proliferation & Migration Signaling ca_plga g-CA-PLGA Nanoparticles akt AKT1 ca_plga->akt mek MEK1/2 ca_plga->mek growth_factors Growth Factors (e.g., PDGF) receptor Receptor Tyrosine Kinase growth_factors->receptor receptor->akt receptor->mek cell_cycle Cell Cycle Progression (Cyclin E, CDK2, Cyclin A) akt->cell_cycle mek->cell_cycle proliferation SMC Proliferation cell_cycle->proliferation migration SMC Migration cell_cycle->migration

References

Application Notes & Protocols: Selective Separation of Caffeic Acid Using Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to exhibit high selectivity for a specific target molecule. This is achieved by creating polymer matrices with cavities that are complementary in shape, size, and functionality to the template molecule, in this case, caffeic acid. This tailored recognition makes MIPs excellent candidates for the selective extraction and separation of this compound from complex matrices such as plant extracts, beverages, and biological fluids. These application notes provide detailed protocols for the synthesis of this compound-imprinted polymers and their application in solid-phase extraction, along with comparative data on their performance.

Key Applications

  • Selective extraction of this compound from complex natural product extracts.

  • Purification of this compound in pharmaceutical and nutraceutical manufacturing.

  • Development of analytical methods for the quantification of this compound in various samples.

  • Use as a stationary phase in high-performance liquid chromatography (HPLC) for enhanced separation.

Experimental Protocols

Protocol 1: Synthesis of this compound-Imprinted Polymer via Bulk Polymerization

This protocol describes a common method for synthesizing a molecularly imprinted polymer for this compound using a non-covalent imprinting approach.

Materials:

  • This compound (Template)

  • 4-Vinylpyridine (4-VP) (Functional Monomer)

  • Ethylene Glycol Dimethacrylate (EGDMA) (Crosslinker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • Tetrahydrofuran (THF) (Porogenic Solvent)

  • Methanol

  • Acetic Acid

Procedure:

  • Preparation of the Pre-polymerization Mixture:

    • In a glass vial, dissolve 0.4625 mmol of this compound in 9 mL of dried THF.

    • Add 1.85 mmol of 4-vinylpyridine to the solution and mix for approximately 10 minutes to allow for pre-polymerization complex formation.

    • Add 7.4 mmol of EGDMA as the crosslinker and 0.93 mmol of AIBN as the initiator to the mixture.

  • Polymerization:

    • Purge the mixture with nitrogen gas for 15 minutes in an ice bath to remove oxygen, which can inhibit polymerization.

    • Seal the vial and place it in a water bath or oven at 60°C for 24 hours for thermal polymerization.

  • Post-Polymerization Processing:

    • The resulting bulk polymer is ground into a fine powder using a mortar and pestle.

    • The polymer particles are sieved to obtain a uniform particle size.

  • Template Removal (Washing):

    • Wash the polymer particles extensively with a solution of methanol and acetic acid (90:10, v/v) to remove the this compound template from the imprinted cavities.

    • Continuously monitor the washing solution using HPLC-UV until no this compound is detected.

    • Dry the washed polymer in a vacuum oven at 60°C overnight.

    • The resulting polymer is the this compound-MIP.

  • Preparation of Non-Imprinted Polymer (NIP):

    • A non-imprinted polymer (NIP) should be synthesized following the same procedure but omitting the this compound template. The NIP serves as a crucial control to evaluate the imprinting effect.

Protocol 2: Molecularly Imprinted Solid Phase Extraction (MISPE) of this compound

This protocol outlines the use of the synthesized MIP for the selective extraction of this compound from a liquid sample.

Materials:

  • This compound-MIP

  • Empty Solid Phase Extraction (SPE) cartridges (e.g., 3 mL)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Acetic Acid (HAc)

  • Sample containing this compound (e.g., dissolved in ACN)

Procedure:

  • Cartridge Packing and Conditioning:

    • Pack an empty SPE cartridge with 100 mg of the dry this compound-MIP.

    • Condition the cartridge by passing 10 mL of ACN through it.

  • Sample Loading:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., ACN). For complex matrices like green coffee bean extract, dissolve the evaporated extract in ACN:DMSO (98:2, v/v) and then dilute with ACN.

    • Load the sample onto the conditioned MISPE cartridge at a flow rate of 0.3 mL/min.

  • Washing:

    • Wash the cartridge with a solvent that removes non-specifically bound compounds while retaining the target this compound. A typical washing step involves passing 12 mL followed by 8 mL of ACN at a flow rate of 1 mL/min.

  • Elution:

    • Elute the selectively bound this compound from the MIP using a suitable elution solvent. A common eluent is a mixture of methanol and acetic acid (e.g., 4:1, v/v).

    • Perform the elution in two steps, first with 3 mL and then with 2 mL of the elution solvent at a flow rate of 0.5 mL/min.

  • Analysis:

    • The collected eluate can be analyzed for this compound content using analytical techniques such as HPLC. Before HPLC analysis, it is often necessary to dilute the eluates, for instance, with water at a 1:1 (v/v) ratio.

Data Presentation

The performance of molecularly imprinted polymers for this compound can be evaluated based on several quantitative parameters. The following tables summarize key data from various studies to facilitate comparison.

Polymer Synthesis ParametersTemplate:Monomer:Crosslinker RatioFunctional MonomerCrosslinkerPorogenPolymerization MethodReference
MIP-1 1:4:164-VinylpyridineEGDMATHFBulk
MIP-2 0.66:3:3 (CA:MAM:4-VP)Methacrylamide & 4-VPDivinylbenzeneAcetonitrile:Toluene (3:1)Precipitation
MIP-3 -4-VinylpyridineDivinylbenzene-80Acetonitrile:Toluene (75/25)Precipitation
MIP-4 -Methacrylic Acid-Acetonitrile/MethanolUV Polymerization
MIP-5 1:54-Vinylpyridine--Bulk
Performance Metrics of this compound MIPsBinding Capacity (mg/g or µmol/g)Imprinting Factor (IF)Recovery (%)ApplicationReference
MIP-1 930 µg/g2.02-Extraction from Green Coffee Bean
MIP-2 ---Extraction from Eucommia ulmodies leaves
MIP-3 0.6 mmol/g->81%Extraction from Apple Juice
MIP-4 N1 = 29.8 µmol/g-104-111%Detection in Wine
MIP-5 (for Quinic Acid) 9.05 ± 0.80 µmol/g2.1481.92 ± 3.03%Separation of Quinic Acid from this compound
Hollow MIP 21.10 mg/g-85.6–103.5%Extraction from Fruits

Visualizations

MIP_Synthesis_Workflow cluster_prep Pre-polymerization cluster_poly Polymerization cluster_post Post-processing Template This compound (Template) Mix1 Mix & Pre-complex Template->Mix1 Monomer Functional Monomer (e.g., 4-VP) Monomer->Mix1 Solvent Porogenic Solvent (e.g., THF) Solvent->Mix1 Polymerization Thermal/UV Polymerization Mix1->Polymerization Crosslinker Crosslinker (e.g., EGDMA) Crosslinker->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Grind Grind & Sieve Polymerization->Grind Wash Template Removal (Washing) Grind->Wash Dry Drying Wash->Dry FinalMIP This compound MIP Dry->FinalMIP

Caption: Workflow for the synthesis of a this compound Molecularly Imprinted Polymer.

MISPE_Workflow Start Start Pack Pack SPE Cartridge with MIP Start->Pack Condition Condition Cartridge (e.g., Acetonitrile) Pack->Condition Load Load Sample (Containing this compound) Condition->Load Wash Wash to Remove Interferents Load->Wash Elute Elute this compound (e.g., MeOH:HAc) Wash->Elute Analyze Analyze Eluate (e.g., HPLC) Elute->Analyze End End Analyze->End

Caption: Workflow for Molecularly Imprinted Solid Phase Extraction (MISPE) of this compound.

Logical_Relationship cluster_components MIP Components cluster_interaction Formation of Recognition Site cluster_application Selective Separation Template This compound (Template) PrePolymerization Pre-polymerization Complex Template->PrePolymerization Monomer Functional Monomer Monomer->PrePolymerization Crosslinker Crosslinker Polymerization Polymerization Crosslinker->Polymerization PrePolymerization->Polymerization ImprintedCavity Imprinted Cavity (Selective Recognition Site) Polymerization->ImprintedCavity Binding Selective Rebinding of This compound ImprintedCavity->Binding Separation Separation from Interfering Compounds Binding->Separation

Caption: Logical relationship of MIP components and the principle of selective separation.

Troubleshooting & Optimization

Improving the aqueous solubility of caffeic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of caffeic acid in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound has poor water solubility.[1][2] Its solubility in PBS (pH 7.2) is approximately 0.5 mg/mL to 0.65 mg/mL.[3][4] The solubility is also dependent on pH and the specific buffer system used.[5]

Q2: Which organic solvents are commonly used to prepare this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common organic solvents for dissolving this compound.[3][6] this compound is significantly more soluble in these solvents than in water, allowing for the preparation of concentrated stock solutions that can be diluted into aqueous media for experiments.[3]

Q3: What are the pros and cons of using DMSO versus ethanol?

A3: Both solvents are effective, but have different properties to consider:

  • DMSO: Offers high solubility for this compound (up to 40 mg/mL) and is not volatile, preventing the stock solution concentration from changing due to evaporation.[6][7] However, DMSO can be toxic to cells at higher concentrations (typically >0.5%) and can penetrate skin, carrying dissolved substances with it.[6][8]

  • Ethanol: Also provides good solubility (approx. 25 mg/mL, especially when warm) and is often considered less toxic to cells than DMSO at equivalent concentrations.[3][7] Its main drawback is volatility, which can cause the stock solution to become more concentrated over time if not stored properly.[6]

Q4: How can I improve the aqueous solubility of this compound without using organic solvents?

A4: Several methods can enhance the aqueous solubility of this compound:

  • pH Adjustment: The solubility of this compound is pH-dependent.[9] Increasing the pH of the solution can deprotonate the phenolic hydroxyl groups, increasing its solubility in aqueous media. However, the stability of this compound can be compromised at alkaline pH.[10]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins, such as β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the water solubility of this compound.[1][11][12] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where the this compound molecule can be entrapped.[11]

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), ethosomes, or polymeric nanoparticles, can improve its solubility, stability, and delivery to cells.[13][14][15][16]

Q5: What are cyclodextrins and how do they increase solubility?

A5: Cyclodextrins are cyclic oligosaccharides that are generally recognized as safe (GRAS) by the FDA.[17] They have a bucket-like shape with a hydrophilic outer surface and a hydrophobic inner cavity.[11] Poorly soluble molecules like this compound can be encapsulated within this hydrophobic core, forming an "inclusion complex." This complex effectively shields the hydrophobic part of the guest molecule from water, making the entire complex more water-soluble.[11][12]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents and systems.

Solvent / SystemTemperatureReported SolubilityCitations
Purified WaterRoom Temp~0.5 mg/mL[18]
Hot Water-Sparingly soluble[7]
PBS (pH 7.2)Room Temp~0.5 - 0.65 mg/mL[3][4]
EthanolRoom Temp (Warm)~25 mg/mL[3][4][7]
DMSORoom Temp~5 - 40 mg/mL[3][4][7][19]
Dimethyl Formamide (DMF)Room Temp~5 - 7 mg/mL[3][7]
30% (v/v) EthanolRoom TempHigher than water, PBS, or HCl (pH 1.2)[20]
β-Cyclodextrin ComplexNot SpecifiedLinear increase with cyclodextrin concentration[1][21]
HP-β-Cyclodextrin ComplexNot SpecifiedLinear increase with cyclodextrin concentration[11][12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms immediately after adding this compound stock to cell culture medium. 1. High Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the medium is too high, causing the this compound to crash out of solution. 2. Temperature Shock: Adding a cold stock solution to warm medium can decrease solubility. 3. pH or Salt Incompatibility: The pH or salt concentration of the medium may promote precipitation.[22][23]1. Reduce Solvent Concentration: Ensure the final solvent concentration is as low as possible, ideally well below 0.5%.[8] Prepare a more dilute stock solution if necessary. Perform serial dilutions. 2. Warm the Stock Solution: Gently warm the stock solution to room temperature before adding it to the pre-warmed culture medium. Avoid repeated freeze-thaw cycles.[22] 3. Add Dropwise While Vortexing: Add the stock solution to the medium slowly and dropwise while gently vortexing or swirling to ensure rapid and even dispersal.
Precipitate appears hours or days after treatment. 1. Instability of this compound: this compound can degrade or autoxidize over time in aqueous solution, especially under certain pH and light conditions, leading to insoluble byproducts.[2][24] 2. Media Component Interaction: this compound may interact with components in the serum or medium over time, forming insoluble complexes.1. Prepare Solutions Fresh: Prepare aqueous dilutions of this compound immediately before use. Storing aqueous solutions for more than one day is not recommended.[3] 2. Use Antioxidants: In some cases, the addition of protective agents like ascorbic acid or glutathione can prevent oxidative browning and degradation.[24] 3. Consider Encapsulation: Use cyclodextrins or nanoformulations to improve stability in the culture medium.[13][17]
Cell death or morphological changes observed in the vehicle control group. 1. Solvent Toxicity: The concentration of the organic solvent used as a vehicle (e.g., DMSO) is toxic to the specific cell line being used.[8]1. Determine Maximum Tolerable Solvent Concentration: Run a dose-response experiment with the solvent alone to find the highest concentration that does not affect cell viability or morphology. 2. Lower the Final Solvent Concentration: Aim for the lowest possible final solvent concentration (e.g., <0.1%).[8] 3. Switch Solvents or Methods: Consider using a less toxic solvent like ethanol or a solvent-free method like cyclodextrin complexation.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent

This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in in vitro assays.

  • Weighing: Accurately weigh the desired amount of crystalline this compound powder in a sterile microcentrifuge tube or glass vial.

  • Dissolution: Add the appropriate volume of high-purity, sterile-filtered DMSO or ethanol to achieve the desired stock concentration (e.g., 20 mg/mL).[3] Vortex thoroughly until the solid is completely dissolved. Gentle warming may aid dissolution in ethanol.[7]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber tube).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-to-medium term (up to 3-6 months) or -80°C for long-term storage (up to 1 year).[25][26]

  • Application: Before the experiment, thaw an aliquot and dilute it serially in sterile cell culture medium to achieve the final desired treatment concentrations. Ensure the final concentration of the organic solvent in the culture wells is below the toxic threshold for your cell line.[3]

Protocol 2: Phase Solubility Study for Cyclodextrin Complexation

This protocol, based on the method by Higuchi and Connors, is used to determine the solubilizing effect of a cyclodextrin on this compound and to confirm the stoichiometry of the inclusion complex.[1]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 15 mM) in the desired buffer (e.g., PBS).

  • Add Excess this compound: Add an excess amount of this compound powder to each cyclodextrin solution in separate sealed vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) until the solution reaches equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully collect a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove the undissolved this compound.

  • Concentration Analysis: Determine the concentration of dissolved this compound in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[11]

  • Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear plot (AL type) indicates the formation of a 1:1 inclusion complex.[1] The slope of this line can be used to calculate the stability constant (Ks) of the complex.

Visualizations

cluster_start Start: Define Experimental Need cluster_methods Solubilization Methods cluster_validation Validation Step Start What is the required final concentration of this compound? Low_Conc Low Concentration Needed (< 0.5 mg/mL) Start->Low_Conc Low High_Conc High Concentration Needed (> 0.5 mg/mL) Start->High_Conc High Solvent_Free Solvent-Free System Required? Low_Conc->Solvent_Free High_Conc->Solvent_Free Organic_Solvent Use Organic Solvent (DMSO or Ethanol) Solvent_Free->Organic_Solvent No Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Solvent_Free->Cyclodextrin Yes Validate Validate: Test max solvent concentration for cell toxicity Organic_Solvent->Validate Nanoformulation Use Nanoformulation (SLN, Liposomes) Cyclodextrin->Nanoformulation Alternative

Caption: Decision workflow for selecting a this compound solubilization method.

A 1. Prepare Stock Solution Weigh this compound (CA). Dissolve in sterile DMSO/Ethanol. B 2. Prepare Working Solution Serially dilute stock solution in complete cell culture medium. A->B D 4. Prepare Vehicle Control Dilute solvent (DMSO/Ethanol) alone to the same final concentration. A->D C 3. Treat Cells Remove old medium from cultured cells. Add medium containing CA. B->C F 6. Incubate Incubate all plates for the defined experimental duration. C->F E 5. Treat Control Cells Add medium containing only the solvent to control wells. D->E E->F G 7. Assay Proceed with the planned in vitro assay (e.g., MTT, qPCR). F->G

Caption: Standard experimental workflow for in vitro cell treatment.

cluster_complex Inclusion Complex Formation cluster_environment Aqueous Environment CA This compound (Hydrophobic) Complex Soluble Complex CA->Complex Encapsulation CD Cyclodextrin CD->Complex Water H₂O Complex->Water Disperses in

Caption: Conceptual diagram of cyclodextrin encapsulation.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of caffeic acid. This compound is susceptible to degradation influenced by changes in pH and temperature, which can impact experimental outcomes and product efficacy.

Troubleshooting Guide: this compound Stability Issues

This guide addresses common problems encountered during experiments involving this compound, providing potential causes and solutions.

Problem Potential Cause Recommended Solution
Discoloration of this compound Solution (e.g., yellowing, browning) Oxidation and degradation of this compound, which is accelerated at higher pH and temperature. The catechol group is prone to oxidation, forming o-quinones which can polymerize.[1]Prepare fresh solutions before use. Store stock solutions at low temperatures (-20°C for up to 3 months) and protected from light. For aqueous solutions, daily preparation is recommended.[2] Consider using antioxidants like ascorbic acid to mitigate oxidation.[1][3]
Precipitation in this compound Solution Poor solubility of this compound, especially in aqueous solutions at neutral or acidic pH. This compound is more soluble in organic solvents like ethanol and DMSO.[2][4]Prepare stock solutions in an appropriate organic solvent (e.g., ethanol, DMSO) before diluting into aqueous buffers.[2] Ensure the final concentration in aqueous buffer does not exceed its solubility limit (approx. 0.5 mg/mL in PBS at pH 7.2).[2]
Inconsistent or Poor Experimental Results Degradation of this compound during the experiment due to inappropriate pH or temperature conditions. This compound is unstable at high pH.[5]Maintain a slightly acidic to neutral pH (pH 4-7) for optimal stability. Avoid highly alkaline conditions. Monitor and control the temperature throughout the experiment, as higher temperatures accelerate degradation.[6][7]
Unexpected Peaks in HPLC/UPLC Analysis Formation of degradation products. Common degradation products include isomers (cis-caffeic acid) and products of decarboxylation and polymerization.[5][6][7]Use a validated stability-indicating HPLC method that can separate this compound from its potential degradation products.[5][8][9] Perform forced degradation studies to identify potential degradation peaks.

Frequently Asked Questions (FAQs)

1. What are the optimal pH and temperature conditions for storing this compound solutions?

For short-term storage (up to 24 hours), aqueous solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to prepare stock solutions in organic solvents like ethanol or DMSO, aliquot, and store at -20°C for up to 3 months. This compound is more stable in acidic to neutral pH conditions.

2. How does pH affect the stability of this compound?

This compound is significantly less stable at higher pH values.[5] Alkaline conditions promote the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation. Studies have shown that the degradation rate of this compound increases with increasing pH.[3][10]

3. What is the impact of temperature on this compound stability?

Higher temperatures accelerate the degradation of this compound.[6][7] The degradation kinetics are temperature-dependent, with the rate of degradation increasing at elevated temperatures. However, one study on sonodegradation found that the degradation rate decreased with increasing temperature in the range of -5 to 65°C, which was attributed to the effect of temperature on cavitation.[6]

4. What are the common degradation products of this compound?

Common degradation products include isomers like cis-caffeic acid, which can be formed under the influence of UV radiation and certain solvents.[5] Other degradation products can result from oxidation, decarboxylation, and polymerization.[6][7][11] Under subcritical water conditions, degradation products such as hydroxytyrosol and protocatechuic aldehyde have been identified.[7]

5. How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is crucial to:

  • Prepare solutions fresh whenever possible.

  • Use high-purity solvents and reagents.

  • Control the pH of the medium, preferably keeping it in the acidic to neutral range.

  • Avoid high temperatures unless experimentally required.

  • Protect solutions from light.

  • Consider adding stabilizing agents like antioxidants (e.g., ascorbic acid) if compatible with your experimental design.[1][3]

Quantitative Data on this compound Stability

Table 1: Effect of pH on this compound Stability
pHTemperature (°C)Solvent/MediumRemaining this compound (%)Incubation TimeReference
5.521Aqueous>95%50 min[3]
8.021Aqueous~80%50 min[3]
12.021Aqueous<10%50 min[3]
Table 2: Effect of Temperature on this compound Stability (under sonication)
Temperature (°C)SolventInitial ConcentrationRemaining this compound (%) after 60 minReference
-580% EthanolNot specified~83%[6]
580% EthanolNot specifiedNot specified[6]
2580% EthanolNot specifiedNot specified[6]
4580% EthanolNot specifiedNot specified[6]
6580% EthanolNot specified~98%[6]

Note: The study on sonodegradation showed an inverse relationship between temperature and degradation due to the effect on cavitation intensity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound.

Materials:

  • This compound (crystalline solid)

  • Ethanol or Dimethyl sulfoxide (DMSO), HPLC grade

  • Inert gas (e.g., nitrogen or argon)

  • Sterile, amber vials

Procedure:

  • Weigh the desired amount of this compound powder in a clean, dry vial.

  • Add the appropriate volume of ethanol or DMSO to achieve the desired concentration (e.g., 25 mg/mL in ethanol, 5 mg/mL in DMSO).[2]

  • Purge the vial with an inert gas to displace oxygen.

  • Seal the vial tightly and vortex or sonicate until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.

Protocol 2: HPLC Method for Stability Testing of this compound

Objective: To quantify the amount of this compound and its degradation products over time using a stability-indicating HPLC method.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: Acetonitrile/Methanol/Aqueous formic acid (e.g., 10:10:80 v/v/v) or other validated mobile phase.[12]

  • This compound reference standard

  • Samples of this compound solution subjected to stability testing

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase and degas it before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic or gradient elution as validated. For example, an isocratic mobile phase of ethanol and purified water (40:60 v/v) adjusted to pH 2.5 with acetic acid can be used.[9]

    • Flow Rate: 0.7-1.0 mL/min

    • Detection Wavelength: 320-325 nm[6][9]

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: At each time point of the stability study, withdraw an aliquot of the this compound solution. Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples.

  • Data Analysis: Quantify the peak area of this compound in the samples and determine its concentration using the calibration curve. Calculate the percentage of remaining this compound at each time point relative to the initial concentration. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

Factors_Affecting_Caffeic_Acid_Stability cluster_factors Influencing Factors cluster_outcomes Degradation Outcomes pH pH Degradation This compound Degradation pH->Degradation Temperature Temperature Temperature->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Solvent Solvent Solvent->Degradation Oxidation Oxidation Degradation->Oxidation forms Isomerization Isomerization Degradation->Isomerization forms Polymerization Polymerization Degradation->Polymerization forms

Caption: Factors influencing the stability of this compound.

Caffeic_Acid_Troubleshooting_Workflow start Start: Experiment with this compound issue Observe Instability? (e.g., discoloration, precipitation, inconsistent results) start->issue check_pH Check pH of Solution issue->check_pH Yes end End: Stable Experiment issue->end No check_temp Check Temperature Conditions check_pH->check_temp check_storage Review Storage and Preparation check_temp->check_storage adjust_pH Adjust to acidic/neutral pH (if possible) check_storage->adjust_pH adjust_temp Lower Temperature/ Minimize heat exposure adjust_pH->adjust_temp adjust_storage Prepare fresh solution/ Use proper solvent/ Protect from light adjust_temp->adjust_storage re_evaluate Re-run Experiment adjust_storage->re_evaluate re_evaluate->issue

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Large-Scale Synthesis of Caffeic Acid Phenethyl Ester (CAPE)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Caffeic Acid Phenethyl Ester (CAPE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale synthesis of CAPE. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during CAPE synthesis experiments.

Question: Why is my CAPE yield consistently low in chemical synthesis?

Answer: Low yields in the chemical synthesis of CAPE are a common issue and can stem from several factors. Here are the most frequent causes and their solutions:

  • Inefficient Catalyst: The choice of catalyst is critical. Traditional inorganic acid catalysts often result in lower conversion rates.[1]

    • Solution: Consider using more efficient catalysts or coupling agents. Thionyl chloride (SOCl₂) followed by reaction with phenethyl alcohol can produce yields between 50-86%.[1] Dicyclohexylcarbodiimide (DCC) with a dimethylaminopyridine (DMAP) catalyst is another option, though yields may be moderate (around 46%).[1]

  • Long Reaction Times: Direct esterification methods can be very slow, sometimes requiring 3-4 days of reflux, which can lead to degradation of reactants or products.[1]

    • Solution: The acyl chloride method offers a much shorter reaction time of about 1 hour.[1] Microwave-assisted synthesis can also dramatically reduce reaction times.[2][3]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reactant ratios play a significant role.

    • Solution: Ensure your reaction is performed under optimal conditions as determined by literature. For instance, the acyl chloride method is effective at room temperature.[1] Protecting the hydroxyl groups on this compound before esterification can prevent side reactions, though it adds extra steps to the process.[4][5]

  • Impurity Formation: Side reactions can consume starting materials and complicate purification, leading to a lower isolated yield.

    • Solution: Use high-purity starting materials. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to avoid excessive heating or prolonged reaction times that can lead to byproduct formation.[1]

Question: My enzymatic synthesis of CAPE has a low conversion rate. What could be the problem?

Answer: Enzymatic synthesis is favored for its mild conditions but has its own set of challenges. Low conversion is often traced back to the following:

  • Solvent Choice: The polarity of the solvent significantly impacts enzyme activity. Polar solvents can strip the essential water layer from the enzyme, leading to inactivation.[6]

    • Solution: Use nonpolar solvents. Isooctane is a commonly used and effective solvent for lipase-catalyzed CAPE synthesis.[6][7] Studies have shown that the conversion rate of this compound is much higher in nonpolar solvents than in polar ones.[1]

  • Water Inhibition: The esterification reaction produces water, which can inhibit the enzyme's catalytic activity.[1]

    • Solution: Add molecular sieves to the reaction mixture to continuously remove the water produced.[1]

  • Sub-optimal Substrate Ratio: An incorrect molar ratio of this compound to phenethyl alcohol can limit the reaction rate or even inactivate the enzyme.

    • Solution: The optimal molar ratio is highly dependent on the specific enzyme and solvent system. While ratios as high as 1:92 (this compound:phenethyl alcohol) have been reported for Novozym 435 in isooctane, high concentrations of phenethyl alcohol can also cause enzyme inactivation.[1][8] Optimization studies suggest a ratio of 1:72 is optimal under specific conditions.[9]

  • Incorrect Temperature: Enzyme activity is highly temperature-dependent.

    • Solution: Optimize the reaction temperature. For Novozym 435, a temperature of around 70°C has been shown to improve both the solubility of this compound and the reaction conversion rate.[1][9]

Question: I am struggling with the purification of CAPE. What are the best methods?

Answer: Purification is a critical step for obtaining high-purity CAPE and can be challenging due to the presence of unreacted starting materials and byproducts.

  • For Chemical Synthesis:

    • Column Chromatography: This is the most common and effective method. Silica gel is typically used as the stationary phase. Eluent systems like ethyl ether/n-hexane or CH₂Cl₂/n-hexane are effective for separating CAPE from less polar impurities and starting materials.[1]

    • Recrystallization: This technique can be used after chromatography to achieve very high purity. Toluene has been successfully used as a recrystallization solvent.[8]

  • For Enzymatic Synthesis:

    • Filtration: The first step is to remove the immobilized enzyme by simple filtration.

    • Solvent Evaporation and Chromatography: After filtration, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography as described above.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of CAPE?

There are two main routes for CAPE synthesis: chemical synthesis and biosynthesis (enzymatic).[1]

  • Chemical Synthesis methods include:

    • Direct Esterification: this compound and phenethyl alcohol are reacted directly, usually with an acid catalyst like p-toluenesulfonic acid. This method is simple but often slow and low-yielding.[1]

    • Acyl Chloride Method: this compound is converted to caffeoyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with phenethyl alcohol. This method is fast and high-yielding but involves corrosive reagents.[1][3]

    • Wittig Reaction: This involves reacting 3,4-dihydroxy benzaldehyde with a phosphonium ylide derived from phenethyl alcohol.[1]

    • Base-Catalyzed Alkylation: A salt of this compound is reacted with β-bromoethylbenzene. This can provide good yields (around 70%).[1][10]

  • Biosynthesis (Enzymatic Method) typically involves:

    • Lipase-Catalyzed Esterification: An immobilized lipase, such as Novozym 435 (from Candida antarctica), catalyzes the direct esterification of this compound and phenethyl alcohol. This method features mild conditions, high conversion rates when optimized, and is environmentally friendly.[1][7]

Q2: What are the main advantages and disadvantages of chemical versus enzymatic synthesis for CAPE?

FeatureChemical SynthesisEnzymatic Synthesis (Biosynthesis)
Advantages - High yields possible (e.g., Acyl Chloride method).[1] - Fast reaction times (e.g., Acyl Chloride, Microwave methods).[1][3] - Well-established chemical principles.- Mild reaction conditions (protects sensitive functional groups).[1] - High specificity (fewer byproducts). - Environmentally friendly ("green chemistry").[7] - Reusable catalyst (immobilized enzyme).
Disadvantages - Harsh conditions (high temp, strong acids/bases). - Use of corrosive and environmentally harmful reagents (e.g., SOCl₂).[1] - Often requires protection/deprotection steps.[4] - Can generate more complex impurities.- Slower reaction times compared to some chemical methods. - Enzyme can be inhibited by products (water) or substrates.[1] - Higher initial cost of enzymes. - Sensitive to solvent and temperature.[6]

Q3: How can I monitor the progress of my CAPE synthesis reaction?

The most common method for monitoring reaction progress in a lab setting is Thin-Layer Chromatography (TLC) .[1] You can spot the reaction mixture on a silica gel plate alongside your starting materials (this compound and phenethyl alcohol) and a CAPE standard, if available. As the reaction proceeds, you will see the spots for the starting materials diminish and a new spot corresponding to the CAPE product appear and intensify. This allows you to determine the optimal time to stop the reaction.

Q4: What are common impurities in CAPE synthesis?

Impurities can arise from various sources including the starting materials, side reactions, or degradation.[11]

  • Unreacted Starting Materials: this compound and phenethyl alcohol.

  • Byproducts of Side Reactions: In chemical synthesis, etherification of the phenolic hydroxyl groups can occur.[10] In enzymatic synthesis, cross-esterification byproducts can form if the catechol groups are not protected.[4]

  • Degradation Products: CAPE, being a phenolic compound, can be susceptible to oxidation, especially under harsh conditions or prolonged exposure to air and light.

Data Presentation: Comparison of Synthesis Methods

Table 1: Selected Chemical Synthesis Methods for CAPE

MethodCatalyst / ReagentSolventReaction TimeYieldReference(s)
Direct Esterificationp-Toluene-sulfonic acidBenzene3-4 days40%[1]
DCC CouplingDCC, DMAPTHF/CH₂Cl₂Not specified46%[1]
Acyl ChlorideSOCl₂, PyridineNitrobenzene~1 hour50-86%[1]
Base-CatalyzedNaOH, β-phenyl ethyl bromideHMPANot specified70%[1]
One-Pot MicrowaveOrganic Base (e.g., NaOMe)Protic Solvent (e.g., EtOH)1-2 hours>85%[3]

Table 2: Optimization of Enzymatic CAPE Synthesis using Novozym 435

ParameterOptimized ValueOutcomeReference(s)
SolventIsooctaneHigher conversion than polar solvents[1][6]
Reaction Temperature69-70°CHigh substrate solubility and conversion[1][9]
Reaction Time59 hours91.65% molar conversion[9]
Substrate Molar Ratio (CA:PE)1:7291.65% molar conversion[9]
Ultrasound Acceleration9.6 hours, 2 W/cm²93.08% molar conversion[12]

Experimental Protocols

Protocol 1: Synthesis of CAPE via the Acyl Chloride Method

This protocol is adapted from the general method described in literature and offers high yields and short reaction times.[1]

  • Preparation of Caffeoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add this compound (1 equivalent).

    • Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 equivalents).

    • Heat the mixture to reflux and maintain for 1 hour. The this compound should dissolve as it converts to the acyl chloride.

    • After 1 hour, remove the excess SOCl₂ by vacuum distillation. The intermediate, solid caffeoyl chloride, will remain.

  • Esterification:

    • Allow the flask containing caffeoyl chloride to cool to room temperature.

    • Prepare a solution of phenethyl alcohol (1.1 equivalents) and pyridine (1.2 equivalents) in a suitable anhydrous solvent (e.g., nitrobenzene or dichloromethane).

    • Slowly add the phenethyl alcohol/pyridine solution to the caffeoyl chloride at room temperature with stirring.

    • Let the reaction proceed for 1 hour. Monitor completion using TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with dichloromethane (CH₂Cl₂).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a CH₂Cl₂/n-hexane gradient to obtain pure CAPE.

Protocol 2: Enzymatic Synthesis of CAPE using Immobilized Lipase

This protocol is based on optimized conditions for Novozym 435-catalyzed synthesis.[1][9]

  • Reaction Setup:

    • To a sealed reaction vessel, add this compound (1 equivalent) and phenethyl alcohol (72 equivalents).

    • Add isooctane as the solvent. The volume should be sufficient to dissolve the phenethyl alcohol and suspend the this compound.

    • Add Novozym 435 (e.g., 350 PLU per mmol of this compound).

    • (Optional but recommended) Add activated 3Å molecular sieves (approx. 10-15% w/v) to remove water.

  • Reaction Execution:

    • Place the vessel in an incubator shaker set to 69-70°C.

    • Agitate the mixture at a low speed (e.g., 50-150 rpm) to ensure mixing without damaging the enzyme beads.

    • Allow the reaction to proceed for approximately 59 hours. Monitor progress periodically by taking small aliquots for HPLC or TLC analysis.

  • Work-up and Purification:

    • After the reaction, cool the mixture to room temperature.

    • Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh isooctane and stored for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a minimal amount of a suitable solvent and purify by silica gel column chromatography.

Visualizations: Workflows and Pathways

G cluster_start Starting Materials cluster_synthesis Synthesis Route cluster_purification Purification cluster_end Final Product start1 This compound chem Chemical Synthesis (e.g., Acyl Chloride) start1->chem enzymatic Enzymatic Synthesis (e.g., Novozym 435) start1->enzymatic start2 Phenethyl Alcohol start2->chem start2->enzymatic chrom Column Chromatography chem->chrom filter Filtration (For Enzymatic Route) enzymatic->filter filter->chrom recrystal Recrystallization chrom->recrystal end_product High-Purity CAPE chrom->end_product recrystal->end_product

Caption: General workflow for the synthesis and purification of CAPE.

G start Low CAPE Yield Observed q_method Which Synthesis Method? start->q_method chem_path Chemical Synthesis q_method->chem_path Chemical enz_path Enzymatic Synthesis q_method->enz_path Enzymatic chem_q1 Check Catalyst & Reagents chem_path->chem_q1 chem_q2 Verify Reaction Time & Temp chem_q1->chem_q2 chem_q3 Analyze for Side Products (TLC) chem_q2->chem_q3 enz_q1 Is Solvent Nonpolar? enz_path->enz_q1 enz_q2 Is Water Being Removed? enz_q1->enz_q2 enz_q3 Check Substrate Ratio & Temperature enz_q2->enz_q3

Caption: Troubleshooting flowchart for diagnosing low CAPE synthesis yield.

G cape CAPE ikb IκB Kinase (IKK) cape->ikb inhibits p50_p65_ikb p50/p65/IκBα (Inactive Complex) ikb->p50_p65_ikb phosphorylates IκBα p50_p65 p50/p65 (Active NF-κB) p50_p65_ikb->p50_p65 releases nucleus Nucleus p50_p65->nucleus translocates to dna DNA p50_p65->dna binds to inflammation Pro-inflammatory Gene Expression dna->inflammation stimulus Inflammatory Stimulus (e.g., TNF-α) stimulus->ikb activates

Caption: CAPE's mechanism of inhibiting the NF-κB signaling pathway.[2][13]

References

Preventing autoxidation and browning of caffeic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeic acid solutions. Our goal is to help you prevent autoxidation and browning, ensuring the integrity and efficacy of your experiments.

Troubleshooting Guide

Issue: My this compound solution is turning brown. What is happening?

This discoloration is a visual indicator of this compound degradation. This compound is a phenolic compound that is susceptible to autoxidation, especially in solution. The browning is the result of the formation of quinones and their subsequent polymerization into complex, colored compounds resembling humic acids.[1] This process is accelerated by factors such as elevated pH, exposure to oxygen, light, and the presence of metal ions.[1][2][3]

Issue: I prepared a fresh solution of this compound, and it became discolored within a few hours. How can I prevent this?

Rapid discoloration suggests that one or more factors are accelerating the autoxidation process. To mitigate this, consider the following immediate actions:

  • pH Adjustment: this compound is more stable in acidic conditions (pH 2-3).[2] If your experimental conditions allow, preparing and storing the solution in a slightly acidic buffer can significantly slow down degradation. Most dairy products have a pH of around 6.5–6.7. Adjusting the pH to 4.5–5.5 by adding food-grade acids such as citric acid or lactic acid can enhance the stability of this compound.[4]

  • Use of Antioxidants: The addition of other antioxidants can protect this compound. Ascorbic acid (Vitamin C) and epigallocatechin gallate (EGCG) have been shown to inhibit the degradation of caffeoylquinic acids, which are structurally related to this compound.[5]

  • Deoxygenate Your Solvent: Before dissolving the this compound, purge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen, which is a key reactant in the autoxidation process.

  • Chelating Agents: If metal ion contamination is suspected (e.g., from glassware or reagents), consider adding a chelating agent like EDTA to sequester these ions, as they can catalyze oxidation. This compound itself can act as a metal chelator, which is one of its antioxidant mechanisms.[6]

Issue: How should I prepare and store my this compound stock solutions for maximum stability?

Proper preparation and storage are critical for maintaining the stability of your this compound solutions.

  • Solvent Choice: this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[7][8] For aqueous solutions, its solubility is limited (approx. 0.5 mg/mL in PBS at pH 7.2).[7]

  • Preparation:

    • Use high-purity, deoxygenated solvents.

    • Prepare the solution under dim light to minimize light-induced degradation.

    • If using an organic solvent for a stock solution, purge the vial with an inert gas before sealing.[7]

  • Storage:

    • For short-term storage (up to one day), aqueous solutions should be kept at 2-8°C and protected from light.[7]

    • For long-term storage, it is recommended to prepare aliquots of stock solutions in organic solvents and store them at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

    • Solid, crystalline this compound should be stored at room temperature, and it is stable for at least four years.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the browning of this compound solutions?

A1: The browning of this compound solutions is primarily due to autoxidation. The catechol group (the two hydroxyl groups on the benzene ring) of this compound is oxidized to form highly reactive o-quinones. These quinones can then undergo further reactions, including polymerization, to form brown-colored, high-molecular-weight compounds.[1]

Q2: How does pH affect the stability of this compound?

A2: this compound is significantly more stable in acidic environments (pH 2-3) and becomes increasingly unstable as the pH becomes neutral and alkaline.[2][9] Higher pH levels promote the deprotonation of the hydroxyl groups, making the molecule more susceptible to oxidation.[2] For instance, the degradation rate of a related compound, 5-caffeoylquinic acid, was found to be 8.46% at pH 3.4 but increased to 99.99% at pH 12 within 2 hours.[5]

Q3: What is the role of temperature in this compound degradation?

A3: Elevated temperatures generally accelerate the rate of chemical reactions, including the autoxidation of this compound.[3][4] It is advisable to avoid prolonged exposure to high temperatures during processing and storage.[4] For example, low-temperature pasteurization (72–85°C for 15–30 seconds) has a smaller impact on this compound stability compared to ultra-high-temperature sterilization.[4]

Q4: Can I use antioxidants to protect my this compound solution? Which ones are effective?

A4: Yes, using other antioxidants is an effective strategy. Ascorbic acid and epigallocatechin gallate (EGCG) have been shown to protect against the degradation of related caffeoylquinic acids.[5] These antioxidants can act as sacrificial agents, being preferentially oxidized over this compound.

Q5: Are there any specific metal ions I should be concerned about?

A5: Divalent metal ions such as Cu²⁺ and Mg²⁺ can significantly enhance the rate of this compound autoxidation.[1] These ions can act as catalysts in the oxidation process. If contamination is a concern, using high-purity water and reagents, and potentially a chelating agent, is recommended.

Q6: How does light exposure affect this compound solutions?

A6: Exposure to light, particularly UV radiation, can provide the energy to initiate and promote oxidative reactions.[2][10] Therefore, it is crucial to store this compound solutions in amber vials or otherwise protect them from light.

Data on this compound Stability

Table 1: Effect of pH on the Degradation of 5-Caffeoylquinic Acid (a this compound Derivative) in Aqueous Solution over 2 Hours.

pHDegradation Rate (%)
3.48.46
4.049.92
6.063.59
12.099.99

(Data adapted from a study on 5-caffeoylquinic acid, which provides insight into the pH-dependent stability of this compound derivatives)[5]

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous this compound Solution
  • Solvent Preparation:

    • Take a suitable volume of high-purity water or a buffer with a pH between 3 and 5.

    • Place the solvent in a flask and sparge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Addition of Stabilizers (Optional but Recommended):

    • If desired, add a chelating agent such as EDTA to a final concentration of 0.1-1 mM.

    • Add an antioxidant like ascorbic acid to a concentration equimolar or slightly higher than the this compound concentration.

  • Dissolving this compound:

    • Weigh the required amount of crystalline this compound.

    • Under subdued lighting, add the this compound to the prepared solvent while stirring gently until fully dissolved. Sonication can be used to aid dissolution if necessary, but avoid excessive heating.

  • Storage:

    • Immediately transfer the solution to an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.

    • Purge the headspace of the vial with the inert gas before sealing.

    • Store the solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, consider preparing a stock in an organic solvent and freezing at -20°C.

Visualizations

Autoxidation_Pathway cluster_factors Accelerating Factors CA This compound SQ Semiquinone Radical CA->SQ -e⁻, -H⁺ OQ o-Quinone SQ->OQ -e⁻, -H⁺ Polymer Brown Polymers OQ->Polymer Polymerization O2 O₂ (Oxygen) O2->CA OH High pH (OH⁻) OH->CA Metal Metal Ions (e.g., Cu²⁺) Metal->CA Light Light/UV Light->CA

Caption: Autoxidation pathway of this compound leading to browning.

Troubleshooting_Workflow Start This compound Solution Shows Browning Check_pH Is the pH > 6? Start->Check_pH Check_O2 Was the solvent deoxygenated? Check_pH->Check_O2 No Action_pH Adjust pH to 3-5 Check_pH->Action_pH Yes Check_Light Is the solution protected from light? Check_O2->Check_Light Yes Action_O2 Purge solvent with N₂/Ar Add Antioxidant (e.g., Ascorbic Acid) Check_O2->Action_O2 No Check_Temp Is the solution stored at high temp? Check_Light->Check_Temp Yes Action_Light Store in amber vial or wrap in foil Check_Light->Action_Light No Action_Temp Store at 2-8°C (short-term) or -20°C (long-term) Check_Temp->Action_Temp Yes Stable Stable Solution Check_Temp->Stable No Action_pH->Check_O2 Action_O2->Check_Light Action_Light->Check_Temp Action_Temp->Stable

Caption: Troubleshooting workflow for preventing this compound browning.

References

Troubleshooting poor yield in caffeic acid extraction from biomass

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for caffeic acid extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to poor extraction yield from biomass.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than expected. What are the most common initial factors to check?

A1: The most common factors affecting this compound yield are the choice of solvent and its concentration, extraction temperature, and the solid-to-liquid ratio. An inappropriate solvent may not efficiently solubilize the this compound, while excessively high temperatures can lead to its degradation[1][2][3]. The ratio of biomass to solvent also plays a critical role in extraction efficiency[4][5].

Q2: Can the pH of my extraction solvent impact the yield?

A2: Yes, pH is a critical factor. This compound is unstable at high (alkaline) pH levels, which can cause it to degrade[6][7][8]. Acidic conditions are generally more favorable for stability and extraction[7][9]. The antioxidant activity of this compound also increases with pH, but this is near the pKa value where degradation can also occur[10].

Q3: Is it possible that my extraction method itself is causing degradation of the this compound?

A3: Certain extraction methods, if not properly optimized, can contribute to degradation. For instance, in microwave-assisted extraction (MAE), high microwave power can lead to a rapid temperature increase, causing thermal degradation of chlorogenic acid into this compound, and potentially further degradation of this compound itself[11]. Similarly, while ultrasound-assisted extraction (UAE) is efficient, the cavitation effect can trigger chemical reactions, and the stability of this compound is temperature-dependent during this process[1][12][13].

Q4: How does the type of biomass affect extraction efficiency?

A4: The matrix of the biomass (e.g., leaves, roots, seeds) significantly influences extraction. The this compound may be bound to the plant cell wall, requiring specific extraction conditions to be released[14]. The physical state of the biomass, such as particle size, is also a key parameter in methods like MAE[11].

Q5: I'm using an advanced extraction technique like UAE or MAE and still getting low yields. What should I optimize?

A5: For advanced techniques, key parameters to optimize include temperature, extraction time, solvent-to-solid ratio, and power (ultrasonic or microwave)[15]. For UAE, lower temperatures have sometimes been shown to lead to higher degradation rates due to cavitation intensity, a counterintuitive finding that highlights the need for careful optimization[1][12]. For MAE, optimizing microwave power, irradiation time, and solvent-to-feed ratio is crucial[16][17].

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during this compound extraction.

Issue 1: Consistently Low Yield Despite Using a Standard Protocol

Question: I am following a published protocol for this compound extraction, but my yields are consistently poor. What could be going wrong?

Answer:

Several factors could be at play even with a standard protocol. Use the following checklist to diagnose the issue:

  • Solvent Quality and Concentration:

    • Is the solvent concentration optimal? Studies show that a mixture of an organic solvent and water is often more effective than a mono-solvent system[6][18]. For example, 60% ethanol was found to be superior for extracting this compound derivatives from Echinacea purpurea roots[19][20]. For Dendropanax morbifera leaves, a 41.23% methanol concentration was optimal[2][21].

    • Is your solvent fresh and of the correct grade? Degraded or impure solvents can have different polarity and may negatively impact extraction efficiency.

  • Temperature Control:

    • Is the temperature accurately maintained? this compound can degrade at high temperatures. For example, significant degradation was observed at 125°C during microwave-assisted extraction[1]. While higher temperatures can increase solubility, a balance must be struck to avoid degradation[2]. For heat reflux extraction, 60°C was found to be optimal in one study[19].

    • Are you accounting for localized heating? In microwave-assisted extractions, localized "hot spots" can occur, leading to degradation even if the bulk temperature seems appropriate[11].

  • Biomass Condition:

    • What is the particle size of your biomass? Smaller particle sizes increase the surface area available for extraction, which can improve yield, particularly in methods like MAE[11].

    • Has the biomass been stored correctly? Improper storage (e.g., exposure to light or heat) can degrade phenolic compounds before extraction even begins.

  • Solid-to-Liquid Ratio:

    • Is your solid-to-liquid ratio optimized? An increase in the solvent quantity generally leads to higher extraction of phenolic compounds up to a certain point[5][22]. For example, optimal ratios have been identified as 1:20 (w/v) for longan seeds and 10 mL/g for brewers' spent grain[4][22]. An excessive amount of solvent can lead to dilution issues during downstream processing[9].

Issue 2: Yield Decreases When Scaling Up the Extraction

Question: My small-scale lab experiments gave good yields, but when I scaled up the process, the yield dropped significantly. Why is this happening?

Answer:

Scaling up extraction processes is not always linear. Here are the key areas to investigate:

  • Mass and Heat Transfer Limitations:

    • Inefficient Mixing: In larger vessels, achieving homogenous mixing is more difficult. This can lead to inefficient solvent penetration into the biomass.

    • Uneven Temperature Distribution: Maintaining a consistent temperature throughout a larger volume is challenging. For MAE, microwave penetration depth can be limited, leading to uneven heating. For conventional heating, the surface-to-volume ratio changes, affecting heat transfer rates.

  • Extraction Dynamics:

    • Solid-to-Liquid Ratio: Ensure the solid-to-liquid ratio is maintained during scale-up. A simple volumetric increase might not be sufficient; hydrodynamics and vessel geometry play a larger role.

    • Extraction Time: The optimal extraction time may need to be re-validated at a larger scale. It might take longer for the solvent to penetrate the entire biomass volume.

  • Post-Extraction Losses:

    • Handling and Filtration: Larger volumes can lead to greater losses during transfer, centrifugation, and filtration steps. Ensure your recovery methods are scalable.

    • Solvent Evaporation: When concentrating the larger volume of extract, the extended time required for solvent evaporation (e.g., in a rotary evaporator) can expose the this compound to heat for a prolonged period, causing degradation.

Data Presentation: Comparative Extraction Parameters

The tables below summarize quantitative data from various studies to help guide your experimental design and troubleshooting.

Table 1: Effect of Solvent Type and Concentration on Phenolic Compound Yield

Biomass SourceSolventConcentration (% v/v)Yield (mg/g DW)Reference
Echinacea purpurea (Adventitious Roots)Ethanol60%52.3 (Total Phenolics)[19][20]
Echinacea purpurea (Adventitious Roots)Methanol80%51.6 (Total Phenolics)[19][20]
Echinacea purpurea (Adventitious Roots)Water100%25.5 (Total Phenolics)[19][20]
Dendropanax morbifera (Leaves)Methanol41.23%20.35 (this compound)[2][21]
Coriandrum sativum (Aerial Parts)Methanol50%Optimized for this compound[18][23]

Table 2: Optimal Conditions for Advanced Extraction Methods

Extraction MethodBiomassOptimal ParametersMax. This compound YieldReference
Supercritical CO₂Spirulina microalgae350 bar, 40°C, 60 min72.11 µg/g dw[24]
Ultrasound-AssistedCoriandrum sativum70°C, 10 min, 50% Methanol, 6.51 mL/g ratioNot specified directly[18][23]
Microwave-AssistedSarawak Liberica sp. coffee pulp700 W, 180 s, 86.64:1 solvent-to-feed ratioNot specified directly[16][17]
Heat RefluxEchinacea purpurea60°C, 2 h, 60% Ethanol24.6 mg/g (Chichoric acid)[19][20]

Experimental Protocols

Below are generalized methodologies for key extraction techniques based on cited literature. These should be adapted and optimized for your specific biomass.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the principles described for extracting phenolic compounds from coriander[18][23].

  • Preparation: Weigh the desired amount of dried, ground biomass (e.g., 1.5 g).

  • Solvent Addition: Add the optimized extraction solvent (e.g., 10 mL of 50% methanol in water) to the biomass in an appropriate extraction tube. This creates a liquid-to-solid ratio of approximately 6.67 mL/g.

  • Sonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe. The apparatus should have a temperature controller.

  • Extraction: Sonicate the mixture for the optimized duration and temperature (e.g., 10 minutes at 70°C).

  • Recovery: After extraction, centrifuge the mixture (e.g., at 6000 rpm for 5 minutes) to separate the solid residue from the supernatant.

  • Final Steps: Collect the supernatant. For analysis, filter the extract through a 0.22 µm syringe filter. Store at 4°C until analysis.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is based on methodologies used for coffee pulp and beans[16][25].

  • Preparation: Mix the dried biomass powder with the selected solvent (e.g., methanol or water) at the desired solvent-to-feed ratio (e.g., 15 mL/g to 87:1 mL/g).

  • Extraction: Place the mixture in a microwave-safe vessel inside a microwave extractor. Set the microwave power (e.g., 500-700 W) and irradiation time (e.g., 2-3 minutes).

  • Cooling: After the extraction cycle, allow the vessel to cool to room temperature.

  • Recovery: Centrifuge the mixture to separate the extract from the solid biomass.

  • Concentration & Storage: Collect the supernatant. If necessary, concentrate the extract using a rotary evaporator. Store the final extract under refrigeration.

Protocol 3: Heat Reflux Extraction

This protocol is derived from a study on Echinacea purpurea roots[19][20].

  • Preparation: Place a known amount of powdered biomass (e.g., 2 g) into a round-bottom flask.

  • Solvent Addition: Add the extraction solvent (e.g., 40 mL of 60% ethanol) to the flask.

  • Reflux Setup: Attach a reflux condenser to the flask and place it in a heating mantle or water bath.

  • Extraction: Heat the mixture to the target temperature (e.g., 60°C) and maintain the reflux for the specified duration (e.g., 2 hours).

  • Recovery: After extraction, allow the mixture to cool. Filter the extract to remove the solid plant material.

  • Analysis: The resulting filtrate contains the extracted this compound and its derivatives and is ready for further purification or analysis.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key processes and relationships in this compound extraction and troubleshooting.

G cluster_prep Phase 1: Preparation cluster_ext Phase 2: Extraction & Recovery cluster_ana Phase 3: Analysis & Evaluation A Select & Prepare Biomass (Grinding, Drying) B Choose Extraction Method (UAE, MAE, Reflux, etc.) A->B C Select Solvent & Conditions (Concentration, Temp, Time, Ratio) B->C D Perform Solid-Liquid Extraction C->D E Separate Extract from Biomass (Filtration/Centrifugation) D->E F Concentrate Extract (e.g., Rotary Evaporation) E->F G Quantify this compound (e.g., HPLC) F->G H Evaluate Yield G->H

Caption: General workflow for this compound extraction from biomass.

Troubleshooting_Yield Start Poor this compound Yield Q1 Is the solvent system optimized? Start->Q1 Q2 Is the temperature appropriate? Q1->Q2 Yes Action1 Action: Test different solvents and water co-solvent ratios. (e.g., 40-70% Ethanol/Methanol) Q1->Action1 No A1_Yes Yes A1_No No Q3 Is the Solid:Liquid Ratio correct? Q2->Q3 Yes Action2 Action: Lower temperature to prevent degradation (e.g., 60-80°C) or verify equipment accuracy. Q2->Action2 No A2_Yes Yes A2_No No Q4 Is the pH in the acidic/neutral range? Q3->Q4 Yes Action3 Action: Adjust ratio based on literature. Increase solvent volume to avoid saturation. Q3->Action3 No A3_Yes Yes A3_No No End Review advanced parameters (e.g., power, particle size, time) Q4->End Yes Action4 Action: Adjust pH to < 7. Alkaline conditions degrade This compound. Q4->Action4 No A4_Yes Yes A4_No No Action1->Q2 Action2->Q3 Action3->Q4 Action4->End

Caption: Decision tree for troubleshooting low this compound yield.

References

Minimizing degradation of caffeic acid during ultrasound-assisted extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ultrasound-assisted extraction (UAE) of caffeic acid. The focus is on minimizing degradation to ensure the integrity and yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound during ultrasound-assisted extraction?

A1: The primary factors influencing this compound degradation during UAE are the type of solvent used and the extraction temperature.[1][2][3][4] Other parameters such as liquid height, ultrasonic intensity, and duty cycle can affect the rate of degradation but do not typically alter the nature of the degradation reactions.[1][2][3][4] The chemical structure of this compound, with its dihydroxyl group on the catechol ring and a carboxyl and ethylene group in the side chain, makes it susceptible to degradation under external conditions like heat and irradiation, which can be intensified by the cavitation effects of ultrasound.[1][2]

Q2: How does the choice of solvent affect the stability of this compound during sonication?

A2: The solvent system is a crucial factor in the stability of this compound during UAE.[1][5] While mixtures of alcohol (methanol or ethanol) and water are effective for extracting phenolic compounds, pure organic solvents like methanol may offer better stability for this compound under ultrasound treatment.[1][5] For instance, this compound degradation is more significant in 80% ethanol compared to water.[1][5] The highest recovery of this compound has been observed with methanol concentrations ranging from 50% to 70%.[6]

Q3: What is the effect of temperature on this compound degradation during ultrasound-assisted extraction?

A3: Interestingly, the degradation rate of this compound during ultrasound treatment has been found to decrease as the temperature increases.[1][2][3] This is attributed to the fact that higher temperatures increase the vapor pressure of the solvent, which in turn reduces the intensity of cavitation.[2] One study showed that at -5°C, the concentration of this compound was 83% of the untreated sample, while at 65°C, it was 98% of the untreated sample, indicating less degradation at higher temperatures.[1]

Q4: Can the intensity and duration of sonication impact the degradation of this compound?

A4: Yes, both the intensity and duration of sonication can influence this compound degradation. While ultrasonic intensity may not change the nature of the degradation, it can affect the rate.[1][2][3] Short extraction times, typically under 10 minutes, are often recommended to avoid reduced extraction yields due to degradation.[6][7]

Q5: What are the degradation products of this compound when subjected to ultrasound?

A5: Under ultrasound treatment, this compound can undergo decomposition and oligomerization reactions.[1][2][3] The identified degradation products include decarboxylation products and their dimers.[1][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of this compound - Degradation due to inappropriate solvent selection.- Excessive sonication time or intensity.- Sub-optimal extraction temperature.- Optimize the solvent system. Consider using 50-70% methanol in water.[6]- Reduce the sonication time to under 10 minutes.[6][7]- Increase the extraction temperature. A study found optimal recovery at 70°C.
Presence of unknown peaks in chromatogram - Formation of degradation products like dimers and decarboxylated forms of this compound.[1][3]- Modify extraction parameters (solvent, temperature, time) to minimize degradation.- Use analytical techniques like HPLC-MS to identify the degradation products.[1]
Inconsistent extraction efficiency - Fluctuations in ultrasonic intensity or temperature.- Variation in liquid height.- Ensure consistent and calibrated operation of the ultrasonic bath/probe.- Maintain a constant liquid height during extraction as it can affect the degradation rate.[2]

Quantitative Data Summary

Table 1: Effect of Solvent on this compound Degradation during Ultrasound Treatment

SolventThis compound Reduction (%)Reference
80% Ethanol8.90[1][5]
Water1.02[1][5]

Table 2: Effect of Temperature on this compound Concentration during Ultrasound Treatment in 80% Ethanol

Temperature (°C)This compound Concentration (% of untreated)Reference
-583[1]
6598[1]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction of this compound from Coriander

This protocol is based on a study that optimized UAE for this compound from Coriandrum sativum.[6][8][9]

  • Sample Preparation: Mix 1.5 g of the dried plant material with 10 mL of the extraction solvent in an extraction tube.

  • Solvent Composition: Use a solvent mixture of 50% methanol in water.[6]

  • Sonication: Place the extraction tube in an ultrasound water bath.

  • Temperature: Set the temperature of the water bath to 70°C.[6]

  • Extraction Time: Sonicate the mixture for 10 minutes.[6]

  • Post-Extraction: After sonication, filter the extract through a 0.22 µm nylon filter prior to analysis.

  • Analysis: Quantify the this compound content using a suitable analytical method such as UPLC-PDA at a wavelength of 320 nm.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_uae Ultrasound-Assisted Extraction cluster_post Post-Extraction & Analysis start Start: Plant Material mix Mix Sample with Solvent (50% Methanol) start->mix sonicate Sonication (10 min, 70°C) mix->sonicate filter Filter Extract sonicate->filter analyze UPLC-PDA Analysis filter->analyze end End: Quantified this compound analyze->end

Caption: Workflow for minimizing this compound degradation during UAE.

degradation_factors cluster_major Primary Factors cluster_minor Secondary Factors (Rate) main This compound Degradation during UAE solvent Solvent Type main->solvent determines outcome temp Temperature main->temp determines outcome intensity Ultrasonic Intensity main->intensity affects rate duty_cycle Duty Cycle main->duty_cycle affects rate liquid_height Liquid Height main->liquid_height affects rate

Caption: Factors influencing this compound degradation in UAE.

References

Optimizing encapsulation efficiency of caffeic acid in microparticles

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Caffeic Acid Encapsulation

Welcome to the technical support center for the microencapsulation of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental workflows. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, key experimental protocols, and comparative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of encapsulating this compound? A1: this compound (CA) and its derivatives like this compound Phenethyl Ester (CAPE) possess potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, their practical application is often limited by poor water solubility, low stability, and limited bioavailability.[2] Encapsulation protects these compounds from degradation, can enable controlled or sustained release, improves stability and solubility, and enhances their bioavailability and therapeutic efficacy.[1][3]

Q2: Which encapsulation techniques are most common for this compound? A2: Common methods for encapsulating this compound and its derivatives include:

  • Spray Drying: A scalable method used to create microcapsules, often with wall materials like skim milk powder.[4][5]

  • Emulsion Solvent Evaporation: This technique, including single oil-in-water (o/w) or double water-in-oil-in-water (w/o/w) emulsions, is widely used with polymers like Poly(lactic-co-glycolic acid) (PLGA) and ethyl cellulose.[2][6][7]

  • pH-Driven Method: A green and efficient technique for encapsulating phenolic acids in carriers like sodium caseinate.[8]

  • Electrospinning: Used to create nanofibers that encapsulate this compound for applications like active food packaging.[9]

  • Hot Homogenization: Employed for developing solid lipid nanoparticles (SLNs) to improve stability and provide controlled release.[1]

Q3: What materials are typically used as carriers or wall materials for this compound? A3: A variety of materials are used depending on the desired properties of the microparticles. These include:

  • Polymers: PLGA, Poly(ε-caprolactone) (PCL), ethyl cellulose, chitosan, and alginate.[2][6][10]

  • Proteins: Sodium caseinate, skim milk powder, and rice peptides.[3][4][8]

  • Lipids: Used in the formation of solid lipid nanoparticles.[1]

  • Polysaccharides and Gums: β-cyclodextrin, carob bean flour, and others are used to improve solubility and stability.[9][11][12]

Q4: How does encapsulation affect the release profile of this compound? A4: Encapsulation allows for the modification of the release profile. Depending on the formulation, a sustained or controlled release can be achieved over an extended period, which is advantageous for maintaining therapeutic concentrations.[7] For instance, optimized CAPE-loaded PLGA nanoparticles have been shown to provide a sustained release lasting for 16 days.[7] The release kinetics can be influenced by the polymer type, particle size, and the amount of this compound entrapped.[6]

Troubleshooting Guide

Q1: My encapsulation efficiency (EE) is consistently low. What are the potential causes and solutions? A1: Low encapsulation efficiency is a common issue that can be attributed to several factors.

  • Cause 1: Suboptimal Polymer/Wall Material Concentration. An insufficient concentration of the encapsulating agent may not be adequate to effectively entrap the this compound.

    • Solution: Increase the polymer or wall material concentration. Studies have shown that a higher concentration of polymers like ethyl cellulose or PLGA can lead to a significant increase in encapsulation efficiency.[6][7]

  • Cause 2: Poor Solubility of this compound in the Core. this compound's solubility characteristics can impact its partitioning into the polymer matrix during encapsulation.

    • Solution: Modify the solvent system. For emulsion-based methods, using a co-solvent can sometimes improve solubility and entrapment.[10] Additionally, using solubility enhancers like β-cyclodextrin or Poloxamer 407 can improve this compound's solubility and subsequent encapsulation.[11]

  • Cause 3: Drug Diffusion to the External Phase. During the solvent evaporation or hardening phase, this compound may diffuse from the internal phase to the external aqueous phase, especially if the process is too slow.

    • Solution: Optimize the solvent evaporation rate. A faster evaporation rate can quickly solidify the polymer matrix, trapping the this compound before it can diffuse out.

Q2: I'm using spray drying, but the product yield is low due to stickiness and agglomeration. How can I fix this? A2: Stickiness during the spray drying of acid-rich compounds is a well-known challenge, often due to the low glass transition temperature (Tg) of the components.[13]

  • Cause 1: Low Glass Transition Temperature (Tg). Low molecular weight organic acids like this compound can lead to thermoplastic and hygroscopic powders that stick to the dryer walls and each other.[13][14]

    • Solution 1: Add high molecular weight drying aids. Incorporating materials like maltodextrin, gum arabic, or modified starches can increase the overall Tg of the feed mixture, resulting in a less sticky powder.[13]

    • Solution 2: Optimize drying temperatures. Use a lower outlet temperature to ensure the final product temperature remains below its Tg. However, the inlet temperature must be high enough for efficient drying.[13][15]

  • Cause 2: Improper Atomization. If the atomized droplets are too large or have an inconsistent size distribution, it can lead to incomplete drying and stickiness.[16]

    • Solution: Adjust the atomizer settings, such as pressure and speed, to achieve a finer, more uniform spray. Ensure the feed viscosity is within the optimal range for your nozzle.[15]

Q3: The particle size of my microparticles is too large and inconsistent (high polydispersity index). What should I do? A3: Particle size and distribution are critical parameters.

  • Cause 1: Formulation Parameters. The concentration of the polymer and the type of solvent used can significantly influence particle size.

    • Solution: Adjust the polymer concentration. The effect can vary by system, but it is a key parameter to screen.[7] Also, consider the solvent; using a more water-soluble organic solvent has been shown to decrease the mean particle size.[6][10]

  • Cause 2: Process Parameters. In emulsion systems, the homogenization speed and duration are critical for creating small, uniform emulsion droplets that will become the final microparticles.

    • Solution: Increase the homogenization speed or sonication energy and optimize the duration. This will break down the dispersed phase into smaller droplets, leading to smaller final particles. For spray drying, mismatched atomization can be a cause.[17]

Data Hub: Comparative Encapsulation Metrics

The following table summarizes quantitative data from various studies on the encapsulation of this compound and its derivatives, providing a comparative look at the efficiencies achieved with different systems.

Active CompoundEncapsulation System/MethodEncapsulation Efficiency (EE)Loading Capacity (LC)Particle SizeCitation(s)
CAPEPLGA Nanoparticles (o/w Emulsion)89 ± 3%Not Reported163 ± 2 nm[7]
CAPESkim Milk Microcapsules (Spray Drying)41.7%10.1%~26 µm[4][5]
CAPERice Peptides Nanoparticles (Self-Assembly)77.77 ± 0.35%3.89 ± 0.11%~210 nm[3]
This compoundSodium Caseinate Nanoparticles (pH-Driven)Up to 72.94%Not ReportedNot Reported[8]
This compoundCarob Flour–WPC Nanofibers (Electrospinning)94% (at 10% CA conc.)Not ReportedNot Reported[9]
This compoundLiposomesUp to 76%Not Reported40 - 500 nm[18]

CAPE: this compound Phenethyl Ester; PLGA: Poly(lactic-co-glycolic acid); WPC: Whey Protein Concentrate.

Key Experimental Protocols

Protocol: Determination of Encapsulation Efficiency via HPLC

This protocol outlines a standard method for quantifying the amount of this compound encapsulated within microparticles to determine the Encapsulation Efficiency (EE) and Loading Capacity (LC).

a. Principle: The total amount of this compound in the microparticles is compared to the amount of unencapsulated ("free") this compound on the surface or in the supernatant after synthesis.

b. Materials:

  • This compound-loaded microparticle sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Validated HPLC system with UV detector

  • C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[11]

  • Centrifuge

c. Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1-100 µg/mL).

    • Inject each standard into the HPLC system and record the peak area. Plot peak area versus concentration to create the calibration curve.

  • HPLC Conditions (Example): [11][19]

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 320-330 nm for this compound.[11][19]

    • Injection Volume: 10 µL.

  • Measurement of Total this compound (CA_total):

    • Accurately weigh a known amount of dried microparticles (e.g., 10 mg).

    • Dissolve/disrupt the microparticles in a known volume of a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated this compound. This may require sonication or vigorous shaking.

    • Filter the solution through a 0.22 µm syringe filter.

    • Inject the filtrate into the HPLC system and determine the concentration of this compound from the standard curve. Calculate the total mass of this compound.

  • Measurement of Free this compound (CA_free):

    • Accurately weigh the same amount of dried microparticles (e.g., 10 mg).

    • Disperse the microparticles in a known volume of the external phase used during encapsulation (e.g., water or buffer).

    • Shake for a short period to dissolve only the surface-associated drug.

    • Centrifuge the suspension to pellet the microparticles.

    • Filter the supernatant and inject it into the HPLC to determine the concentration of free this compound. Calculate the mass of free this compound.

d. Calculations:

  • Encapsulation Efficiency (EE %): EE (%) = [(CA_total - CA_free) / CA_total] * 100

  • Loading Capacity (LC %): LC (%) = [Mass of encapsulated CA / Total mass of microparticles] * 100

Protocol: Microencapsulation via W/O/W Double Emulsion Solvent Evaporation

This protocol provides a general methodology for encapsulating a water-soluble active like this compound using a biocompatible polymer.[6]

a. Principle: An aqueous solution of this compound is emulsified in an organic polymer solution (forming a w/o emulsion). This primary emulsion is then emulsified in a larger aqueous phase containing a stabilizer to form the w/o/w double emulsion. The organic solvent is then evaporated, causing the polymer to precipitate and form solid microparticles.

b. Materials:

  • This compound (CA)

  • Polymer (e.g., Ethyl Cellulose - EC)[6]

  • Organic Solvent (e.g., Dichloromethane - DCM)

  • Aqueous Stabilizer Solution (e.g., Polyvinyl Alcohol - PVA)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

c. Procedure:

  • Prepare the Internal Aqueous Phase (W1): Dissolve this compound in ultrapure water.

  • Prepare the Organic Phase (O): Dissolve the polymer (e.g., ethyl cellulose) in the organic solvent (e.g., DCM).

  • Form the Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the organic phase (O). Emulsify using a high-speed homogenizer or sonicator to create fine droplets.

  • Prepare the External Aqueous Phase (W2): Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).

  • Form the Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the external aqueous phase (W2) under continuous homogenization.

  • Solvent Evaporation: Transfer the double emulsion to a beaker and stir continuously with a magnetic stirrer at room temperature for several hours to allow the organic solvent (DCM) to evaporate. As the solvent evaporates, the polymer will harden, forming solid microparticles.

  • Particle Collection and Washing: Collect the hardened microparticles by centrifugation. Wash them several times with ultrapure water to remove residual stabilizer and unencapsulated this compound.

  • Drying: Lyophilize (freeze-dry) the washed microparticles to obtain a fine, dry powder.

Visual Guides: Workflows and Influencing Factors

The following diagrams illustrate key processes and relationships in the microencapsulation of this compound.

G cluster_prep Formulation & Encapsulation cluster_char Characterization & Analysis start Define Formulation (CA, Polymer, Solvents) prep_emulsion Prepare Emulsion (e.g., w/o/w) or Solution start->prep_emulsion Step 1 encapsulation Encapsulation Process (Spray Drying, Solvent Evaporation, etc.) prep_emulsion->encapsulation Step 2 harden Microparticle Hardening & Collection encapsulation->harden Step 3 morphology Morphology & Size (SEM, DLS) harden->morphology Analysis ee_lc EE% & LC% (HPLC Analysis) harden->ee_lc Analysis release In Vitro Release Studies harden->release Analysis stability Stability Assessment harden->stability Analysis

Caption: General experimental workflow for this compound microencapsulation.

G cluster_formulation Formulation Factors cluster_process Process Parameters main Encapsulation Efficiency (EE%) polymer_conc Polymer Concentration polymer_conc->main ca_conc This compound Concentration ca_conc->main solvent Solvent Choice solvent->main stabilizer Surfactant/ Stabilizer Type stabilizer->main homogenization Homogenization Speed & Time homogenization->main temp Drying Temperature (Inlet/Outlet) temp->main evap_rate Solvent Evaporation Rate evap_rate->main flow_rate Feed Flow Rate flow_rate->main G start Problem: Low Encapsulation Efficiency q1 Is polymer concentration optimized? start->q1 a1_no Action: Increase polymer concentration. Rationale: Creates a denser matrix to better entrap the drug. q1->a1_no No q2 Is the solvent system appropriate? q1->q2 Yes a1_yes Proceed to next parameter a1_no->q2 a2_no Action: Test different solvents or add a co-solvent. Rationale: Improves polymer solubility and drug partitioning. q2->a2_no No q3 Is the homogenization process adequate? q2->q3 Yes a2_yes Proceed to next parameter a2_no->q3 q3->a1_yes Yes a3_no Action: Increase homogenization speed or duration. Rationale: Reduces droplet size, minimizing drug loss from a large surface area. q3->a3_no No

References

Technical Support Center: Quantification of Caffeic Acid in Complex Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantification of caffeic acid in complex food matrices. Matrix effects can significantly impact the accuracy and precision of your results, and this guide offers practical solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-eluting compounds in the sample matrix. In the context of this compound analysis in food samples, these interfering substances can be sugars, pigments, lipids, or other phenolic compounds.[1][2] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[3][4] For instance, in honey, sugars and other components can interfere with the analysis of phenolic compounds.[1]

Q2: What are the most common analytical techniques used for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely used and robust method for quantifying this compound.[5][6] The UV detector is typically set at a wavelength of around 325-330 nm for optimal detection.[5][7] For higher sensitivity and selectivity, especially in very complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is employed.[3][8] However, LC-MS techniques are also susceptible to matrix effects, particularly ion suppression.[4][9][10]

Q3: How can I identify if my sample is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction addition method.[11] This involves comparing the signal response of a standard solution of this compound in a pure solvent with the response of a standard spiked into a blank sample extract (a sample of the matrix that does not contain the analyte). A significant difference between these two signals indicates the presence of matrix effects. For LC-MS analysis, a continuous infusion of a standard solution while injecting a blank matrix extract can reveal regions of ion suppression or enhancement.[9][12]

Troubleshooting Guide

Issue 1: Inaccurate quantification (low or high recovery) of this compound.

This is often a primary indicator of uncorrected matrix effects.

Solution 1: Matrix-Matched Calibration

  • Principle: This method compensates for matrix effects by preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[11][13] This ensures that the standards and the samples experience similar signal suppression or enhancement.

  • When to use: Ideal when you have access to a representative blank matrix.

  • Pros: Can be very effective in correcting for matrix effects.[11]

  • Cons: Finding a truly "blank" matrix can be challenging for some food samples.

Solution 2: Standard Addition Method

  • Principle: This technique involves adding known amounts of the this compound standard to the actual sample extracts.[13][14] The concentration is then determined by extrapolating a calibration curve to the point where the signal is zero.

  • When to use: Suitable for complex or unknown matrices where a blank matrix is unavailable.

  • Pros: Considered one of the most accurate methods for correcting matrix effects as it accounts for the specific matrix of each sample.[11]

  • Cons: More laborious and time-consuming than external calibration methods and requires more sample volume.[13]

Comparison of Calibration Strategies

Calibration MethodPrincipleAdvantagesDisadvantages
External Calibration Calibration curve is prepared using standard solutions in a pure solvent.Simple and fast.Does not account for matrix effects, leading to inaccurate results.[15]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract.Effectively compensates for matrix effects.[11][16]Requires a representative blank matrix, which may not always be available.[15]
Standard Addition Known amounts of standard are added directly to the sample aliquots.Highly accurate for individual, complex samples as it corrects for specific matrix interferences.[11][14]Labor-intensive, time-consuming, and requires a larger sample volume.[13]
Issue 2: Poor chromatographic peak shape (e.g., broadening, splitting, tailing).

This can be caused by co-eluting interfering compounds from the matrix.

Solution 1: Enhanced Sample Preparation and Cleanup

Proper sample preparation is crucial to remove interfering compounds before analysis.

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup technique. For this compound, reversed-phase cartridges like C18 or hydrophilic-lipophilic balance (HLB) cartridges are commonly used.[17] This method can remove a significant amount of interfering substances.[17][18]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been successfully adapted for the extraction of phenolic compounds, including this compound, from various plant matrices.[19][20] It involves an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[19]

Comparison of Sample Preparation Techniques

TechniquePrincipleTarget MatricesAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[17]Coffee, Honey[1][17]High selectivity, effective removal of interferences.[17]Can be more time-consuming and require method development for new matrices.
QuEChERS Acetonitrile extraction followed by salting out and d-SPE cleanup.[19][21]Mustard Greens, Red Sweet Pepper, Citrus Peel[19][20]Fast, easy, low solvent consumption, and effective for a wide range of analytes.May require optimization of d-SPE sorbents for specific matrices.[19]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.General purposeSimple and inexpensive.Can be labor-intensive, time-consuming, and use large volumes of organic solvents.[2]
Issue 3: Ion suppression in LC-MS analysis.

This is a common matrix effect in LC-MS where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4][10]

Solution 1: Chromatographic Separation Optimization

  • Principle: Modifying the HPLC method to chromatographically separate this compound from the interfering compounds.

  • Actions:

    • Adjust the gradient elution profile.

    • Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).

    • Modify the mobile phase composition and pH.[7]

Solution 2: Dilution of the Sample Extract

  • Principle: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of this compound.[10]

  • Caution: Ensure that after dilution, the concentration of this compound is still above the limit of quantification (LOQ) of the method.

Experimental Protocols

Protocol 1: General HPLC-UV Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific matrices.

  • Chromatographic System: HPLC with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Flow Rate: 0.7 - 1.0 mL/min.[5]

  • Detection Wavelength: 325 nm.[5]

  • Injection Volume: 10 - 20 µL.[5]

  • Standard Preparation: Prepare stock solutions of this compound in methanol and dilute with the mobile phase to create a series of calibration standards (e.g., 1-250 µg/mL).[22]

Protocol 2: QuEChERS Sample Preparation for Plant Matrices (Acetate Version)

This is a modified QuEChERS protocol suitable for the extraction of phenolic compounds.[19][20]

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1% (v/v) acetic acid in acetonitrile. Vortex for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (CH₃COONa). Vortex immediately for 1 minute.

  • Centrifugation: Centrifuge at ≥ 4000 x g for 10 minutes.

  • d-SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg C18, and 7.5 mg Graphitized Carbon Black - GCB). The choice of sorbents may need optimization.[20]

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Analysis: The supernatant is ready for injection into the LC system.

Protocol 3: Solid-Phase Extraction (SPE) for Coffee Samples

This protocol is adapted for cleaning up coffee extracts.[17]

  • Sample Preparation: Prepare a coffee infusion and filter it. Dilute the filtered sample with an acidic solution (e.g., 0.1% o-phosphoric acid).[17]

  • Cartridge Conditioning: Condition an HLB or C18 SPE cartridge with methanol followed by acidified water.

  • Sample Loading: Load the diluted coffee sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., acidified water) to remove polar interferences like sugars.

  • Elution: Elute the retained phenolic compounds, including this compound, with a stronger solvent like methanol or an acetonitrile/water mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Complex Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, SPE) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Inject Extract Detection Detection (UV or MS) LC_Separation->Detection Calibration Calibration Strategy (Matrix-Matched or Standard Addition) Detection->Calibration Signal Response Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Problem Inaccurate Results? CheckMatrixEffect Assess Matrix Effects (Post-Extraction Addition) Problem->CheckMatrixEffect MatrixEffectPresent Matrix Effects Confirmed CheckMatrixEffect->MatrixEffectPresent NoMatrixEffect No Significant Matrix Effects CheckMatrixEffect->NoMatrixEffect If signal difference is minimal ImplementCorrection Implement Correction Strategy MatrixEffectPresent->ImplementCorrection OptimizeCleanup Optimize Sample Cleanup (SPE or QuEChERS) ImplementCorrection->OptimizeCleanup ChangeCalibration Change Calibration Method (Matrix-Matched or Standard Addition) ImplementCorrection->ChangeCalibration Validate Re-validate Method OptimizeCleanup->Validate ChangeCalibration->Validate

Caption: Troubleshooting logic for addressing matrix effects.

References

Improving the shelf-life and stability of caffeic acid formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the shelf-life and stability of caffeic acid formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in formulations?

A1: this compound is susceptible to several degradation pathways, primarily driven by its chemical structure which includes a catechol group and a conjugated double bond. The main degradation routes are:

  • Oxidation: The catechol moiety is prone to oxidation, leading to the formation of o-quinones. This process is often accelerated by factors like high pH, presence of oxygen, and metal ions. This conversion can lead to browning of the formulation.[1]

  • Isomerization: The trans-isomer of this compound can convert to the less stable cis-isomer, particularly when exposed to light (photodegradation) and in certain solvents.[2][3]

  • Photodegradation: Exposure to UV radiation can lead to isomerization and other degradative reactions.[2][4][5][6] this compound does possess strong absorption in the UVA and UVB regions, and while it has mechanisms to quickly deactivate excess electronic energy, degradation can still occur.[3]

  • Polymerization: Under certain oxidative conditions, such as in the presence of enzymes like horseradish peroxidase, this compound can polymerize.[1]

Q2: How does pH affect the stability of this compound formulations?

A2: pH is a critical factor influencing the stability of this compound. Generally, this compound is more stable in acidic conditions (pH 2-3) where it exists predominantly in its protonated form.[7] In alkaline environments (high pH), this compound is unstable and undergoes rapid, irreversible degradation.[8][9][10] This increased degradation at higher pH is due to the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[7][8][9]

Q3: My this compound formulation is changing color (browning). What is causing this and how can I prevent it?

A3: The browning of your formulation is a common issue and is typically due to the oxidation of this compound's catechol group into o-quinones, which can then polymerize to form colored compounds.[1]

Troubleshooting Steps:

  • pH Adjustment: Ensure the pH of your formulation is in the acidic range (ideally pH 2-3) to maintain this compound in its more stable protonated form.[7]

  • Inert Atmosphere: During manufacturing and packaging, blanket the formulation with an inert gas like nitrogen to minimize exposure to oxygen.

  • Chelating Agents: Add chelating agents such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation reactions.

  • Antioxidants: Incorporate antioxidants into your formulation. Ascorbic acid and thiols like cysteine have been shown to protect against the browning of this compound.[1] Natural antioxidants like citric acid and malic acid can also significantly improve stability.[11][12]

  • Storage Conditions: Store the formulation in a cool, dark place to minimize thermal and photo-induced degradation.[7]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

Problem: You are observing low solubility of this compound in your aqueous formulation, leading to precipitation or difficulty in achieving the desired concentration.

Solution:

  • pH Adjustment: While this compound is more stable at low pH, its solubility can be pH-dependent. Experiment with a pH range to find an optimal balance between stability and solubility for your specific formulation.

  • Co-solvents: Utilize co-solvents such as ethanol or glycerin to enhance solubility.

  • Solubilizing Excipients: Incorporate excipients known to improve the solubility of poorly soluble compounds. Studies have shown that Poloxamer 407 and β-cyclodextrin can improve the solubility and dissolution kinetics of this compound.[13][14]

  • Encapsulation: Advanced delivery systems like polymeric micelles (e.g., using Pluronic P123) can significantly increase the aqueous solubility of this compound.[4][5][6]

Issue 2: Rapid Degradation of this compound Upon Storage

Problem: You are observing a significant loss of this compound content over a short period, even when stored under recommended conditions.

Solution:

  • Forced Degradation Study: Conduct a forced degradation study to identify the primary degradation pathway (e.g., oxidation, hydrolysis, photolysis). This will help in selecting the most appropriate stabilization strategy.

  • Stabilizer Screening:

    • Antioxidants: Evaluate the effect of adding different antioxidants such as ascorbic acid, citric acid, or malic acid.[11][12]

    • Encapsulation: Consider encapsulating this compound in systems like polymeric micelles, which can protect it from light and improve stability.[4][5][6]

  • Solvent Selection: The choice of solvent can impact stability. For instance, more protic solvents can lead to more significant degradation.[2] Consider less protic solvents if your formulation allows.

  • Packaging: Use airtight and light-protective packaging (e.g., amber glass vials) to minimize exposure to oxygen and UV radiation.

Data on this compound Stability

Table 1: Effect of pH on this compound Stability

pHStabilityObservationsReference
2-3More StableExists primarily in its protonated, more stable form.[7]
>7 (Alkaline)UnstableUndergoes rapid, irreversible degradation and color change.[8][9][10]

Table 2: Stabilization of this compound in Mulberry Fruit during Cold Storage (21 days at 4°C)

TreatmentRotting Rate (%)Weight Loss Ratio (%)Reference
Control (0.00 g/L this compound)79.09.7
0.20 g/L this compound47.06.6

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound in the presence of its degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of 0.5% acetic acid in water (Solvent A) and acetonitrile (Solvent B) is often effective.[15]

  • Detection Wavelength: 325-330 nm.[16][17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like 50% methanol.[15]

  • Working Standards: Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1-250 µg/mL).[15]

  • Sample Solution: Dissolve the formulation in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.[15]

3. Forced Degradation Study:

  • Acid/Base Hydrolysis: Expose the this compound solution to acidic (e.g., 0.1 M HCl) and alkaline (e.g., 0.1 M NaOH) conditions.

  • Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solution to elevated temperatures (e.g., 80°C).[15]

  • Photodegradation: Expose the solution to UV light (e.g., 4500 Lux).[15]

4. Method Validation:

  • Validate the method for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.

Protocol 2: Preparation of this compound-Loaded Polymeric Micelles

This protocol describes the preparation of polymeric micelles to enhance the solubility and photostability of this compound, based on the use of Pluronic P123.[4][5][6]

1. Materials:

  • This compound

  • Pluronic P123 (Poloxamer 407)

  • Deionized water

2. Micelle Preparation (Thin-film hydration method):

  • Dissolve a specific amount of this compound and Pluronic P123 (e.g., 10% or 20% w/w) in a suitable organic solvent (e.g., ethanol).

  • Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin film on the wall of the round-bottom flask.

  • Hydrate the film with a specific volume of deionized water by rotating the flask at a controlled temperature (e.g., 60°C) for a set time (e.g., 1 hour).

  • The resulting solution contains the this compound-loaded micelles.

3. Characterization:

  • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the micelles using dynamic light scattering (DLS).

  • Encapsulation Efficiency: Separate the free this compound from the encapsulated this compound (e.g., by ultracentrifugation). Quantify the amount of this compound in the supernatant and the pellet using a validated analytical method (e.g., HPLC) to calculate the encapsulation efficiency.

Visualizations

Caffeic_Acid_Degradation_Pathways cluster_main This compound Degradation cluster_degradation Degradation Products This compound (trans-isomer) This compound (trans-isomer) o-Quinone o-Quinone This compound (trans-isomer)->o-Quinone Oxidation (High pH, O2, Metal Ions) Cis-isomer Cis-isomer This compound (trans-isomer)->Cis-isomer Isomerization (Light) Other Degradants Other Degradants This compound (trans-isomer)->Other Degradants Photodegradation (UV Light) Polymerized Products Polymerized Products o-Quinone->Polymerized Products Polymerization

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Stability_Testing cluster_workflow Stability Testing Workflow Start Start Develop & Validate\nStability-Indicating Method Develop & Validate Stability-Indicating Method Start->Develop & Validate\nStability-Indicating Method Prepare Formulation Prepare Formulation Develop & Validate\nStability-Indicating Method->Prepare Formulation Forced Degradation Study Forced Degradation Study Prepare Formulation->Forced Degradation Study Place on Stability Place on Stability Prepare Formulation->Place on Stability Evaluate Data Evaluate Data Forced Degradation Study->Evaluate Data Analyze Samples at\nTime Points Analyze Samples at Time Points Place on Stability->Analyze Samples at\nTime Points Analyze Samples at\nTime Points->Evaluate Data End End Evaluate Data->End

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic cluster_logic Troubleshooting Logic for Formulation Issues Issue Identified Issue Identified Color Change? Color Change? Issue Identified->Color Change? Precipitation? Precipitation? Issue Identified->Precipitation? Degradation? Degradation? Issue Identified->Degradation? Adjust pH Adjust pH Color Change?->Adjust pH Yes Improve Solubility Improve Solubility Precipitation?->Improve Solubility Yes Add Stabilizers Add Stabilizers Degradation?->Add Stabilizers Yes Add Antioxidant Add Antioxidant Adjust pH->Add Antioxidant Use Chelating Agent Use Chelating Agent Add Antioxidant->Use Chelating Agent

Caption: Troubleshooting logic for this compound formulation issues.

References

Technical Support Center: Enhancing Caffeic Acid Release from Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments related to enhancing the release of caffeic acid from various drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving efficient this compound release?

A1: The primary challenge is the poor aqueous solubility and stability of this compound.[1] This inherent property limits its dissolution rate from delivery systems, which is a crucial step for improving its bioavailability.[2]

Q2: Which excipients are known to improve the solubility and release of this compound?

A2: Studies have shown that solubility-enhancing excipients can significantly improve the dissolution kinetics of this compound. For instance, the use of poloxamers (like Poloxamer 407) and cyclodextrins (β-cyclodextrin) has been effective in enhancing its solubility.[1][3][4]

Q3: What types of drug delivery systems are commonly used for this compound?

A3: this compound is frequently encapsulated in various nano- and micro-delivery systems to improve its stability and control its release. Common systems include solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), polymeric nanoparticles (e.g., PLGA), and liposomes.[1][2][5][6][7][8][9] These carriers can protect this compound from degradation and modify its release profile.

Q4: How does encapsulation affect the stability of this compound?

A4: Encapsulation generally improves the stability of this compound by protecting it from environmental factors like light, pH, and temperature, which can cause degradation.[9] For example, loading this compound into solid lipid nanoparticles or ethosomes has been shown to enhance its stability.[9]

Q5: What is the standard analytical method for quantifying this compound in release studies?

A5: The most widely recommended and used method for the determination and quantification of this compound in release media and formulations is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[10][11][12][13]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and testing of this compound delivery systems.

Problem 1: Low encapsulation efficiency (EE%) of this compound.

  • Potential Cause 1: Poor affinity between this compound and the carrier matrix.

    • Solution: Modify the formulation to improve compatibility. For polymeric nanoparticles like PLGA, grafting this compound onto the polymer backbone (g-CA-PLGA) has been shown to dramatically improve encapsulation efficiency from 35% to over 95%.[5] For lipid-based systems, ensure the solubility of this compound in the molten lipid phase is sufficient.

  • Potential Cause 2: Drug leakage during the formulation process.

    • Solution: Optimize the preparation method. In emulsion-based methods, rapid diffusion of the water-soluble drug into the external aqueous phase can lower EE%.[14] Ensure immediate formation of a stable polymer or lipid membrane during emulsification to trap the drug effectively.[14] Adjusting surfactant concentrations can also help stabilize the particles and prevent leakage.[2]

Problem 2: An initial "burst release" that is too high, followed by a very slow release rate.

  • Potential Cause 1: High concentration of drug adsorbed on the nanoparticle surface.

    • Solution: Modify the washing process after nanoparticle preparation. Increase the number of centrifugation and redispersion cycles to effectively remove surface-adsorbed this compound.

  • Potential Cause 2: The polymer or lipid matrix degrades too quickly or is too porous.

    • Solution: Select a polymer with a higher molecular weight or a more crystalline lipid matrix to slow down the initial diffusion and degradation. For PLGA nanoparticles, the lactide-to-glycolide ratio can be adjusted to control the degradation rate. For lipid nanoparticles, using lipids with higher melting points can result in a more ordered, crystalline structure that retards drug diffusion.

Problem 3: Inconsistent or irreproducible release profiles between batches.

  • Potential Cause 1: Variation in particle size and size distribution.

    • Solution: Strictly control the parameters of the formulation process. Factors such as homogenization speed, sonication time, temperature, and the ratio of organic to aqueous phase can significantly influence particle size.[2][15] Implementing a standardized, well-documented protocol is crucial. Dynamic Light Scattering (DLS) should be used to verify the size and polydispersity index (PDI) of each batch.[16]

  • Potential Cause 2: Degradation of this compound during formulation or storage.

    • Solution: Protect the formulation from light and heat. This compound is sensitive to photodegradation and thermal stress.[10] Conduct all preparation steps under controlled lighting and temperature conditions. Store the final formulation at a low temperature (e.g., 4°C) and in light-protected containers.[9]

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on this compound drug delivery systems.

Table 1: Characteristics of this compound Nanoparticle Formulations

Delivery SystemCore Material(s)Particle Size (nm)Encapsulation Efficiency (%)Reference
Solid Lipid Nanoparticles (SLN)Tristearin, Poloxamer~150-200~82%[3]
PLGA NanoparticlesPLGA163 ± 289 ± 3%[2]
Folic Acid-PLGA NanoparticlesFolic Acid-PLGA170 - 19575 - 79%[6]
This compound-grafted PLGA (g-CA-PLGA) Microspheresg-CA-PLGA15 - 50 µm95.6 ± 2.7%[5]
NLCsGlyceryl monostearate, Capriol 90130.5844.32%[17]

Table 2: In Vitro Release of this compound from Different Delivery Systems

Delivery SystemTime PointCumulative Release (%)Release ConditionsReference
Optimized PLGA Nanoparticles16 days83.08%Physiological pH[2]
Folic Acid-PLGA Nanoparticles42 hoursSustained Release ProfileNot Specified[6]
NLCs300 minutes>90%Not Specified[17]
SLNs300 minutes~65%Not Specified[17]
g-CA-PLGA Nanoparticles7 hours~50% (Fluvastatin release)Not Specified[18]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is adapted from methodologies used for preparing lipid nanoparticles.[1][3][7]

  • Preparation of Phases:

    • Lipid Phase: Weigh the solid lipid (e.g., Tristearin, Compritol) and dissolve the desired amount of this compound in the molten lipid at a temperature approximately 5-10°C above the lipid's melting point (e.g., 80°C).

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., 2% Tween 80, 2.5% Poloxamer) and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the molten lipid phase.

    • Immediately homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax) at a high speed (e.g., 15,000 rpm) for 1-5 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • The resulting hot pre-emulsion can be further processed by ultrasonication to reduce the particle size.

    • Alternatively, disperse the hot pre-emulsion in a large volume of cold water (2-4°C) under magnetic stirring. The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs.

  • Purification and Storage:

    • Wash the SLN dispersion by centrifugation or dialysis to remove excess surfactant and unencapsulated this compound.

    • Store the final SLN dispersion at 4°C in a light-protected container.

Protocol 2: In Vitro Release Study using Franz Diffusion Cells

This protocol is a standard method for assessing drug release from topical or transdermal delivery systems.[4][19][20][21]

  • Apparatus Setup:

    • Set up vertical Franz diffusion cells with a defined diffusion area (e.g., 1.77 cm²).

    • Fill the receptor compartment with a suitable release medium (e.g., phosphate buffer pH 7.4) and ensure no air bubbles are trapped beneath the membrane. The receptor medium should be maintained at 37°C with constant stirring.

  • Membrane Mounting:

    • Mount a synthetic membrane (e.g., cellulose acetate, Strat-M®) between the donor and receptor compartments. The choice of membrane should be based on the specific application (e.g., simulating skin permeation).

  • Sample Application:

    • Accurately weigh and apply a specific amount of the this compound formulation (e.g., 1 gram of a gel or a specific volume of nanoparticle suspension) onto the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the collected samples for this compound content using a validated HPLC-UV method (see Protocol 3).

    • Calculate the cumulative amount of this compound released per unit area over time.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol is based on common HPLC methods for this compound analysis.[10][11][12][13]

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Detection Wavelength: Set the UV detector to the maximum absorbance wavelength for this compound, typically around 321-325 nm.[10][11]

  • Mobile Phase Preparation:

    • Prepare a mobile phase suitable for separating this compound. A common mobile phase is a mixture of an aqueous acidic solution and an organic solvent. For example, a gradient or isocratic elution using water with 0.2% phosphoric acid (Solvent A) and methanol or acetonitrile (Solvent B).[11][13] A simple isocratic mobile phase could be ethanol and water (40:60 v/v) adjusted to pH 2.5 with acetic acid.[10]

    • Filter and degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 10-60 µg/mL).[10]

    • Sample Solutions: Dilute the samples collected from the in vitro release study with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Set the flow rate (e.g., 0.7-1.0 mL/min) and column temperature (e.g., 25-30°C).[10][13]

    • Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations (Graphviz)

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// Edges Formulation -> Preparation; Preparation -> Characterization; Characterization -> Release_Study; Release_Study -> Quantification; Quantification -> Data_Analysis; } end_dot Caption: General experimental workflow for developing and evaluating this compound drug delivery systems.

// Nodes Start [label="Low this compound Release Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_EE [label="Is Encapsulation\nEfficiency (EE%) low?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Burst [label="Is Initial Burst Release\nAdequate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solubility [label="Is CA Solubility in\nRelease Medium a Limiting Factor?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_EE [label="Action: Optimize Formulation\n- Improve drug-polymer affinity\n- Adjust surfactant/stabilizer", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Burst [label="Action: Modify Carrier Matrix\n- Use lower MW polymer\n- Use less crystalline lipid", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Solubility [label="Action: Modify Release Medium\n- Add co-solvents (e.g., ethanol)\n- Adjust pH", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

End [label="Release Profile Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_EE; Check_EE -> Sol_EE [label="Yes"]; Check_EE -> Check_Burst [label="No"]; Sol_EE -> End;

Check_Burst -> Check_Solubility [label="Yes"]; Check_Burst -> Sol_Burst [label="No"]; Sol_Burst -> End;

Check_Solubility -> End [label="No"]; Check_Solubility -> Sol_Solubility [label="Yes"]; Sol_Solubility -> End; } end_dot Caption: A decision tree for troubleshooting low release of this compound from delivery systems.

// Nodes Params [label="{Formulation Parameters|Polymer/Lipid Type\nSurfactant Conc.\nDrug-to-Carrier Ratio\nSolvent Type}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

NP_Char [label="{Nanoparticle Characteristics|Particle Size\nPolydispersity (PDI)\nEncapsulation Efficiency\nSurface Charge}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];

Release [label="{Release Profile|Burst Release\nSustained Release Rate}", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Params:c -> NP_Char:n [arrowhead=normal]; NP_Char:ps -> Release:r [label="affects diffusion path"]; NP_Char:ee -> Release:br [label="influences burst"]; NP_Char:pd -> Release:r [label="impacts consistency"]; } end_dot Caption: Logical relationship showing the influence of formulation parameters on final release characteristics.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Caffeic Acid and Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-inflammatory properties of two prominent phenolic compounds: caffeic acid and rosmarinic acid. Both are widely recognized for their significant biological activities, but they exhibit distinct potencies and mechanisms of action. This document synthesizes experimental data to offer an objective comparison, complete with detailed methodologies and visual representations of key biological pathways.

Executive Summary

This compound and rosmarinic acid, a this compound ester, are potent anti-inflammatory agents.[1][2] Experimental evidence indicates that both compounds exert their effects primarily through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[3][4] However, direct comparative studies suggest that this compound may exhibit a more pronounced anti-inflammatory effect at higher concentrations in certain in vivo models.[5][6] This guide will delve into the quantitative data, experimental designs, and molecular mechanisms that underpin these observations.

Quantitative Data Comparison

The following tables summarize the quantitative data from key studies, highlighting the comparative efficacy of this compound and rosmarinic acid in various experimental models.

Table 1: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Pleurisy in Rats

CompoundDosage (intraperitoneal)Inhibition of Leukocyte Migration (%)Source
This compound 5 mg/kg66.0%[5]
10 mg/kg92.9%[5][6]
Rosmarinic Acid 5 mg/kg67.6%[5]
10 mg/kg63.3%[5]

Data from a study directly comparing both compounds in the same model, showing a dose-dependent increase in efficacy for this compound.[5]

Table 2: In Vitro Inhibition of Pro-inflammatory Mediators

CompoundCell LineStimulantMediator InhibitedIC50 / Effective ConcentrationSource
This compound HMC-1 (Mast Cells)PMACIIL-1βIC50 = 6.67 µM[7]
HMC-1 (Mast Cells)PMACIIL-6IC50 = 5.25 µM[7]
HMC-1 (Mast Cells)PMACIIL-8IC50 = 9.95 µM[7]
Rosmarinic Acid A7r5 (Vascular Smooth Muscle)LPSTNF-α, IL-8, NO10–25 μM[3][8]
Rat ChondrocytesIL-1βNO, PGE2Significant inhibition at 10-50 µM[9]

Key Signaling Pathways

Both this compound and rosmarinic acid modulate inflammatory responses primarily by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Both this compound and rosmarinic acid have been shown to inhibit this translocation.[10][11][12]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Point LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_p65 NF-κB (p65) Translocation IkBa_d->NFkB_p65 NFkB_complex NF-κB/IκBα Complex NFkB_complex->IkBa_p NFkB_nuc NF-κB (p65) NFkB_p65->NFkB_nuc Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Transcription CA_RA This compound & Rosmarinic Acid CA_RA->IKK CA_RA->IkBa_d CA_RA->NFkB_p65

Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases through phosphorylation leads to the activation of transcription factors like AP-1, which also promotes the expression of inflammatory genes. Studies show that both compounds can suppress the phosphorylation of MAPK members, though the specific kinases affected can vary.[3][4][9][12]

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Point LPS LPS MAPKKK MAPKKK (e.g., TAK1) LPS->MAPKKK p38 p38 MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK p38_p p-p38 AP1 AP-1 Activation p38_p->AP1 ERK_p p-ERK ERK_p->AP1 JNK_p p-JNK JNK_p->AP1 p38->p38_p ERK->ERK_p JNK->JNK_p Transcription Pro-inflammatory Gene Transcription AP1->Transcription CA_RA This compound & Rosmarinic Acid CA_RA->p38 CA_RA->JNK

Inhibition of the MAPK signaling pathway.

Experimental Protocols

The data presented in this guide are derived from established and validated experimental models for assessing anti-inflammatory activity.

In Vivo Model: Carrageenan-Induced Pleurisy

This is a widely used acute inflammation model in rodents.

  • Animal Model: Wistar rats are typically used.

  • Induction of Pleurisy: Inflammation is induced by an intrapleural injection of a carrageenan solution (a sulfated polysaccharide).

  • Treatment: this compound or rosmarinic acid is administered (e.g., intraperitoneally) at specified doses prior to or shortly after carrageenan injection. A control group receives a vehicle.

  • Sample Collection: After a set period (e.g., 4 hours), animals are euthanized, and the pleural cavity is washed to collect the exudate.

  • Analysis: The total number of leukocytes (inflammatory cells) in the exudate is counted using a Neubauer chamber. The percentage inhibition of leukocyte migration is calculated relative to the control group.

Pleurisy_Workflow start Select Wistar Rats treatment Administer Test Compound (Caffeic or Rosmarinic Acid) or Vehicle (Control) start->treatment induction Induce Pleurisy (Intrapleural Carrageenan Injection) treatment->induction wait Incubation Period (e.g., 4 hours) induction->wait euthanize Euthanize Animals wait->euthanize collect Collect Pleural Exudate euthanize->collect analyze Count Total Leukocytes collect->analyze end Calculate % Inhibition of Migration analyze->end

Workflow for Carrageenan-Induced Pleurisy Assay.
In Vitro Model: LPS-Stimulated Macrophages/Other Cell Lines

This model assesses the ability of compounds to inhibit the production of inflammatory mediators at the cellular level.

  • Cell Culture: A relevant cell line (e.g., RAW 264.7 macrophages, HMC-1 mast cells) is cultured under standard conditions.

  • Cell Viability Assay: An MTT assay is first performed to determine non-toxic concentrations of the test compounds.[12]

  • Treatment: Cells are pre-treated with various concentrations of this compound or rosmarinic acid for a specific duration (e.g., 1-2 hours).

  • Stimulation: An inflammatory response is induced by adding a stimulant like Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate plus calcium ionophore A23187 (PMACI).[7]

  • Sample Collection & Analysis:

    • Supernatant: The cell culture medium is collected to measure the levels of secreted mediators like Nitric Oxide (NO) using the Griess reagent, or pro-inflammatory cytokines (TNF-α, IL-6, IL-8) using Enzyme-Linked Immunosorbent Assay (ELISA).[7][9]

    • Cell Lysate: Cells are lysed to extract proteins. Western blotting is then used to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38, p-JNK).[9][10]

Conclusion

Both this compound and rosmarinic acid are potent natural anti-inflammatory compounds with well-defined mechanisms of action targeting the NF-κB and MAPK signaling pathways. While both show significant efficacy in a range of in vitro and in vivo models, comparative data suggests that this compound may offer superior potency, particularly at higher doses in acute inflammation models.[5] The choice between these compounds for further drug development may depend on the specific inflammatory condition being targeted, as well as pharmacokinetic and bioavailability considerations. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for future investigations.

References

In vivo validation of caffeic acid's hepatoprotective effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Caffeic acid (CA), a naturally occurring phenolic compound found in sources like coffee, fruits, and tea, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1] A growing body of preclinical evidence from various animal models robustly supports its hepatoprotective effects against a range of toxins and metabolic insults. This guide provides a comparative overview of key in vivo studies, presenting experimental data and methodologies to offer researchers and drug development professionals a clear understanding of this compound's therapeutic potential in liver diseases.

Comparative Efficacy Across Different Animal Models of Liver Injury

The hepatoprotective effects of this compound and its derivatives, such as this compound Phenethyl Ester (CAPE), have been validated in multiple rodent models. These studies typically involve inducing liver damage with a specific toxin or metabolic condition and then administering CA/CAPE to assess its ability to mitigate the injury. Key biomarkers of liver function, oxidative stress, and inflammation are measured to quantify these protective effects.

1. Chemically-Induced Liver Fibrosis and Toxicity

Carbon tetrachloride (CCl₄) and diethylnitrosamine (DEN) are common hepatotoxins used to induce liver fibrosis and carcinoma in animal models.[2][3] this compound and its derivatives have shown remarkable efficacy in these models, primarily by combating oxidative stress.

In a rat model of liver fibrosis induced by CCl₄, a high-fat diet, and alcohol, daily intraperitoneal administration of CAPE for 10 weeks significantly reduced serum levels of key liver damage markers.[2][4] Notably, CAPE treatment decreased total bilirubin (TBil), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) levels.[2][4] The protective mechanism involves the suppression of oxidative stress by reducing malondialdehyde (MDA) levels while boosting the levels of endogenous antioxidants like glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD).[2][4]

Similarly, in a DEN-induced hepatotoxicity model in rats, this compound (10 mg/kg) was shown to repair injured liver tissues, as evidenced by histological analysis.[3] The study highlighted this compound's ability to counteract the depletion of glycogen and proteins in liver tissues caused by DEN.[3]

Table 1: Efficacy of this compound Phenethyl Ester (CAPE) in CCl₄-Induced Liver Fibrosis in Rats

ParameterModel GroupCAPE (6 mg/kg)CAPE (12 mg/kg)P-Value
Serum ALT (U/L) Significantly Higher vs. NormalDecreasedDecreasedP < 0.05
Serum AST (U/L) Significantly Higher vs. NormalDecreasedDecreasedP < 0.05
Serum TBil (μmol/L) Significantly Higher vs. NormalDecreasedDecreased (Dose-dependent)P < 0.05
Liver MDA (nmol/mg protein) IncreasedSignificantly LowerSignificantly LowerP < 0.05
Liver GSH (μmol/g protein) DecreasedSignificantly HigherSignificantly HigherP < 0.05
Liver SOD Activity (U/mg protein) DecreasedIncreasedIncreasedP < 0.05
Liver CAT Activity (U/mg protein) DecreasedIncreasedIncreasedP < 0.05
Data summarized from a study by Li et al. (2015).[2][4]

2. Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

High-fat diet (HFD) induced models are standard for studying MASLD (formerly NAFLD). This compound has demonstrated the ability to ameliorate hepatic steatosis and improve metabolic parameters in these models.[5][6]

In a 10-week study with HFD-fed obese mice, oral administration of this compound (50 mg/kg/day) significantly lowered body and liver weights.[6] It also reduced lipid accumulation in the liver and improved glucose intolerance and insulin sensitivity.[6] A key mechanism identified was the reduction of endoplasmic reticulum (ER) stress markers and an increase in autophagy markers in the liver.[6] Another study in HFD-fed mice found that this compound alleviates liver damage, steatosis, and inflammation, which was associated with the activation of the Nrf2 pathway and increased expression of fibroblast growth factor 21 (FGF21).[5]

Table 2: Efficacy of this compound in High-Fat Diet (HFD)-Induced MASLD in Mice

ParameterHFD GroupHFD + this compound (50 mg/kg)
Body Weight IncreasedSignificantly Lowered
Liver Weight IncreasedSignificantly Lowered
Hepatic Lipid Accumulation IncreasedDecreased
Glucose Intolerance ImpairedMarkedly Improved
Insulin Sensitivity ReducedMarkedly Improved
ER Stress Markers IncreasedDecreased
Autophagy Markers DecreasedIncreased
Data summarized from a study by Kim et al. (2018).[6]

3. Other Toxin-Induced Hepatotoxicity Models

This compound's protective effects extend to other toxins as well. In a study on arsenic-exposed Syrian mice, simultaneous administration of this compound with arsenic significantly decreased the elevated serum levels of AST and creatinine.[7] Histopathological analysis revealed that this compound helped normalize liver and kidney tissues that showed degeneration and necrosis from arsenic exposure.[7] Furthermore, derivatives of this compound have shown synergistic protective effects against liver damage induced by polychlorinated biphenyls (PCBs) in mice by restoring antioxidant enzyme levels and reducing DNA damage.[8]

Experimental Protocols

Replicating and building upon existing research requires a clear understanding of the methodologies employed. Below are summaries of typical experimental protocols from the cited studies.

1. CCl₄-Induced Liver Fibrosis Model

  • Animals: Male Sprague-Dawley rats.[2][4]

  • Induction of Fibrosis: A multi-faceted approach is used for 10 weeks, consisting of subcutaneous injections of CCl₄, feeding a high-fat diet, and oral administration of 30% alcohol.[2][4]

  • Treatment: this compound phenethyl ester (CAPE) is administered daily via intraperitoneal injection at doses ranging from 3 to 12 mg/kg.[2][4]

  • Assessment: After the treatment period, blood and liver tissues are collected. Serum is analyzed for ALT, AST, and TBil. Liver homogenates are used to measure MDA, GSH, SOD, and CAT levels. Histopathological examination and immunohistochemistry for markers like α-SMA and Nrf2 are also performed.[2]

2. High-Fat Diet-Induced MASLD Model

  • Animals: Male C57BL/6J mice.[6]

  • Induction of MASLD: Mice are fed a high-fat diet (60% kcal from fat) for 10-12 weeks.[5][6]

  • Treatment: this compound is mixed into the diet or administered orally at a dose of 50 mg/kg/day for the duration of the HFD feeding.[6]

  • Assessment: Key endpoints include body and liver weight, glucose and insulin tolerance tests, and histological analysis of liver sections using H&E and Oil Red O staining to assess steatosis.[5][6] Biochemical assays are performed to measure oxidative stress markers (ROS, MDA, GSH, SOD) and Western blotting is used to quantify proteins related to ER stress and autophagy.[5][6]

Mechanisms of Action and Signaling Pathways

This compound exerts its hepatoprotective effects through the modulation of several critical signaling pathways. Its ability to scavenge free radicals and enhance the endogenous antioxidant system is central to its mechanism.

Experimental Workflow for In Vivo Hepatoprotectivity Studies

G cluster_0 Animal Model Induction cluster_1 Treatment Protocol cluster_2 Data Collection & Analysis A Animal Acclimatization B Induction of Liver Injury (e.g., CCl4, High-Fat Diet) A->B C Grouping: - Normal Control - Model Control - Positive Control (e.g., Silymarin) - this compound Groups (various doses) B->C D Daily Administration (e.g., Oral Gavage, IP Injection) C->D E Sacrifice & Sample Collection (Blood, Liver Tissue) D->E F Biochemical Analysis (ALT, AST, MDA, GSH, etc.) E->F G Histopathology (H&E, Oil Red O Staining) E->G H Molecular Analysis (Western Blot, PCR) E->H

Caption: General workflow for animal studies investigating hepatoprotective agents.

Nrf2/Keap1 Antioxidant Pathway

A primary mechanism for this compound's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][5] Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), in the cytoplasm. This compound can directly bind to Keap1, leading to the release and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of protective genes, including those for SOD, CAT, and GSH.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound Keap1_Nrf2 Keap1-Nrf2 Complex CA->Keap1_Nrf2 binds & disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (SOD, CAT, GSH) ARE->Genes activates transcription

Caption: this compound activates the Nrf2 antioxidant pathway by disrupting the Keap1-Nrf2 complex.

NF-κB Inflammatory Pathway

Chronic liver injury is often associated with inflammation, which is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][9] this compound and its derivatives have been shown to be potent inhibitors of NF-κB activation.[2][9] By preventing the activation of NF-κB, this compound can downregulate the expression of pro-inflammatory cytokines and other mediators, thereby reducing inflammatory damage in the liver.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Toxin Hepatotoxin / ROS IKK IKK Complex Toxin->IKK activates CA This compound CA->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Genes Pro-inflammatory Genes (Cytokines, Chemokines) NFkB_nuc->Genes activates transcription

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

References

Comparing the anticancer activity of caffeic acid and its ester derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anticancer Activity of Caffeic Acid and Its Ester Derivatives

Introduction

This compound (CA), a ubiquitous phenolic compound found in various plant-based foods such as fruits, vegetables, coffee, and tea, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Its derivatives, particularly ester derivatives like this compound Phenethyl Ester (CAPE), have been the subject of extensive research.[2][3] CAPE is a bioactive component of honeybee propolis and has demonstrated potent antimitogenic, anticarcinogenic, and anti-inflammatory properties.[4] This guide provides a comparative analysis of the anticancer activities of this compound and its prominent ester derivative, CAPE, supported by experimental data and detailed methodologies for key assays. Studies suggest that while both compounds exhibit anticancer potential, CAPE often displays significantly higher cytotoxic activity against cancer cells.[5][6]

Quantitative Data Presentation: Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for this compound and CAPE across various human cancer cell lines, illustrating the generally enhanced cytotoxicity of the ester derivative.

Cell LineCancer TypeCompoundIncubation TimeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast CancerThis compound48h>1000[5]
MDA-MB-231Triple-Negative Breast CancerCAPE24h27.84[5]
MDA-MB-231Triple-Negative Breast CancerCAPE48h15.84[5]
MCF-7Breast AdenocarcinomaCAPE-~5[7]
A549Lung CarcinomaCAPE-~100[7]
HT1080FibrosarcomaCAPE-~5[7]
G361MelanomaCAPE-~20[7]
U2OSOsteosarcomaCAPE-~60[7]
SK-MEL-28Skin MelanomaCAPE-15[8]
TPC-1Thyroid Papillary CarcinomaCAPE48h25[9]
JurkatT-cell LymphomaThis compound->300[10]
JurkatT-cell LymphomaThis compound Phosphanium Salts-0.9 - 8.5[10]
HL-60LeukemiaCAPE-1.0 (DNA inhibition)[1]

Table 1: Comparative IC50 values of this compound (CA) and this compound Phenethyl Ester (CAPE) in various cancer cell lines.

Mechanisms of Anticancer Activity

This compound and its ester derivatives exert their anticancer effects through the modulation of several critical molecular pathways that control cell proliferation, survival, and apoptosis. CAPE, in particular, is a known inhibitor of key transcription factors that are often dysregulated in cancer.[6][8]

Inhibition of NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[11][12] In many cancers, NF-κB is constitutively active, which helps tumor cells evade apoptosis and resist chemotherapy.[13][14] CAPE is a specific and potent inhibitor of NF-κB activation.[8][15] By blocking this pathway, CAPE can sensitize cancer cells to apoptosis and inhibit tumor growth.[13]

G cluster_nucleus Nucleus ext_stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Cell Surface Receptor ext_stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylates & Degrades nf_kb_ikb NF-κB-IκB Complex (Inactive) ikb->nf_kb_ikb nf_kb NF-κB (p50/p65) nf_kb->nf_kb_ikb nf_kb_nuc NF-κB (Active) nf_kb->nf_kb_nuc Translocates to nf_kb_ikb->nf_kb Releases nucleus Nucleus target_genes Target Gene Transcription (Anti-apoptosis, Proliferation) nf_kb_nuc->target_genes Activates apoptosis_inhib Inhibition of Apoptosis target_genes->apoptosis_inhib proliferation Cell Proliferation target_genes->proliferation cape CAPE cape->ikb_kinase Inhibits G cluster_nucleus Nucleus cytokine Cytokines / Growth Factors (e.g., IL-6) receptor Cell Surface Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer Dimerizes stat3_dimer_nuc STAT3 Dimer stat3_dimer->stat3_dimer_nuc Translocates to nucleus Nucleus target_genes Target Gene Transcription (Proliferation, Survival, Angiogenesis) stat3_dimer_nuc->target_genes Activates proliferation Cell Proliferation target_genes->proliferation survival Cell Survival target_genes->survival cape CAPE cape->jak Inhibits G cell_culture 1. Cell Culture (Seed cells in plates) treatment 2. Compound Treatment (Incubate with CA/CAPE) cell_culture->treatment mtt_assay 3a. MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay 3b. Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay cell_cycle_assay 3c. PI Staining (Cell Cycle) treatment->cell_cycle_assay data_analysis 4. Data Analysis (Flow Cytometry / Spectrophotometry) mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis results 5. Results (IC50, Apoptosis %, Cell Cycle Distribution) data_analysis->results

References

Validating the Neuroprotective Effects of Caffeic Acid in Parkinson's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the neuroprotective effects of caffeic acid and its derivatives in established experimental models of Parkinson's disease (PD). It is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to this compound in Neuroprotection

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Current therapies primarily manage symptoms, creating a pressing need for novel neuroprotective agents that can slow or halt disease progression. This compound (CA), a natural phenolic acid found in sources like coffee, tea, and wine, and its derivative, this compound phenethyl ester (CAPE), found in honeybee propolis, have emerged as promising candidates due to their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3][4][5][6] This guide evaluates the experimental evidence supporting their therapeutic potential.

Mechanisms of Neuroprotection

Experimental studies reveal that this compound and its derivatives exert neuroprotective effects through multiple mechanisms:

  • Antioxidant and Anti-inflammatory Activity : this compound is an effective scavenger of reactive oxygen species (ROS) and can modulate key inflammatory signaling pathways such as NF-κB, thereby reducing the expression of pro-inflammatory enzymes and cytokines.[2][3]

  • Modulation of Apoptotic Pathways : In cellular models of PD, CAPE has been shown to prevent apoptosis by inhibiting caspase activity and restoring the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2.[5][7]

  • Activation of Pro-Survival Signaling : this compound activates critical signaling pathways that enhance neuronal survival. This includes the JNK/Bcl-2 pathway, which promotes the autophagic clearance of aggregated α-synuclein, a hallmark of PD, and the Nrf2/HO-1 pathway, which upregulates endogenous antioxidant defenses.[4][8][9][10]

Below are diagrams illustrating two of the key signaling pathways modulated by this compound.

G cluster_PD Parkinson's Disease Pathology cluster_CA This compound Intervention aSyn A53T α-Synuclein Aggregation cell_damage Neuronal Damage aSyn->cell_damage CA This compound JNK JNK Activation CA->JNK Bcl2 Bcl-2 Phosphorylation JNK->Bcl2 Autophagy Autophagy Enhancement Bcl2->Autophagy clearance α-Synuclein Clearance Autophagy->clearance clearance->aSyn Inhibits protection Neuroprotection clearance->protection

Caption: this compound-mediated activation of the JNK/Bcl-2 pathway enhances autophagy.

G cluster_stress Cellular Stress cluster_CAPE CAPE Intervention OS Oxidative Stress (e.g., from 6-OHDA, Rotenone) CAPE This compound Phenethyl Ester (CAPE) Keap1_Nrf2 Keap1 Nrf2 CAPE->Keap1_Nrf2 Promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->OS Reduces protection Neuroprotection Antioxidant_Enzymes->protection

Caption: CAPE activates the Nrf2/HO-1 antioxidant response pathway.

Performance Data: In Vitro Models

In vitro studies using neuronal cell lines exposed to neurotoxins are crucial for elucidating molecular mechanisms. This compound and CAPE have demonstrated significant protective effects in these models.

Table 1: Summary of In Vitro Neuroprotective Effects of this compound and CAPE

Model System Neurotoxin Treatment Key Quantitative Findings Reference
SH-SY5Y Human Neuroblastoma Cells 150 µM 6-OHDA 1.25 µM CAPE - Significantly increased cell viability.- Decreased apoptotic cell death by ~20%.- Inhibited 6-OHDA-induced caspase activity ~2-fold.- Restored mitochondrial membrane potential.- Partially restored down-regulation of Bcl-2 and up-regulation of Bax. [5][7]
SH-SY5Y Cells Overexpressing A53T α-synuclein A53T α-synuclein This compound - Alleviated cell damage induced by A53T α-synuclein overexpression.- Reduced A53T α-synuclein levels via autophagy. [8][9]

| Rat Cerebellar Granule Neurons | Glutamate, H₂O₂, SNP | this compound | - Completely protected against cell death induced by various stressors. |[11] |

Performance Data: In Vivo Models

Animal models that replicate the motor deficits and neurodegeneration of Parkinson's disease are essential for validating therapeutic potential. This compound and CAPE have shown robust efficacy in improving both behavioral and neuropathological outcomes.

Table 2: Summary of In Vivo Neuroprotective Effects of this compound and CAPE

Animal Model Treatment Protocol Key Behavioral Outcomes Key Neuropathological & Biomarker Findings Reference
A53T α-synuclein Transgenic Mice This compound daily for 8 weeks - Improved performance in pole test, rotarod, and gait analysis. - Attenuated loss of dopaminergic (TH-positive) neurons in the substantia nigra (SN).- Reduced α-synuclein levels in the SN. [8][9]
Rotenone-Induced Mouse Model This compound (5 or 10 mg/kg, daily) with rotenone injections - Ameliorated motor deficits in open-field, cylinder, pole, and rotarod tests. - Improved immunostaining for tyrosine hydroxylase (TH) in the SN.- Decreased striatal inflammatory markers (CD11b, COX-2, iNOS, NFκB). [2]

| 6-OHDA-Induced Rat Model | CAPE (20 and 80 µmol, intrastriatal) after 6-OHDA lesion | - Reduced apomorphine-induced rotations from 184.4 to 66.1 (20 µmol) and 42.5 (80 µmol).- Improved locomotor activity in open-field test. | - Prevented the 6-OHDA-induced loss of TH-positive neurons. |[1] |

Experimental Protocols & Workflow

Detailed methodologies are critical for the replication and validation of these findings.

The diagram below outlines a typical workflow for evaluating neuroprotective compounds in PD models.

G cluster_treatment Treatment invitro In Vitro (e.g., SH-SY5Y cells + 6-OHDA) treat Administer this compound or Vehicle Control invitro->treat invivo In Vivo (e.g., Rat + 6-OHDA/Rotenone) invivo->treat behavior Behavioral Tests (Rotarod, Pole Test, etc.) invivo->behavior biochem Biochemical Assays (Dopamine levels, ROS) treat->biochem histo Histology/IHC (TH+ Neuron Count) wb Western Blot (Protein Expression)

References

A Head-to-Head Battle: Cross-Validation of HPLC and UV-Vis for Caffeic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Caffeic acid, a phenolic compound with significant antioxidant and therapeutic potential, is no exception. Two of the most common analytical techniques for its quantification are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This guide provides a comprehensive cross-validation of these methods, offering a clear comparison of their performance based on experimental data to aid in the selection of the most appropriate technique for your research needs.

High-Performance Liquid Chromatography with UV detection is a powerful separation technique that offers high specificity and sensitivity.[1] Conversely, UV-Vis spectrophotometry is a simpler, more accessible method that relies on the direct absorbance of light by the analyte at a specific wavelength.[2] While HPLC is often considered the gold standard, UV-Vis spectrophotometry can be a viable and cost-effective alternative for certain applications.[2] This guide delves into the experimental protocols and validation parameters of both methods to provide a clear and objective comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the outlined experimental protocols for the quantification of this compound using both HPLC and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for the HPLC analysis of this compound involves a reversed-phase column with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[3][4]

  • Column: A C18 reversed-phase column is frequently used for the separation of phenolic compounds like this compound.[1][3] A typical dimension is 250 mm x 4.6 mm with a 5 µm particle size.[1]

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.2% ortho-phosphoric acid in water) and an organic solvent like acetonitrile or methanol.[3][4]

  • Flow Rate: A flow rate of around 1.0 to 1.2 mL/min is often used.[3][5]

  • Detection Wavelength: this compound exhibits maximum absorbance around 325 nm, which is the recommended wavelength for detection.[1][3]

  • Column Temperature: The analysis is typically performed at ambient or a controlled temperature of around 30°C.[6]

Sample Preparation:

  • Extraction: For solid samples like plant material, an extraction with a suitable solvent such as methanol or an ethanol-water mixture is necessary.[3][4] Sonication can be used to enhance the extraction efficiency.[3]

  • Filtration: The extract is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[7]

  • Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol), and a series of standard solutions are prepared by serial dilution to create a calibration curve.[3][4]

UV-Vis Spectrophotometry Protocol

The UV-Vis spectrophotometric method for this compound quantification is based on the Beer-Lambert law.

Instrumentation and Conditions:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.[2]

  • Cuvettes: Quartz cuvettes with a 1 cm path length are standard.[2]

  • Wavelength of Maximum Absorbance (λmax): this compound in solution typically shows maximum absorbance at approximately 325 nm.[2]

  • Blank Solution: The solvent used to dissolve the sample and standards is used as the blank.[2]

Sample Preparation:

  • Extraction: Similar to the HPLC protocol, this compound is extracted from the sample matrix using an appropriate solvent.[2]

  • Dilution: The extract may need to be diluted to ensure that the absorbance reading falls within the linear range of the instrument.[2]

  • Standard Solutions: A stock solution of this compound is prepared, and a series of dilutions are made to construct a calibration curve by plotting absorbance versus concentration.[2]

Method Validation Parameters: A Comparative Analysis

The performance of an analytical method is evaluated based on several key validation parameters as stipulated by guidelines from regulatory bodies like the FDA.[5] The following table summarizes the typical performance of HPLC and UV-Vis methods for this compound quantification based on published data.

Validation ParameterHPLCUV-Vis Spectrophotometry
Linearity (r²) > 0.999[1][8]> 0.999[2]
Limit of Detection (LOD) 0.01 - 1.44 µg/mL[1][7]~0.6 µg/mL[5]
Limit of Quantification (LOQ) 0.025 - 4.38 µg/mL[1][7]Not always reported, but higher than LOD
Accuracy (% Recovery) 98.77% - 106.74%[7]95.8% - 105.5%[2]
Precision (%RSD) < 2% (Intra-day and Inter-day)[7]< 1%[2]
Specificity High (separates this compound from other compounds)Low (potential for interference from other absorbing compounds)
Robustness Generally good, minor changes in mobile phase composition, pH, and flow rate have minimal effect.Generally good, minor changes in solvent composition have minimal effect.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the two methods, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Method Cross-Validation cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uv_vis UV-Vis Analysis cluster_comparison Method Comparison Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Filtration Filtration/Dilution Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System UV_Vis_System UV-Vis Spectrophotometer Filtration->UV_Vis_System HPLC_Data Chromatogram Acquisition HPLC_System->HPLC_Data HPLC_Quant Quantification via Calibration Curve HPLC_Data->HPLC_Quant Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) HPLC_Quant->Stat_Analysis UV_Vis_Data Absorbance Measurement UV_Vis_System->UV_Vis_Data UV_Vis_Quant Quantification via Calibration Curve UV_Vis_Data->UV_Vis_Quant UV_Vis_Quant->Stat_Analysis Conclusion Conclusion on Method Agreement Stat_Analysis->Conclusion

A flowchart illustrating the cross-validation process.

G Logical Comparison of HPLC and UV-Vis Methods cluster_advantages Advantages cluster_disadvantages Disadvantages HPLC HPLC HPLC_Adv High Specificity High Sensitivity Simultaneous analysis of multiple compounds HPLC->HPLC_Adv HPLC_Disadv High cost (instrumentation & consumables) Complex method development Higher solvent consumption HPLC->HPLC_Disadv UV_Vis UV-Vis Spectrophotometry UV_Vis_Adv Cost-effective Simple and Fast Low solvent consumption UV_Vis->UV_Vis_Adv UV_Vis_Disadv Low Specificity (interference likely) Lower Sensitivity (generally) Not suitable for complex mixtures UV_Vis->UV_Vis_Disadv

A diagram comparing the pros and cons of each method.

Statistical Comparison: Ensuring Method Agreement

A direct comparison of the results obtained from both methods on the same set of samples is essential for a true cross-validation. While correlation coefficients are often used, they can be misleading.[9] A more robust statistical approach is the Bland-Altman plot, which visualizes the agreement between two quantitative measurement methods. This plot graphs the difference between the two measurements against their average.

Although a specific Bland-Altman plot for this compound cross-validation was not found in the reviewed literature, a study comparing a kinetic spectrophotometric method with HPLC for this compound in propolis found no significant difference between the two methods based on F-test and t-test analysis.[5] This suggests that under specific conditions and for certain sample matrices, a well-validated UV-Vis method can provide results comparable to HPLC.

G Bland-Altman Plot for Method Comparison origin x_axis Average of HPLC and UV-Vis Measurements origin->x_axis y_axis Difference (HPLC - UV-Vis) origin->y_axis p1 p2 p3 p4 p5 p6 p7 p8 mean_diff Mean Difference upper_limit Upper Limit of Agreement lower_limit Lower Limit of Agreement

A conceptual Bland-Altman plot for method comparison.

Conclusion and Recommendations

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of this compound, each with its own set of advantages and disadvantages.

HPLC is the recommended method when:

  • High specificity is required: Especially for complex matrices where other compounds may interfere with UV-Vis measurements.

  • High sensitivity is necessary: For samples with very low concentrations of this compound.

  • Simultaneous quantification of multiple compounds is needed.

UV-Vis spectrophotometry is a suitable alternative when:

  • The sample matrix is relatively simple and free of interfering substances.

  • Cost and speed are major considerations.

  • A high-throughput screening method is required.

Ultimately, the choice of method will depend on the specific research question, the nature of the sample, and the available resources. For regulatory submissions and in-depth analysis of complex samples, a validated HPLC method is indispensable. However, for routine quality control of simpler formulations or for preliminary screening, a well-developed and validated UV-Vis spectrophotometric method can be a rapid, cost-effective, and reliable tool. It is always recommended to perform a thorough method validation according to established guidelines to ensure the accuracy and reliability of the obtained results.

References

The Synergistic Antioxidant Power of Caffeic Acid in Combination with Other Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synergistic interactions between antioxidant compounds is paramount for developing more effective therapeutic and preventative strategies against oxidative stress-related pathologies. This guide provides a comparative analysis of the synergistic antioxidant effects of caffeic acid when combined with other phenolic compounds, supported by experimental data and detailed methodologies.

This compound, a hydroxycinnamic acid, is a well-established antioxidant. However, emerging research indicates that its efficacy can be significantly enhanced when used in combination with other phenols. These synergistic interactions, where the combined antioxidant effect is greater than the sum of the individual effects, are of considerable interest in the development of potent antioxidant formulations.

Comparative Analysis of Synergistic Antioxidant Activity

The synergistic antioxidant capacity of this compound with various phenols has been evaluated using multiple assays. The following table summarizes key quantitative data from studies investigating these combinations. The synergy percentage is often calculated by comparing the experimental antioxidant activity of the mixture to the theoretical additive activity of the individual components.

Phenolic CombinationAssay MethodConcentration(s)Key FindingsSynergy/AntagonismReference
This compound + Gallic AcidFRAPNot SpecifiedDemonstrated considerable synergistic effects.137.8% Synergy[1]
This compound + Ferulic AcidBriggs-Rauscher250 µMShowed the highest synergistic effect among tested mixtures.Synergy Observed[2]
This compound + Rosmarinic AcidBriggs-Rauscher200 µMExhibited the highest antagonistic effect at this concentration.Antagonism Observed[2]
This compound + Rosmarinic AcidBriggs-Rauscher150 µM (CA) + 600 µM (RA)Showed a synergistic effect.37.5% Synergy[2]
This compound + Sinapic AcidORAC & FRAPNot SpecifiedOne of the highest synergistic effects among hydroxycinnamic acids.211% Synergy (FRAP)[3]
This compound + QuercetinIn vitro (rat erythrocytes)20 µM (CA) + 10 µM (Q)Combined pretreatment significantly reduced lipid peroxidation and DNA damage.Protective Synergistic Effect[4]
This compound + α-tocopherolLiposome OxidationNot SpecifiedStrong synergism observed, second only to ferulic acid + α-tocopherol.Synergy Observed[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two common antioxidant assays used to evaluate synergistic effects.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[7]

  • Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to a yellow-colored non-radical form, which can be measured spectrophotometrically.[7]

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compounds (this compound, other phenols, and their mixtures) at various concentrations

    • Methanol or ethanol

    • UV-Vis Spectrophotometer

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare stock solutions of the individual phenols and their mixtures in methanol.

    • In a 96-well plate, add a specific volume of the test sample to each well.

    • Add the DPPH working solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at approximately 517 nm.[7]

    • A control containing only the solvent and DPPH solution is also measured.

  • Calculation of Synergy: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Synergy is determined by comparing the % inhibition of the mixture to the sum of the % inhibitions of the individual components at the same concentrations.

2. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative damage by peroxyl radicals.[9][10]

  • Principle: This assay quantifies the ability of an antioxidant to quench peroxyl radicals, which are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence of a probe like fluorescein.[11]

  • Reagents and Equipment:

    • Fluorescein sodium salt solution

    • AAPH solution (freshly prepared)

    • Trolox (a water-soluble vitamin E analog) as a standard

    • Test compounds (this compound, other phenols, and their mixtures)

    • Phosphate buffer (pH 7.4)

    • Fluorescence microplate reader with temperature control

  • Procedure:

    • Prepare dilutions of the Trolox standard, individual phenols, and their mixtures in phosphate buffer.

    • In a black 96-well plate, pipette the fluorescein solution, followed by the test samples or Trolox standards.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) in the plate reader.

    • Inject the AAPH solution to initiate the reaction.[11]

    • Monitor the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation of Synergy: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. Results are expressed as Trolox equivalents (TE). Synergy is identified when the TE value of the mixture is significantly higher than the sum of the TE values of the individual phenols.

Visualizing Synergistic Interactions and Experimental Design

Diagrams of Signaling Pathways and Experimental Workflows

Visual representations are invaluable for comprehending complex biological processes and experimental designs. The following diagrams, generated using Graphviz (DOT language), illustrate a proposed mechanism for antioxidant synergy and a typical experimental workflow.

SynergyMechanism cluster_regeneration Regeneration Cycle Phenol_A Phenol A (e.g., Quercetin) Phenol_A_Radical Phenol A Radical Phenol_A->Phenol_A_Radical Donates H• to Free Radical Phenol_A_Radical->Phenol_A Regenerated by this compound Caffeic_Acid This compound Caffeic_Acid_Radical This compound Radical (more stable) Caffeic_Acid->Caffeic_Acid_Radical Donates H• to Phenol A Radical Free_Radical Reactive Oxygen Species (ROS)

Caption: Proposed mechanism of synergistic antioxidant action via regeneration.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Antioxidant Assay (e.g., DPPH or ORAC) cluster_analysis Data Analysis A Prepare Stock Solutions (this compound, Phenol B, Mixture) B Prepare Serial Dilutions A->B C Reaction Incubation (Samples + Reagents) B->C D Spectrophotometric / Fluorometric Reading C->D E Calculate % Inhibition or ORAC Value D->E F Determine Individual vs. Mixture Activity E->F G Calculate Synergy/Antagonism Index F->G

Caption: Experimental workflow for evaluating antioxidant synergy.

References

Caffeic Acid's Superiority in Inhibiting Lipid Peroxidation Compared to Other Hydroxycinnamic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of caffeic acid's efficacy in inhibiting lipid peroxidation against other common hydroxycinnamic acids, namely ferulic acid, p-coumaric acid, and sinapic acid. The information presented is supported by quantitative data from various experimental models and detailed methodologies.

Structure-Activity Relationship: The Key to Antioxidant Potency

The antioxidant activity of hydroxycinnamic acids is intrinsically linked to their chemical structure. Key features determining their efficacy include the number and position of hydroxyl (-OH) groups on the phenyl ring, as well as the presence of methoxy (-OCH3) groups.

This compound (3,4-dihydroxycinnamic acid) possesses an ortho-dihydroxy structure, also known as a catechol group. This configuration is paramount to its potent antioxidant capacity. The two adjacent hydroxyl groups allow for the donation of a hydrogen atom to a radical, forming a stable semiquinone radical. This stability is due to intramolecular hydrogen bonding and the delocalization of the unpaired electron across the aromatic ring and the propenoic acid side chain.

In contrast:

  • Ferulic acid has one hydroxyl group and one methoxy group on the phenyl ring (4-hydroxy-3-methoxycinnamic acid).

  • p-Coumaric acid has a single hydroxyl group (4-hydroxycinnamic acid).

  • Sinapic acid has one hydroxyl group and two methoxy groups (4-hydroxy-3,5-dimethoxycinnamic acid).

Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. The catechol group in this compound makes it a more potent hydrogen donor and radical scavenger compared to its monohydroxylated and methoxylated counterparts.

Comparative Efficacy in Inhibiting Lipid Peroxidation

Numerous studies have demonstrated the superior ability of this compound to inhibit lipid peroxidation in various in vitro models. The following tables summarize quantitative data from these studies.

Table 1: Inhibition of LDL Oxidation

Hydroxycinnamic AcidConcentration (µM)Inhibition of LDL Oxidation (%)Experimental ModelReference
This compound586 - 97Cu²⁺-induced LDL oxidation
Ferulic Acid5Lower than this compoundCu²⁺-induced LDL oxidation
p-Coumaric Acid5Lowest activityCu²⁺-induced LDL oxidation
Sinapic Acid-Lower than this compoundCu²⁺-mediated LDL oxidation

Table 2: Radical Scavenging Activity (Stoichiometric Factors)

Hydroxycinnamic AcidStoichiometric Factor (n) vs. PhCOO• RadicalsStoichiometric Factor (n) vs. R• RadicalsExperimental ModelReference
This compound2.41.3Polymerization of methyl methacrylate
Ferulic Acid1.81.2Polymerization of methyl methacrylate
p-Coumaric Acid1.71.0Polymerization of methyl methacrylate
Chlorogenic Acid0.90.8Polymerization of methyl methacrylate

The stoichiometric factor (n) represents the number of free radicals trapped by one mole of the antioxidant.

Table 3: Rancimat Test on Different Lipid Substrates

Hydroxycinnamic AcidAntioxidant Activity in Lard (Induction Time)Antioxidant Activity in Corn Oil (Induction Time)Reference
This compoundHighest activity, comparable to α-tocopherolHigh activity
Ferulic AcidLow activityNo significant effect
Rosmarinic AcidHigh activityHighest activity
Chlorogenic AcidModerate activityHigh activity

The data consistently show that this compound is a highly effective inhibitor of lipid peroxidation, often outperforming ferulic and p-coumaric acids. Its activity is attributed to its lower bond dissociation enthalpy, making it a more favorable hydrogen donor to lipid peroxyl radicals, thus terminating the chain reaction of lipid peroxidation. The antioxidant activity can, however, be influenced by the lipid system, with some variations observed between lard and corn oil in the Rancimat test.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of hydroxycinnamic acids' ability to inhibit lipid peroxidation.

1. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.

  • Lipid Substrate: Egg yolk homogenate (10% w/v in 1.5% KCl) is commonly used as a source of oxidizable lipids.

  • Induction of Peroxidation: Lipid peroxidation is induced by adding a solution of ferrous sulfate (FeSO₄), typically at a final concentration of 0.07 M.

  • Procedure:

    • 0.5 mL of the egg yolk homogenate and 0.1 mL of the hydroxycinnamic acid solution (dissolved in a suitable solvent like methanol) are added to a test tube and the volume is made up to 1.0 mL with distilled water.

    • 50 µL of FeSO₄ solution is added to initiate the reaction.

    • The reaction is stopped by adding 1.5 mL of 20% trichloroacetic acid (TCA) and 1.5 mL of 0.8% (w/v) thiobarbituric acid (TBA) in 1.1% (w/v) sodium dodecyl sulfate (SDS).

    • The mixture is heated at 95°C for 60 minutes.

    • After cooling, the resulting pink chromogen is extracted with n-butanol.

    • The absorbance of the organic layer is measured spectrophotometrically at 532 nm.

  • Quantification: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the antioxidant). IC₅₀ values can be determined from a dose-response curve.

2. Conjugated Diene Formation Assay

This method measures the formation of conjugated dienes, which are primary products of lipid peroxidation, by monitoring the increase in absorbance at 234 nm.

  • Lipid Substrate: Low-density lipoprotein (LDL) or linoleic acid micelles are frequently used.

  • Induction of Peroxidation: Oxidation can be induced by copper sulfate (CuSO₄) or a free radical initiator like 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH).

  • Procedure:

    • The lipid substrate is incubated in the presence of the pro-oxidant and different concentrations of the hydroxycinnamic acids.

    • The formation of conjugated dienes is monitored by measuring the absorbance at 234 nm over time using a spectrophotometer.

  • Quantification: The antioxidant activity is often expressed as the lag time, which is the time before a rapid increase in conjugated diene formation occurs. A longer lag time indicates greater antioxidant protection.

3. Rancimat Method

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils.

  • Lipid Substrate: A fat or oil, such as lard or corn oil, is used.

  • Procedure:

    • A known amount of the lipid substrate, mixed with the hydroxycinnamic acid, is placed in the reaction vessel.

    • The sample is heated to a high temperature (e.g., 110°C) while a continuous stream of purified air is passed through it.

    • The volatile oxidation products, including short-chain fatty acids, are carried by the air stream into a measuring vessel containing deionized water.

    • The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period.

  • Quantification: The result is expressed as the induction time (in hours). A longer induction time indicates higher oxidative stability and greater antioxidant activity.

Visualizing Mechanisms and Workflows

Diagram 1: General Mechanism of Lipid Peroxidation

Lipid_Peroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination LH Polyunsaturated Fatty Acid (LH) L_dot Lipid Radical (L•) LH->L_dot LOOH Lipid Hydroperoxide (LOOH) LH->LOOH O2 Oxygen (O₂) L_dot->O2 + O₂ LOO_dot Lipid Peroxyl Radical (LOO•) LOO_dot->LH + LH - L• Termination Non-radical Products LOO_dot->Termination + LOO• Initiator Initiator Initiator->LH H• abstraction O2->LOO_dot SAR cluster_structures Hydroxycinnamic Acid Structures cluster_activity Antioxidant Activity Caffeic This compound OH OH High High Activity Caffeic->High Catechol group (o-dihydroxy) - High H-donation - Stable radical Ferulic Ferulic Acid OH OCH₃ Moderate Moderate Activity Ferulic->Moderate Methoxy group - Electron-donating pCoumaric p-Coumaric Acid OH H Low Low Activity pCoumaric->Low Single hydroxyl group TBARS_Workflow Start Sample Preparation (Lipid Substrate + Antioxidant) Induction Induce Peroxidation (e.g., with FeSO₄) Start->Induction Reaction Add TCA and TBA Reagents Induction->Reaction Heating Incubate at 95°C Reaction->Heating Extraction Extract with Butanol Heating->Extraction Measurement Measure Absorbance at 532 nm Extraction->Measurement End Calculate % Inhibition Measurement->End

Unveiling the Antioxidant Power: A Comparative Guide to Caffeic Acid's Role in Upregulating Antioxidant Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of caffeic acid's ability to upregulate key antioxidant enzymes against other natural compounds. Supported by experimental data and detailed protocols, this document serves as a valuable resource for evaluating potential therapeutic agents in the fight against oxidative stress.

This compound, a phenolic compound abundant in various plant-based foods, has garnered significant attention for its potent antioxidant properties. Beyond its direct radical scavenging activity, this compound and its derivatives, such as this compound Phenethyl Ester (CAPE), have been shown to enhance the body's endogenous antioxidant defense system by upregulating crucial enzymes. This guide delves into the validation of this role, comparing its efficacy with other well-known phenolic compounds: ferulic acid, quercetin, and genistein.

Performance Comparison: this compound vs. Alternatives

The upregulation of antioxidant enzymes is a key mechanism by which cells combat the damaging effects of reactive oxygen species (ROS). The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a central regulator of this process. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

The following table summarizes the available quantitative data on the upregulation of these enzymes by this compound and its alternatives. It is important to note that the data is compiled from various studies with different experimental models and conditions, which should be taken into account when making direct comparisons.

CompoundEnzymeCell Line / ModelConcentrationFold Change / % IncreaseReference
This compound Phenethyl Ester (CAPE) SOD, CAT, GSTsHSC-T610 µmol/L & 15 µmol/LSignificantly Increased[1]
Ferulic Acid SODT242 mM1.73-fold (2D culture), 3.18-fold (3D culture)[2]
Ferulic Acid CatalaseT242 mM2.58-fold (2D culture), 1.33-fold (3D culture)[2]
Genistein GPx-1LNCaP & PC-3Not specifiedUpregulated[3]
Genistein SOD, GPxSENCAR Mice250 ppm dietSignificantly Increased[3]
Quercetin Nrf2 ProteinHuman Airway Epithelial CellsNot specifiedSignificantly Increased[4]
Quercetin Nrf2 mRNARetinal Tissues (Mice)200 mg/kgSignificantly Increased[4]

Key Observations:

  • This compound (as CAPE): Demonstrates a clear ability to significantly increase the expression of SOD, CAT, and GSTs.[1]

  • Ferulic Acid: Shows a notable upregulation of SOD and Catalase activity, with the effect being influenced by the cell culture environment.[2]

  • Genistein: Exhibits a specific and significant induction of GPx and SOD in both in vitro and in vivo models.[3]

  • Quercetin: Potently activates the Nrf2 pathway, suggesting a strong potential for upregulating a broad range of antioxidant enzymes.[4]

While a direct head-to-head comparison in a single study is limited, the collective evidence suggests that all four compounds are effective in enhancing the antioxidant defense system, albeit with potential differences in their potency and specificity towards certain enzymes.

Signaling Pathways and Experimental Workflow

The primary mechanism by which these phenolic compounds upregulate antioxidant enzymes is through the activation of the Nrf2-ARE signaling pathway. The following diagram illustrates this critical pathway.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation Caffeic_Acid This compound & Alternatives Caffeic_Acid->Keap1 Inactivation Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Enzymes Antioxidant Enzyme Genes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Transcription

Caption: Nrf2-ARE signaling pathway activation by this compound and its alternatives.

The validation of a compound's ability to upregulate antioxidant enzymes typically follows a structured experimental workflow. The diagram below outlines the key steps involved in this process.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Biochemical & Molecular Analysis Cell_Seeding Seed Cells (e.g., HepG2, HSC-T6) Treatment Treat with this compound or Alternatives Cell_Seeding->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification RT_PCR RT-PCR Analysis (Nrf2, SOD, CAT, GPx mRNA) Cell_Lysis->RT_PCR Enzyme_Assays Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) Protein_Quantification->Enzyme_Assays Western_Blot Western Blot Analysis (Nrf2, Keap1, SOD, CAT, GPx) Protein_Quantification->Western_Blot Data_Analysis Data Analysis & Comparison Enzyme_Assays->Data_Analysis Western_Blot->Data_Analysis RT_PCR->Data_Analysis

Caption: General experimental workflow for assessing antioxidant enzyme upregulation.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. The following sections provide methodologies for the key experiments cited in this guide.

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by an enzymatic reaction (e.g., xanthine/xanthine oxidase system).

Materials:

  • SOD Assay Kit (commercial kits are recommended for consistency)

  • Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm for WST-1)

  • Phosphate buffer (pH 7.4)

  • Cell lysate samples

  • SOD standard solution

Procedure:

  • Prepare the WST working solution and enzyme working solution according to the kit manufacturer's instructions.

  • Add 20 µL of the sample or SOD standard to the wells of a 96-well plate.

  • Add 200 µL of the WST working solution to each well.

  • Initiate the reaction by adding 20 µL of the enzyme working solution to each well.

  • Mix gently and incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the SOD activity as the percentage of inhibition of the rate of formazan dye formation. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reduction of the tetrazolium salt by 50%.

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be quantified spectrophotometrically.

Materials:

  • CAT Assay Kit or individual reagents

  • Spectrophotometer or microplate reader (absorbance at 240 nm or using a colorimetric method)

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)

  • Cell lysate samples

Procedure (based on H₂O₂ decomposition at 240 nm):

  • Prepare a reaction mixture containing phosphate buffer and the cell lysate sample in a quartz cuvette.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Immediately measure the decrease in absorbance at 240 nm for a set period (e.g., 1-3 minutes). The decrease in absorbance is proportional to the decomposition of H₂O₂.

  • The catalase activity is calculated using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹). One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Glutathione Peroxidase (GPx) Activity Assay

This assay is a coupled reaction where GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is monitored.

Materials:

  • GPx Assay Kit (recommended)

  • Microplate reader capable of measuring absorbance at 340 nm

  • Assay buffer

  • NADPH solution

  • Glutathione reductase (GR)

  • Reduced glutathione (GSH)

  • Cumene hydroperoxide

  • Cell lysate samples

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, GR, and GSH in the wells of a 96-well plate.

  • Add the cell lysate sample to the wells.

  • Incubate for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding cumene hydroperoxide.

  • Immediately measure the decrease in absorbance at 340 nm over several minutes.

  • The rate of decrease in absorbance is directly proportional to the GPx activity in the sample. One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Conclusion

The validation of this compound's role in upregulating antioxidant enzymes is well-supported by scientific evidence. Its ability to activate the Nrf2-ARE signaling pathway places it among a class of potent natural compounds with therapeutic potential against diseases associated with oxidative stress. While direct quantitative comparisons with alternatives like ferulic acid, quercetin, and genistein are complex due to varying experimental conditions in the literature, the available data suggests that all these compounds are effective modulators of the endogenous antioxidant system. Further head-to-head studies under standardized conditions are warranted to definitively rank their efficacy. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to conduct such comparative investigations and to further explore the promising therapeutic applications of this compound and other natural antioxidants.

References

The Impact of Food Matrix on Caffeic Acid Bioavailability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeic acid, a phenolic compound abundant in plant-based foods, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, its therapeutic efficacy is intrinsically linked to its bioavailability, which can be significantly influenced by the food matrix in which it is consumed. This guide provides a comparative analysis of this compound bioavailability from various food sources, supported by experimental data, to aid researchers in understanding its absorption and metabolism.

Quantitative Comparison of this compound Bioavailability

The bioavailability of this compound is often assessed by measuring its concentration in plasma over time after consumption of a specific food. Key pharmacokinetic parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total area under the concentration-time curve (AUC), which reflects the total amount of the compound absorbed.

While a single study directly comparing a wide array of food matrices is not available, a systematic review of human intervention studies provides valuable insights into the pharmacokinetic parameters of this compound and its related compounds from different dietary sources. The following table summarizes these findings.

Food Matrix SourcePredominant Form of this compoundTypical Cmax (nM)Typical Tmax (hours)Key Observations & References
Coffee Chlorogenic acid (an ester of this compound)~10 - 800~1.0 - 6.0Chlorogenic acid is hydrolyzed to this compound in the intestine. The gut microbiota plays a crucial role in its metabolism.[1][2]
Berries This compound and its derivativesVariable~2.7 - 4.2The complex matrix of berries, rich in fiber and other polyphenols, can influence absorption.[1]
Herbs (e.g., Thyme, Rosemary) This compound, Rosmarinic acid (an ester of this compound)Data not consistently reported in comparative studiesData not consistently reported in comparative studiesHigh concentrations of this compound are present, but bioavailability data from human trials are limited.[3]
Fruits (general) This compound and its estersVariable~2.7 - 4.2Similar to berries, the food matrix composition affects the release and absorption of this compound.[1]
Vegetables (general) This compound and its estersVariable~2.7 - 4.2Cooking and processing methods can alter the form and subsequent bioavailability of this compound.[1]
Pure this compound Free this compound~11,240 (in rats, portal vein)~0.17 (in rats, portal vein)Absorption is rapid, with a significant portion absorbed in the small intestine.[4][5]
Pure Chlorogenic Acid Chlorogenic AcidLower than pure this compoundSlower than pure this compoundAbsorption is significantly lower than free this compound, with only about 33% absorbed in the small intestine in humans.[5][6]

Note: The data presented are aggregated from multiple studies with varying methodologies, dosages, and subject populations, leading to a wide range in reported values. Direct comparison between food sources should be made with caution.

Experimental Protocols

Understanding the methodologies used to assess this compound bioavailability is crucial for interpreting the data and designing future studies. Below are detailed protocols for key experiments.

In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical human intervention study to determine the pharmacokinetics of this compound from a specific food source.

  • Subject Recruitment: Healthy volunteers are recruited and screened for inclusion/exclusion criteria (e.g., non-smokers, no regular medication, no history of gastrointestinal diseases).

  • Dietary Control: Participants follow a low-polyphenol diet for a specified period (e.g., 48 hours) before the study day to minimize baseline levels of phenolic compounds.

  • Test Meal Administration: After an overnight fast, subjects consume a standardized test meal containing a known amount of this compound from the food matrix being investigated.

  • Blood Sampling: Blood samples are collected into heparinized tubes at baseline (0 hours) and at various time points post-consumption (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stabilized (e.g., with an antioxidant like ascorbic acid) and stored at -80°C until analysis.

  • Urine Collection: Urine is collected over a 24-hour period to assess the excretion of this compound and its metabolites.

  • Sample Analysis (LC-MS/MS):

    • Extraction: this compound and its metabolites are extracted from plasma and urine using solid-phase extraction (SPE).[7]

    • Chromatographic Separation: The extracted compounds are separated using a high-performance liquid chromatography (HPLC) system with a C18 column. A gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically used.[8]

    • Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and its metabolites.[8]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

In Situ Intestinal Perfusion in Rats

This animal model allows for the direct measurement of intestinal absorption of this compound.

  • Animal Preparation: Anesthetized rats undergo a surgical procedure to isolate a segment of the small intestine (e.g., jejunum and ileum).

  • Perfusion: A solution containing a known concentration of this compound is perfused through the isolated intestinal segment at a constant flow rate.

  • Sample Collection: The effluent from the intestinal segment is collected at specific time intervals. Blood samples from the portal vein and bile can also be collected.[9]

  • Analysis: The concentration of this compound and its metabolites in the perfusate, blood, and bile is determined by LC-MS/MS.

  • Calculation of Absorption: The net absorption is calculated by subtracting the amount of the compound in the effluent from the amount in the initial perfusion solution.[9]

Visualizing the Pathways

Experimental Workflow for Bioavailability Studies

The following diagram illustrates a typical workflow for a human intervention study on this compound bioavailability.

G cluster_pre_study Pre-Study Phase cluster_study_day Study Day cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Subject_Recruitment Subject Recruitment & Screening Dietary_Control Low-Polyphenol Diet Subject_Recruitment->Dietary_Control Fasting Overnight Fast Dietary_Control->Fasting Test_Meal Test Meal Administration Fasting->Test_Meal Blood_Sampling Serial Blood Sampling Test_Meal->Blood_Sampling Urine_Collection 24h Urine Collection Test_Meal->Urine_Collection Sample_Processing Plasma & Urine Processing Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Analysis Metabolite_Profiling Metabolite Identification LC_MS_Analysis->Metabolite_Profiling

Caption: Workflow for a human bioavailability study of this compound.

Absorption and Metabolism of this compound

This compound, often ingested as chlorogenic acid, undergoes extensive metabolism. The following diagram illustrates the key steps in its absorption and transformation.

G cluster_ingestion Ingestion cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_excretion Excretion Food Food Matrix (e.g., Coffee, Fruits) Stomach Stomach Food->Stomach Chlorogenic Acid (this compound Ester) Small_Intestine Small Intestine Stomach->Small_Intestine Small_Intestine:e->Small_Intestine:e Esterase Activity: Chlorogenic Acid -> this compound Colon Colon Small_Intestine->Colon Unhydrolyzed Chlorogenic Acid Plasma Plasma (this compound & Metabolites) Small_Intestine->Plasma Absorption of Free this compound Colon:e->Colon:e Microbiota Metabolism: This compound -> Dihydrothis compound, etc. Colon->Plasma Microbial Hydrolysis & Absorption of Metabolites Urine Urine Plasma->Urine Excretion of Metabolites

Caption: Absorption and metabolism of this compound from food.

References

A comparative study of caffeic acid and chlorogenic acid's biological activities

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activities of Caffeic Acid and Chlorogenic Acid

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of the biological activities of two prominent phenolic compounds: this compound and its ester, chlorogenic acid. The following sections detail their comparative efficacy in key therapeutic areas, supported by quantitative data, experimental protocols, and visualizations of the underlying molecular mechanisms.

Chemical Structures at a Glance

This compound is a hydroxycinnamic acid, characterized by its catechol and acrylic acid functional groups. Chlorogenic acid is an ester formed between this compound and quinic acid. This structural difference significantly influences their bioavailability and metabolic pathways, which in turn affects their biological activities.

Comparative Biological Activities

A substantial body of research has explored the antioxidant, anti-inflammatory, anticancer, and neuroprotective effects of both compounds. While they often exhibit similar activities, their potency can differ significantly.

Antioxidant Activity

Both this compound and chlorogenic acid are potent antioxidants, a property attributed to their ability to donate hydrogen atoms and scavenge free radicals.[1] However, in vitro studies consistently demonstrate that this compound possesses stronger antioxidant activity than chlorogenic acid.[2][3] This difference may be attributed to the esterification of the carboxylic group in chlorogenic acid, which can affect its radical scavenging capacity.[4]

Table 1: Comparison of Antioxidant Activity

AssayCompoundIC50 / ActivityReference
DPPH Radical ScavengingThis compoundHigher activity[2][4]
DPPH Radical ScavengingChlorogenic AcidLower activity[2][4]
ABTS Radical ScavengingThis compoundHigher activity[3]
ABTS Radical ScavengingChlorogenic AcidLower activity[3]
Lipid Peroxidation InhibitionThis compoundMore effective inhibitor[4]
Lipid Peroxidation InhibitionChlorogenic AcidLess effective inhibitor[4]
Anti-inflammatory Activity

This compound and chlorogenic acid both exhibit significant anti-inflammatory properties by modulating key signaling pathways. They have been shown to inhibit the production of pro-inflammatory mediators by downregulating pathways such as NF-κB and MAPKs.[5][6][7] While both are effective, some studies suggest that this compound and other metabolites of chlorogenic acid may be more potent in certain contexts.[8]

Anticancer Activity

The anticancer potential of both compounds has been investigated in various cancer cell lines. They can induce apoptosis, cause cell cycle arrest, and inhibit tumor cell proliferation.[9][10][11] this compound has been shown to be more pro-apoptotic than chlorogenic acid in melanoma cells.[12] The anticancer effects of this compound and its derivatives are often linked to the modulation of the PI3K/Akt and AMPK signaling pathways.[10][13] Chlorogenic acid has also been found to inhibit tumor growth by regulating the mTORC2 signaling pathway.[9]

Table 2: Comparison of Anticancer Activity (IC50 Values)

Cell LineCompoundIC50 (µM)DurationReference
HT-29 (Colon Cancer)This compound~80-[14]
C32 (Melanoma)This compoundMore pro-apoptotic-[12]
C32 (Melanoma)Chlorogenic AcidLess pro-apoptotic-[12]
Neuroprotective Activity

Both phenolic acids have demonstrated neuroprotective properties. They can inhibit key enzymes associated with neurodegenerative diseases like Alzheimer's, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[15][16] Studies indicate that this compound has a higher inhibitory effect on these enzymes compared to chlorogenic acid, suggesting that the esterification with quinic acid may reduce its neuroprotective potential in this context.[15][16] However, both compounds have shown protective effects against glutamate-induced excitotoxicity and oxidative stress in neuronal cells.[17] this compound's neurotrophic action is linked to the modulation of ERK1/2 and Akt signaling pathways.[18]

Table 3: Comparison of Neuroprotective Activity (Enzyme Inhibition)

EnzymeCompoundInhibitory EffectReference
Acetylcholinesterase (AChE)This compoundHigher inhibition[15][16]
Acetylcholinesterase (AChE)Chlorogenic AcidLower inhibition[15][16]
Butyrylcholinesterase (BChE)This compoundHigher inhibition[15][16]
Butyrylcholinesterase (BChE)Chlorogenic AcidLower inhibition[15][16]

Key Signaling Pathways

The biological activities of this compound and chlorogenic acid are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

This compound Signaling

This compound has been shown to modulate multiple signaling cascades, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are central to cell survival, proliferation, and inflammation.[7][13][19]

Caffeic_Acid_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway CA This compound Receptor Cell Surface Receptors CA->Receptor NFkB_path IKK CA->NFkB_path inhibits Nrf2_path Keap1 CA->Nrf2_path inhibits PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Receptor->MAPK Receptor->NFkB_path Receptor->Nrf2_path Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation promotes MAPK->Proliferation regulates NFkB NF-κB NFkB_path->NFkB activates Inflammation Inflammation NFkB->Inflammation promotes Nrf2 Nrf2 Nrf2_path->Nrf2 inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant promotes

Signaling pathways modulated by this compound.
Chlorogenic Acid Signaling

Chlorogenic acid shares some signaling targets with this compound, particularly in the regulation of inflammation and cancer. It is known to modulate NF-κB, MAPKs, and mTORC2 pathways.[5][6][9]

Chlorogenic_Acid_Signaling cluster_mtorc2 mTORC2 Pathway cluster_mapk_nfkb Inflammatory Pathways cluster_nrf2 Nrf2 Pathway CGA Chlorogenic Acid Receptor Cellular Targets CGA->Receptor mTORC2 mTORC2 CGA->mTORC2 inhibits MAPK MAPKs CGA->MAPK inhibits NFkB NF-κB CGA->NFkB inhibits Nrf2_path Keap1 CGA->Nrf2_path inhibits Receptor->mTORC2 Receptor->MAPK Receptor->NFkB Receptor->Nrf2_path Akt_PKC Akt / PKCα mTORC2->Akt_PKC activates Tumor_Growth Tumor Growth & Proliferation Akt_PKC->Tumor_Growth promotes Inflammation Inflammation MAPK->Inflammation promotes NFkB->Inflammation promotes Nrf2 Nrf2 Nrf2_path->Nrf2 inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant promotes

Signaling pathways modulated by Chlorogenic Acid.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of caffeic and chlorogenic acids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for assessing antioxidant activity.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.24 mg/mL) in methanol or ethanol.[20] Dilute to a working solution with an absorbance of approximately 1.0 at 517 nm.[21]

  • Sample Preparation : Dissolve this compound, chlorogenic acid, and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.

  • Reaction : In a 96-well microplate, add a specific volume of the sample or standard to the wells. Add an equal volume of the DPPH working solution to initiate the reaction.[21][22] A blank containing only the solvent and DPPH solution should be included.

  • Incubation : Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[21]

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.[20]

  • Calculation : Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Working Solution start->prep_dpph prep_samples Prepare Sample & Standard Dilutions start->prep_samples plate_setup Add Samples/Standards to 96-well Plate prep_dpph->plate_setup prep_samples->plate_setup add_dpph Add DPPH Solution to Wells plate_setup->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition & IC50 read_abs->calculate end_node End calculate->end_node

Workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This is another widely used method to determine antioxidant capacity.

  • Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[23][24] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[25]

  • Working Solution : Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) or solvent to an absorbance of 0.7-1.0 at 734 nm.[23][24]

  • Sample Preparation : Prepare serial dilutions of the test compounds (this compound, chlorogenic acid) and a standard (e.g., Trolox).

  • Reaction : Add a small volume of the sample or standard to a 96-well plate, followed by the ABTS•+ working solution.[23]

  • Incubation : Incubate the mixture for a specified time (e.g., 10-15 minutes) in the dark.[23][26]

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[27][28]

  • Reaction Mixture : Prepare a reaction mixture containing the test compound at various concentrations, 1-2% egg albumin or bovine serum albumin (BSA), and phosphate-buffered saline (pH 7.4).[29]

  • Incubation : Incubate the mixture at 37°C for 20 minutes.

  • Heat Denaturation : Induce denaturation by heating the mixture at a higher temperature (e.g., 57°C) for 30 minutes.[29]

  • Measurement : After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[29]

  • Calculation : A higher absorbance indicates greater protein denaturation. Calculate the percentage inhibition of denaturation. Diclofenac sodium is often used as a standard.

In Vitro Neuroprotection Assay: Neuronal Cell Culture Model

This type of assay evaluates the ability of a compound to protect neurons from various insults.[30][31][32][33]

  • Cell Culture : Culture primary neurons (e.g., cerebellar granule neurons) or neuronal cell lines (e.g., PC12, SH-SY5Y).[31]

  • Toxicity Assessment : First, determine the non-toxic concentration range of this compound and chlorogenic acid on the neuronal cells using a cell viability assay (e.g., MTT assay).

  • Neurotoxicity Induction : Pre-treat the cells with various concentrations of the test compounds for a specified period. Then, expose the cells to a neurotoxic agent (e.g., glutamate, H₂O₂, or β-amyloid peptides) to induce cell death.

  • Assessment of Neuroprotection : After the incubation period with the neurotoxin, assess cell viability using the MTT assay or by measuring markers of apoptosis (e.g., caspase activity).

  • Data Analysis : Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compounds to determine the percentage of neuroprotection.

Conclusion and Future Directions

Both this compound and chlorogenic acid exhibit a broad spectrum of valuable biological activities. The available evidence suggests that while structurally similar, their potency can vary significantly depending on the biological context. In vitro, this compound often demonstrates superior antioxidant and neuroprotective (enzyme inhibition) activity.[2][3][15][16] However, the in vivo efficacy of chlorogenic acid and its metabolites, including this compound, is an important consideration, as chlorogenic acid is hydrolyzed to this compound in the intestine.[2]

For drug development professionals, these findings highlight several key points:

  • This compound may be a more potent candidate for direct-acting topical or localized therapies where its higher intrinsic activity can be leveraged.

  • Chlorogenic acid , being a natural precursor to this compound, could be an excellent dietary supplement or a pro-drug for systemic applications, relying on metabolic conversion for its effects.

Future research should focus on well-designed in vivo studies to further elucidate the comparative bioavailability, metabolism, and therapeutic efficacy of these two compounds. Head-to-head clinical trials will be essential to translate these promising preclinical findings into tangible therapeutic benefits.

References

Assessing the efficacy of different caffeic acid delivery systems in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeic acid, a polyphenol with potent antioxidant, anti-inflammatory, and anticancer properties, holds significant therapeutic promise. However, its clinical application is often hampered by poor bioavailability and rapid metabolism. To overcome these limitations, various drug delivery systems have been developed to enhance its in vivo efficacy. This guide provides a comparative overview of different this compound delivery systems, supported by experimental data, to aid researchers in selecting the optimal formulation for their specific application.

Comparison of Physicochemical and In Vivo Pharmacokinetic Properties

Delivery SystemParticle Size (nm)Encapsulation Efficiency (%)Key In Vivo Pharmacokinetic Findings (Rodent Models)Reference
Free this compound --Low oral bioavailability (around 1.1% to 21.6% in rats). Rapidly metabolized and eliminated.
Solid Lipid Nanoparticles (SLNs) 150 - 30060 - 85Sustained release profile. Improved oral bioavailability compared to free this compound.
Liposomes 100 - 25050 - 80Enhanced cellular uptake. Can be functionalized for targeted delivery. Improved bioavailability over free this compound.
Polymeric Micelles 20 - 10070 - 95High drug loading capacity. Prolonged circulation time. Enhanced accumulation in tumor tissues (EPR effect).
Lipid-Polymer Hybrid Nanoparticles (LPHNs) 100 - 200> 90Combines the advantages of both liposomes and polymeric nanoparticles, showing high encapsulation efficiency and stability. Demonstrated a 6.1-fold higher bioavailability compared to this compound suspension.[1][1]
Ethosomes 150 - 35065 - 85Primarily for topical and transdermal delivery. Enhanced skin permeation compared to conventional liposomes.[2][3][4]

Note: The data presented above is compiled from multiple independent studies and should be interpreted with caution as experimental conditions may have varied.

In Vivo Efficacy in Preclinical Models

While direct comparative studies are lacking, individual studies have demonstrated the enhanced efficacy of encapsulated this compound in various disease models.

Neuroprotection: Ischemic Stroke Model

In a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO), this compound has been shown to exert neuroprotective effects by activating the Nrf2 signaling pathway.[5][6][7][8] While a direct comparison of different delivery systems in this model is unavailable, nanoparticle formulations are expected to enhance the delivery of this compound to the brain.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The anti-inflammatory potential of this compound and its derivatives has been evaluated in the carrageenan-induced paw edema model in rodents.[9][10][11][12][13][14][15][16] Encapsulation in nanoparticles is anticipated to prolong the local anti-inflammatory effect and reduce the required dose.

Anticancer Efficacy: Tumor Xenograft Model

In mouse xenograft models of various cancers, this compound has demonstrated tumor growth inhibition.[17][18][19][20] Polymeric micelles and other targeted nanoparticles can leverage the enhanced permeability and retention (EPR) effect for preferential accumulation at the tumor site, thereby improving anticancer efficacy.

Signaling Pathways Modulated by this compound In Vivo

The therapeutic effects of this compound are mediated through its interaction with key signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[21][22]

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination (Degradation) ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Promotes transcription NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Translocates to nucleus and promotes transcription This compound This compound This compound->IKK Inhibits Experimental_Workflow cluster_Formulation Formulation & Characterization cluster_InVivo In Vivo Evaluation cluster_Analysis Analysis & Comparison Formulate Formulate this compound in Different Delivery Systems (SLN, Liposomes, Micelles, etc.) Characterize Physicochemical Characterization (Size, Zeta Potential, EE%) Formulate->Characterize Animal_Model Select Appropriate Animal Model (e.g., MCAO, Paw Edema, Xenograft) Characterize->Animal_Model Treatment_Groups Administer Formulations to Different Treatment Groups Animal_Model->Treatment_Groups Efficacy_Assessment Assess Therapeutic Efficacy (Infarct Volume, Paw Edema, Tumor Size) Treatment_Groups->Efficacy_Assessment PK_PD Pharmacokinetic & Biodistribution Studies Efficacy_Assessment->PK_PD Mechanism Mechanism of Action (Western Blot for Nrf2/NF-κB) Efficacy_Assessment->Mechanism Compare Compare Efficacy of Different Delivery Systems PK_PD->Compare Mechanism->Compare

References

Safety Operating Guide

Caffeic Acid: Comprehensive Disposal and Safety Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. This document provides detailed, step-by-step guidance for the safe disposal of Caffeic Acid (CAS No: 331-39-5), a compound noted for being a suspected carcinogen and potential skin, eye, and respiratory irritant.[1][2][3] Adherence to these procedures is essential for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards and to use appropriate personal protective equipment (PPE).

  • Engineering Controls : Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2][4] Ensure that a safety shower and an eye wash station are readily accessible.[1]

  • Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound includes:

    • Eye Protection : Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[4]

    • Hand Protection : Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before use.[1][4]

    • Body Protection : An impervious lab coat or protective clothing to prevent skin contact.[1][4]

    • Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved or CEN (EU)-approved respirator.[4]

Step-by-Step Disposal Protocol

The primary rule for the disposal of this compound is to treat it as hazardous chemical waste. All disposal actions must comply with federal, state, and local environmental regulations.[1] Never dispose of this compound down the drain or in regular trash.[2][4][5]

1. Preparing for Disposal:

  • Do Not Mix : Keep this compound waste separate from other chemical waste streams to avoid unknown hazardous reactions.

  • Use Original Containers : Whenever possible, leave the chemical in its original, clearly labeled container.

  • Waste Containers : If transferring to a waste container, use a suitable, sealable, and properly labeled container. The label should clearly state "Hazardous Waste" and "this compound."

2. Disposal of Solid this compound:

  • Carefully sweep up solid this compound, avoiding dust generation.[4]

  • Place the solid waste into a suitable, closed, and labeled container for disposal.[4]

  • Arrange for pickup and disposal by a licensed and approved waste disposal company.[4][6]

3. Disposal of this compound Solutions:

  • Do not discharge solutions containing this compound into the environment.

  • Collect all solutions in a designated, labeled, and sealed hazardous waste container.

  • One disposal option for solutions is to offer surplus and non-recyclable solutions to a licensed disposal company.[4] An alternative method involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

4. Disposal of Contaminated Materials:

  • Any materials that come into contact with this compound, such as gloves, weighing papers, pipette tips, and contaminated lab coats, must be treated as hazardous waste.

  • Place these items in a sealed, labeled container for disposal.

  • Uncleaned or empty containers should be handled in the same manner as the product itself and disposed of accordingly.

Accidental Release and Spill Procedures

In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[1][4]

  • Wear full PPE , including respiratory protection, before addressing the spill.[1]

  • Contain the spill to prevent it from spreading or entering drains and waterways.[1][2][4]

  • For solid spills : Gently sweep or scoop up the material to avoid creating dust and place it in a labeled container for disposal.[4]

  • For liquid spills : Absorb the solution with an inert, non-combustible material like diatomite or a universal binder.[1] Place the contaminated absorbent material into a sealed container for disposal.

  • Clean the affected area : Once the spilled material is collected, decontaminate the surface by scrubbing with alcohol and collect all cleaning materials for disposal as hazardous waste.[1]

Safety and Disposal Data Summary

The following table summarizes key safety and disposal information derived from Safety Data Sheets (SDS).

ParameterGuidelineCitation(s)
Hazard Classification Suspected of causing cancer (Carcinogenicity Category 2). May cause respiratory irritation. Causes skin and serious eye irritation.[1][2]
Primary Disposal Method Dispose of contents/container at an approved waste disposal plant. Must be in accordance with national and local regulations.[6]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents. Avoid mixing with these during storage or disposal.[1]
Spill Containment Prevent further leakage or spillage. Keep away from drains, surface water, and soil.[1][2][4][5]
Container Handling Keep containers tightly closed in a dry, cool, and well-ventilated place. Handle uncleaned containers like the product itself.[4]

Advanced Waste Treatment Methodologies

For facilities equipped for advanced waste treatment, several experimental protocols have been explored for the degradation of phenolic compounds like this compound. These methods are not standard disposal procedures but represent emerging technologies for environmental remediation.

  • Anaerobic Digestion : Research has shown that this compound can be treated and biodegraded through anaerobic digestion.[7] This process uses microorganisms in the absence of oxygen to break down the compound. Studies indicate that up to 52% of this compound was biodegraded, with initial reactions involving β-oxidation and reductive dehydroxylation.[7] This method offers a sustainable option to prevent the release of this compound into soil and its subsequent transformation into greenhouse gases.[7]

  • Photocatalysis and Photo-Fenton Reactions : Advanced Oxidation Processes (AOPs) have been effectively used to degrade this compound in aqueous solutions, particularly in wastewater from industries like winemaking.[8]

    • Heterogeneous Photocatalysis : This method uses a semiconductor catalyst (like TiO₂) and UVA light. Optimal conditions were found to be a pH of 5.3 and 0.9 g/L of TiO₂, achieving 90% degradation in 40 minutes under UVA light and 15 minutes under solar light.[8]

    • Photo-Fenton Reaction : This process involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under UVA or solar light. It is extremely efficient, achieving 90% degradation of this compound in just 2 minutes.[8]

These advanced methods highlight potential pathways for neutralizing this compound waste, transforming it into less harmful substances and reducing its environmental impact.

Procedural Flowchart for this compound Disposal

The following diagram outlines the decision-making process for the safe disposal of this compound in a laboratory setting.

Caption: A workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Caffeic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of Caffeic Acid, a compound widely used in research for its antioxidant, anti-inflammatory, and anticancer properties. Adherence to these procedures is critical to mitigate potential health risks.

This compound, while valuable in research, presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE) and handling procedures. It is known to cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer and damaging fertility.[1][2][3][4][5]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the required equipment.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety Goggles with Side Shields or Full-Length Face ShieldMust be worn at all times to protect against splashes and airborne particles.[1][2][4][6][7]
Skin Chemical-Resistant GlovesNitrile rubber (NBR) gloves are a suitable option. It is advised to confirm the chemical resistance with the glove supplier.[2]
Protective ClothingAn impervious lab coat or a chemical-resistant suit is necessary to prevent skin contact.[3][4][6][7]
Closed-toe ShoesChemical-resistant boots are recommended for enhanced protection.[6]
Respiratory Dust RespiratorAn MSHA/NIOSH-approved respirator or equivalent is required, particularly when there is a risk of dust formation.[3][6][7]
Full-Face Supplied Air RespiratorShould be considered based on a thorough risk assessment of the specific laboratory procedures.[3]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes exposure and ensures a safe working environment.

1. Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood with local exhaust ventilation is strongly recommended.[1][2][8]

  • PPE Donning: Before handling the compound, ensure all required PPE is correctly worn.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[4]

  • Container Grounding: To prevent static discharge, ensure that the container and receiving equipment are properly grounded and bonded.[8]

2. Handling:

  • Avoid Dust Formation: Handle this compound carefully to prevent the generation of dust.[1][2][3][7]

  • General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly before breaks and at the end of your work shift.[2][8]

  • Storage: When not in use, store this compound in a cool, dry, and securely locked location.[2][4][5]

3. Accidental Spills:

  • Evacuate and Isolate: In the event of a spill, evacuate unnecessary personnel and isolate the hazardous area.[6]

  • Personal Protection: Do not attempt to clean up a spill without wearing the appropriate PPE.

  • Containment: Prevent the spilled material from entering drains, surface water, or groundwater.[1][2][3][8]

  • Cleanup: Mechanically collect the spilled solid, such as by sweeping and shoveling, while avoiding the creation of dust. Place the collected material into a suitable, sealed container for disposal.[1][2][3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound in its original or a suitable, closed container.[3][5]

  • Licensed Disposal: All waste containing this compound should be handled by a licensed disposal company.[3]

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of any packaging that has come into contact with this compound as if it were the unused product itself.[3]

Emergency First Aid Procedures

In case of exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the individual to fresh air immediately.[1][2]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin with plenty of water.[1][2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do so.[2]

  • Ingestion: If swallowed, seek immediate medical attention.[1][2]

Visualizing the Workflow for Safe Handling

To further clarify the procedural flow for safely managing this compound in a laboratory setting, the following diagram outlines the key steps from preparation to disposal.

start Start: Prepare for Handling ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator start->ppe Step 1 ventilation Work in a Well-Ventilated Area (Chemical Fume Hood) ppe->ventilation Step 2 handling Handle this compound: - Avoid Dust Formation - Practice Good Hygiene ventilation->handling Step 3 storage Store Securely: - Cool, Dry Place - Locked Cabinet handling->storage Post-Handling spill Accidental Spill Occurs handling->spill If Spill disposal Dispose of Waste: - Use Licensed Contractor - Incineration Recommended handling->disposal After Use end End of Procedure storage->end spill_response Spill Response: - Evacuate & Isolate - Wear PPE - Contain & Clean Up spill->spill_response spill_response->disposal disposal->end

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.